molecular formula C11H8N2S B2481059 4-(4-Methylthiazol-5-yl)benzonitrile CAS No. 122957-57-7

4-(4-Methylthiazol-5-yl)benzonitrile

Cat. No.: B2481059
CAS No.: 122957-57-7
M. Wt: 200.26
InChI Key: REUDLMVWBUGLDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Methylthiazol-5-yl)benzonitrile is a useful research compound. Its molecular formula is C11H8N2S and its molecular weight is 200.26. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-methyl-1,3-thiazol-5-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2S/c1-8-11(14-7-13-8)10-4-2-9(6-12)3-5-10/h2-5,7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REUDLMVWBUGLDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What are the physical and chemical properties of 4-(4-Methylthiazol-5-yl)benzonitrile?

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(4-Methylthiazol-5-yl)benzonitrile for Advanced Research

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The document is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge required for its effective handling, application, and derivatization. We will delve into its structural attributes, physicochemical parameters, spectral characteristics, and core principles of its reactivity. Furthermore, this guide outlines a representative synthetic workflow and discusses essential safety protocols, grounding all technical claims in authoritative references.

Introduction and Compound Identification

This compound is a bifunctional organic molecule featuring a benzonitrile moiety linked to a methylthiazole ring. This unique combination of aromatic and heterocyclic systems imparts a specific set of electronic and steric properties, rendering it a valuable building block in synthetic chemistry. The nitrile group serves as a versatile handle for transformations into amines, amides, or carboxylic acids, while the thiazole ring is a well-established pharmacophore found in numerous FDA-approved drugs. Understanding the intrinsic properties of this molecule is paramount for its strategic deployment in the synthesis of novel therapeutic agents and functional materials.

The table below summarizes the key identifiers for this compound.

IdentifierValueSource(s)
IUPAC Name 4-(4-methyl-1,3-thiazol-5-yl)benzonitrile[1]
CAS Number 122957-57-7[1][2][3]
Molecular Formula C₁₁H₈N₂S[4]
Molecular Weight 200.26 g/mol [1][4]
Canonical SMILES N#CC1=CC=C(C2=C(C)N=CS2)C=C1[4]
InChI Key REUDLMVWBUGLDA-UHFFFAOYSA-N[1]

Molecular Structure and Conformation

The molecular architecture of this compound is defined by the covalent linkage of a phenyl ring and a thiazole ring. The planarity of both ring systems and the potential for rotational freedom around the central carbon-carbon single bond are key determinants of its conformational behavior and interaction with biological targets or other reagents.

Caption: Molecular structure of this compound.

Physicochemical Properties

The physical state and solubility characteristics of a compound are critical for designing experimental protocols, including reaction setups, purification methods, and formulation for biological assays.

PropertyValueSource(s)Notes
Physical Form Powder[1]Typically a crystalline solid at standard conditions.
Melting Point 102 °C[2]Indicates a relatively stable crystalline lattice.
Boiling Point 305 °C[2]Suggests low volatility.
Density 1.766 g/cm³[2]This value may be an estimate and should be confirmed experimentally.
Storage Temp. Room Temperature[1]The compound is stable under ambient conditions.
Solubility Insoluble in water[5]Benzonitrile itself has very low water solubility (<0.5 g/100 mL).[5] Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.

Chemical Properties and Reactivity

Functional Group Analysis
  • Benzonitrile: The electron-withdrawing nature of the nitrile group deactivates the aromatic ring towards electrophilic substitution, directing incoming electrophiles primarily to the meta position. The nitrile itself is a key functional group, susceptible to hydrolysis (acidic or basic) to form a carboxylic acid or partial hydrolysis to an amide. It can also be reduced to a primary amine (benzylamine derivative).[5]

  • Thiazole Ring: The thiazole ring is an electron-rich heterocycle. The sulfur atom can be oxidized, and the ring can participate in various coupling reactions. The methyl group at position 4 can potentially undergo condensation reactions under specific basic conditions.

Spectral Data Interpretation

While specific spectral data for this compound is not publicly available in comprehensive databases, its characteristic features can be predicted based on its structure and data from analogous compounds.[6][7]

  • ¹H NMR: The spectrum is expected to show signals in the aromatic region (around 7.5-8.0 ppm) corresponding to the four protons of the para-substituted benzene ring, likely as two distinct doublets.[7] A singlet for the thiazole proton would appear, along with a singlet for the methyl group protons (around 2.5 ppm).

  • ¹³C NMR: The spectrum would display characteristic signals for the nitrile carbon (around 118-120 ppm), multiple signals for the aromatic and thiazole carbons (120-155 ppm), and a signal for the methyl carbon in the aliphatic region (around 15-20 ppm).[6][7]

  • IR Spectroscopy: Key absorption bands would include a sharp, strong peak around 2220-2230 cm⁻¹ for the C≡N stretch of the nitrile group.[8][9] Aromatic C-H stretching would be observed above 3000 cm⁻¹, and C=C and C=N stretching vibrations would appear in the 1450-1600 cm⁻¹ fingerprint region.[8]

  • Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 200. Fragmentation would likely involve the loss of HCN or cleavage at the bond connecting the two rings.[8][10]

Synthetic Approach: A Representative Workflow

While multiple synthetic routes exist, a common and robust strategy for constructing bi-aryl systems like this compound is through a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling. This approach offers high yields and functional group tolerance.

Experimental Protocol: Suzuki Cross-Coupling
  • Reactant Preparation: To an oven-dried reaction vessel, add 4-cyanophenylboronic acid (1.1 equivalents), 5-bromo-4-methylthiazole (1.0 equivalent), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents).

  • Solvent and Base Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio), followed by a base such as sodium carbonate (2.0 equivalents).

  • Reaction Execution: Purge the vessel with an inert gas (e.g., Argon or Nitrogen). Heat the mixture with vigorous stirring to a temperature of 80-100 °C.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.

start Start: Prepare Reactants (Boronic Acid, Bromo-thiazole, Catalyst) step1 Add Degassed Solvent and Base (e.g., Na₂CO₃) start->step1 Combine step2 Inert Atmosphere Purge (Argon/Nitrogen) step1->step2 Seal Vessel step3 Heat Reaction Mixture (80-100 °C) with Stirring step2->step3 Initiate Reaction step4 Monitor Progress (TLC / LC-MS) step3->step4 During Reaction step5 Aqueous Work-up (Extraction with Ethyl Acetate) step4->step5 Upon Completion step6 Purification (Silica Gel Chromatography) step5->step6 Crude Product end End: Isolated Pure Product step6->end Final Compound

Caption: Generalized workflow for Suzuki cross-coupling synthesis.

Applications in Research and Drug Development

This compound serves as a critical intermediate in the synthesis of more complex molecules. Its structural motifs are relevant in:

  • Medicinal Chemistry: The thiazole ring is a key component in various kinase inhibitors and other therapeutic agents. The benzonitrile group can act as a hydrogen bond acceptor or be transformed into other functional groups to modulate pharmacological activity.[11]

  • Organic Electronics: Aromatic and heterocyclic compounds with nitrile functionalities are explored for their electronic properties in the development of organic light-emitting diodes (OLEDs) and other semiconductor materials.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care.

  • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[4]

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling.[12][13]

  • Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[12]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1]

  • First Aid: In case of eye contact, rinse cautiously with water for several minutes. If skin contact occurs, wash with plenty of soap and water. If irritation persists, seek medical attention.[14]

References

  • Manpick Laboratories Private Limited. 4-(4-methyl-1,3-thiazol-5-yl)benzonitrile. IndiaMART. Available at: [Link]

  • PubChem. 4-((2-Amino-4-methylthiazol-5-yl)methyl)benzonitrile. National Center for Biotechnology Information. Available at: [Link]

  • Royal Society of Chemistry. Supplementary Information. Royal Society of Chemistry. Available at: [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information. Royal Society of Chemistry. Available at: [Link]

  • PubChem. 4-(1,2,4-Triazol-1-ylmethyl)benzonitrile. National Center for Biotechnology Information. Available at: [Link]

  • Cole-Parmer. Material Safety Data Sheet - Benzonitrile. Cole-Parmer. Available at: [Link]

  • Wikipedia. Benzonitrile. Wikimedia Foundation. Available at: [Link]

  • ResearchGate. Scheme 1. Protocol for the synthesis of 4-methylthiazole-5-carboxylic... ResearchGate. Available at: [Link]

  • Google Patents. CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid. Google.
  • University of Calgary. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. University of Calgary. Available at: [Link]

  • ChemComplete. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. Available at: [Link]

  • Google Patents. US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile. Google.
  • The Organic Chemistry Tutor. Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. YouTube. Available at: [Link]

Sources

4-(4-Methylthiazol-5-yl)benzonitrile CAS number and molecular weight.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(4-Methylthiazol-5-yl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

A precise understanding of a compound's identity is paramount for reproducible scientific research. This section provides the key identifiers for this compound.

Identifier Value Source
CAS Number 122957-57-7[1]
Molecular Formula C₁₁H₈N₂S[1]
Molecular Weight 200.26 g/mol [1]
Synonyms 4-(4-methyl-1,3-thiazol-5-yl)benzonitrile

Physicochemical Properties and Handling

Understanding the physical and chemical characteristics of this compound is crucial for its proper storage, handling, and application in experimental settings.

Property Value Source
Physical Form Powder
Storage Temperature Room Temperature
Purity Typically ≥95%

Safety and Handling Precautions:

While specific toxicity data for this compound is not extensively detailed in publicly available safety data sheets, general precautions for handling nitrile-containing compounds and thiazole derivatives should be strictly followed.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, to prevent skin and eye contact.[2][3]

  • Ventilation: Handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[2][3]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases.[2][4]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[2][4]

Synthesis Strategies: A Focus on Cross-Coupling Reactions

The construction of the aryl-thiazole bond is a key step in the synthesis of this compound and its analogs. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely employed method for this purpose.[5][6] This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organic halide.

A general synthetic approach could involve the coupling of a thiazole-containing boronic acid or ester with a halogenated benzonitrile, or vice versa. The choice of reactants, catalyst, ligand, and base is critical for achieving high yields and purity.

Illustrative Synthetic Workflow:

The following diagram outlines a conceptual workflow for the synthesis of arylthiazoles, a class of compounds to which this compound belongs, via a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Coupling_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions A Aryl Halide (e.g., 4-bromobenzonitrile) F Suzuki-Miyaura Cross-Coupling A->F B Thiazole Boronic Acid/Ester (e.g., 4-methylthiazole-5-boronic acid) B->F C Palladium Catalyst (e.g., Pd(PPh₃)₄) C->F D Base (e.g., Na₂CO₃, K₂CO₃) D->F E Solvent (e.g., Toluene, Dioxane) E->F G Work-up & Purification F->G Reaction Mixture H This compound (Final Product) G->H Purified Compound

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Causality Behind Experimental Choices: The selection of a palladium catalyst, a suitable base, and an appropriate solvent system is crucial for the efficiency of the Suzuki-Miyaura coupling. The base is required to activate the boronic acid for transmetalation to the palladium center.[7] The solvent must be capable of dissolving the reactants and facilitating the reaction at an appropriate temperature.

  • Reaction Setup: In a reaction vessel purged with an inert gas (e.g., argon or nitrogen), combine the aryl halide (1.0 eq), the thiazole boronic acid or ester (1.1-1.5 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Solvent Addition: Add a degassed solvent or a mixture of solvents (e.g., toluene/ethanol/water).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired this compound.

Applications in Drug Discovery and Medicinal Chemistry

The benzonitrile moiety is a recognized pharmacophore in numerous drug candidates and approved pharmaceuticals.[8] The nitrile group can act as a hydrogen bond acceptor and can be involved in various non-covalent interactions with biological targets.[8] Thiazole rings are also prevalent in many biologically active compounds, contributing to their pharmacological profiles.

The combination of these two functional groups in this compound makes it an attractive scaffold for the design and synthesis of novel therapeutic agents. Its derivatives have been explored for a range of biological activities, including but not limited to:

  • Kinase Inhibition: The benzonitrile scaffold is found in inhibitors of various kinases, which are often dysregulated in cancer.[9]

  • Antiviral Agents: Benzonitrile derivatives have shown potential as antiviral agents, for instance, in the inhibition of Hepatitis C Virus (HCV) entry.[9]

  • Metabotropic Glutamate Receptor Modulation: Certain benzonitrile-containing compounds have been investigated as negative allosteric modulators of mGluR5, with potential applications in psychiatric disorders.[10]

Spectroscopic Characterization

The structural elucidation and purity assessment of this compound rely on a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for confirming the molecular structure. The chemical shifts, integration, and coupling patterns of the protons and carbons provide a detailed map of the molecule's connectivity.[11][12]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation patterns, further confirming its identity.[11]

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups, such as the nitrile (C≡N) stretching vibration, which typically appears in a characteristic region of the spectrum.[11]

Conclusion

This compound is a valuable building block for chemical synthesis and drug discovery. Its well-defined chemical identity, coupled with versatile synthetic accessibility via modern cross-coupling methodologies, makes it a compound of high interest for researchers in both academic and industrial settings. A thorough understanding of its properties, synthesis, and safe handling is essential for its effective utilization in the development of novel materials and therapeutics.

References

  • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC. (2017, December 19). PubMed Central. Retrieved from [Link]

  • Synthesis of 5-arylthiazoles. Comparative study between Suzuki cross-coupling reaction and direct arylation | Request PDF. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Programmed synthesis of arylthiazoles through sequential C–H couplings. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Programmed synthesis of arylthiazoles through sequential C–H couplings - RSC Publishing. (n.d.). Retrieved from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • 4-(5-methyl-1H-pyrazol-4-yl)benzonitrile | C11H9N3 - PubChem. (n.d.). Retrieved from [Link]

  • Scheme 1. Protocol for the synthesis of 4-methylthiazole-5-carboxylic... - ResearchGate. (n.d.). Retrieved from [Link]

  • IL238044A - 2-chloro-4-(1h-pyrazol-5-yl)benzonitrile and (s) - Google Patents. (n.d.).
  • 4,4'-(1H-1,3,4-Triazol-1-ylmethylene)dibenzonitrile | C17H11N5 | CID 14231173 - PubChem. (n.d.). Retrieved from [Link]

  • Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a - Semantic Scholar. (n.d.). Retrieved from [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Verma-Yadav/9b2763d5966a31f3f6e525a1e74a896a282436f9]([Link]

  • CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid - Google Patents. (n.d.).
  • Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents - PubMed. (2014, September 15). Retrieved from [Link]

  • Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.). Retrieved from [Link]

  • Discovery and Preclinical Characterization of 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile, a Novel Non-acetylenic Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator for Psychiatric Indications - PubMed. (n.d.). Retrieved from [Link]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl) - NIH. (2021, November 19). Retrieved from [Link]

  • Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid] - YouTube. (2021, January 12). Retrieved from [Link]

Sources

A Technical Guide to the Structural Elucidation of 4-(4-Methylthiazol-5-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's structure is a cornerstone of chemical research. It is the foundation upon which all subsequent biological and pharmacological investigations are built. This guide provides an in-depth, systematic approach to the structural elucidation of 4-(4-Methylthiazol-5-yl)benzonitrile, a heterocyclic compound of interest to researchers in medicinal chemistry. As a Senior Application Scientist, my objective is not merely to present a series of analytical procedures, but to offer a strategic and logical workflow, explaining the rationale behind each experimental choice. This document is intended for researchers, scientists, and drug development professionals, providing both a practical guide and a deeper understanding of the synergistic interplay between various spectroscopic techniques.

The structural elucidation of a novel compound is akin to solving a complex puzzle. Each piece of data from different analytical techniques provides a unique clue, and only by assembling them in a logical sequence can the complete picture of the molecule's architecture be revealed. Our investigation into this compound will follow a multi-pronged spectroscopic approach, beginning with the determination of its molecular formula and progressively building up to the precise arrangement of its atoms.

Chapter 1: Foundational Analysis - Molecular Formula and Unsaturation

Before delving into the intricacies of spectroscopic analysis, the first step is to ascertain the molecular formula and the degree of unsaturation. This foundational information provides the initial constraints for possible molecular structures.

High-Resolution Mass Spectrometry (HRMS)

Rationale: High-Resolution Mass Spectrometry is the definitive method for determining the exact mass of a molecule, which in turn allows for the unambiguous determination of its molecular formula. Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS can distinguish between molecules with the same nominal mass but different elemental compositions.

Experimental Protocol:

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: The sample is introduced into a high-resolution mass spectrometer, typically an Orbitrap or a Time-of-Flight (TOF) analyzer, using a soft ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Data Acquisition: The instrument is calibrated using a known standard to ensure high mass accuracy. The mass spectrum is then acquired in positive ion mode to observe the protonated molecule [M+H]+.

Predicted Data & Interpretation: For this compound (C11H8N2S), the predicted exact mass of the [M+H]+ ion is calculated. This information is crucial for confirming the elemental composition.

Ion Predicted m/z
[M+H]+201.0532

The observation of a molecular ion peak at m/z 201.0532 in the HRMS spectrum would confirm the molecular formula as C11H8N2S.

Index of Hydrogen Deficiency (IHD)

Rationale: The Index of Hydrogen Deficiency (also known as the degree of unsaturation) indicates the total number of rings and/or multiple bonds within a molecule. It is a simple yet powerful calculation that significantly narrows down the possible structures.

Calculation: The IHD is calculated using the molecular formula (CxHyNzOnSsXq) with the following equation:

IHD = x - (y/2) - (q/2) + (z/2) + 1

For C11H8N2S: IHD = 11 - (8/2) + (2/2) + 1 = 11 - 4 + 1 + 1 = 9

An IHD of 9 suggests a highly unsaturated system, which is consistent with the presence of aromatic rings.

Chapter 2: Functional Group Identification - The Vibrational Fingerprint

With the molecular formula established, the next logical step is to identify the functional groups present in the molecule. Fourier-Transform Infrared (FTIR) spectroscopy is the ideal tool for this purpose, as it provides a "vibrational fingerprint" of the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. These absorption frequencies are characteristic of the types of chemical bonds and functional groups present.

Experimental Protocol:

  • Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: The spectrum is recorded using an FTIR spectrometer.

  • Data Acquisition: A background spectrum is first collected, followed by the sample spectrum. The data is typically presented as percent transmittance versus wavenumber (cm⁻¹).

Predicted Data & Interpretation: Based on the structure of this compound, we can predict the key absorption bands in the IR spectrum.

Wavenumber (cm⁻¹) Vibration Interpretation
~3100-3000C-H stretchAromatic C-H bonds
~2230-2210C≡N stretchNitrile functional group[1]
~1600-1450C=C stretchAromatic ring stretching
~1450-1300C-H bendMethyl group bending
~850-800C-H bendOut-of-plane bending for a 1,4-disubstituted benzene ring

The presence of a sharp, strong absorption band around 2220 cm⁻¹ would be a clear indication of the nitrile group. The bands in the 1600-1450 cm⁻¹ region would confirm the presence of aromatic rings.

Chapter 3: Unveiling the Carbon-Hydrogen Framework - Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for structure elucidation, providing detailed information about the connectivity of atoms in a molecule.[2][3] We will employ a suite of NMR experiments to piece together the structure of this compound.

¹H NMR Spectroscopy

Rationale: ¹H NMR spectroscopy provides information about the chemical environment, number, and connectivity of hydrogen atoms (protons) in a molecule.

Experimental Protocol:

  • Sample Preparation: The sample is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: The spectrum is acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

  • Data Acquisition: Standard one-dimensional proton NMR spectra are recorded.

Predicted Data & Interpretation:

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~8.8Singlet1HThiazole H
~7.8Doublet2HAromatic H (ortho to CN)
~7.6Doublet2HAromatic H (ortho to thiazole)
~2.6Singlet3HMethyl H

The downfield chemical shift of the thiazole proton is expected due to the electron-withdrawing nature of the nitrogen and sulfur atoms in the ring. The two doublets in the aromatic region are characteristic of a 1,4-disubstituted benzene ring. The singlet for the methyl group indicates it is not adjacent to any protons.

¹³C NMR Spectroscopy

Rationale: ¹³C NMR spectroscopy provides information about the different types of carbon atoms in a molecule.

Experimental Protocol:

  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Instrumentation: The spectrum is acquired on the same NMR spectrometer.

  • Data Acquisition: A proton-decoupled ¹³C NMR spectrum is recorded to give single lines for each unique carbon atom. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can also be run to differentiate between CH, CH₂, and CH₃ groups.

Predicted Data & Interpretation:

Chemical Shift (δ, ppm) Assignment
~155Thiazole C (adjacent to S and N)
~150Thiazole C (substituted)
~135Aromatic C (substituted by thiazole)
~133Aromatic C-H (ortho to CN)
~130Aromatic C-H (ortho to thiazole)
~128Thiazole C (substituted)
~118Nitrile C
~112Aromatic C (substituted by CN)
~17Methyl C

The chemical shifts are predicted based on known values for benzonitrile and thiazole derivatives.[4][5] The nitrile carbon is typically observed around 118 ppm, and the carbons of the thiazole ring will appear at characteristic downfield shifts.

2D NMR Spectroscopy: Connecting the Pieces

Rationale: Two-dimensional (2D) NMR experiments, such as HSQC and HMBC, are essential for establishing the connectivity between protons and carbons, and thus, for assembling the final structure.[6][7][8][9]

Experimental Protocol: Standard pulse sequences for Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are run on the same sample.

Predicted Data & Interpretation:

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbons to which they are directly attached. We would expect to see cross-peaks connecting:

    • The thiazole proton (~8.8 ppm) to its corresponding carbon (~155 ppm).

    • The aromatic protons (~7.8 and ~7.6 ppm) to their respective carbons (~133 and ~130 ppm).

    • The methyl protons (~2.6 ppm) to the methyl carbon (~17 ppm).

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. This is crucial for connecting the different fragments of the molecule. Key expected correlations include:

    • The methyl protons (~2.6 ppm) to the two adjacent thiazole carbons (~150 and ~128 ppm).

    • The thiazole proton (~8.8 ppm) to the substituted aromatic carbon (~135 ppm).

    • The aromatic protons (~7.6 ppm) to the substituted thiazole carbon (~128 ppm).

    • The aromatic protons (~7.8 ppm) to the nitrile carbon (~118 ppm).

The following Graphviz diagram illustrates the expected key HMBC correlations that would be used to assemble the structure.

G cluster_thiazole Thiazole Ring cluster_benzene Benzonitrile Ring C_thiazole_1 C (~155 ppm) C_thiazole_2 C (~150 ppm) C_thiazole_3 C (~128 ppm) H_thiazole H (~8.8 ppm) C_ar_1 C (~135 ppm) H_thiazole->C_ar_1 CH3 CH3 (~2.6 ppm) CH3->C_thiazole_2 CH3->C_thiazole_3 C_CH3 C (~17 ppm) C_ar_2 C (~130 ppm) C_ar_3 C (~133 ppm) C_ar_4 C (~112 ppm) C_CN CN (~118 ppm) H_ar_1 H (~7.6 ppm) H_ar_1->C_thiazole_3 H_ar_2 H (~7.8 ppm) H_ar_2->C_CN

Caption: Key predicted HMBC correlations for this compound.

Chapter 4: Complementary Techniques for Structural Confirmation

While the combination of Mass Spectrometry and NMR spectroscopy is often sufficient for complete structure elucidation, other techniques can provide valuable confirmatory data.

UV-Visible Spectroscopy

Rationale: UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems, such as aromatic rings.[1][10][11][12]

Experimental Protocol:

  • Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol or cyclohexane).

  • Instrumentation: The absorbance is measured over a range of wavelengths (typically 200-400 nm) using a UV-Visible spectrophotometer.

Predicted Data & Interpretation: Aromatic compounds typically exhibit characteristic absorption bands.[10][11][12] For this compound, we would expect to see strong absorptions in the UV region, consistent with the presence of the conjugated benzonitrile and thiazole ring systems.

Single-Crystal X-ray Crystallography

Rationale: When a suitable single crystal of the compound can be grown, X-ray crystallography provides the ultimate, unambiguous proof of structure by determining the precise three-dimensional arrangement of atoms in the solid state.[13][14][15][16][17]

Experimental Protocol:

  • Crystal Growth: Single crystals are grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.

  • Data Collection: A suitable crystal is mounted on a goniometer and irradiated with X-rays. The diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The diffraction data is used to solve and refine the crystal structure, yielding the final atomic coordinates.

Outcome: A successful X-ray crystallographic analysis would provide a definitive 3D model of the molecule, confirming the connectivity and stereochemistry established by the spectroscopic methods.

Workflow Summary

The overall workflow for the structure elucidation of this compound is a logical progression from broad, foundational information to fine-grained structural details.

workflow A Sample of this compound B HRMS A->B D FTIR A->D F NMR Spectroscopy (1H, 13C, HSQC, HMBC) A->F H UV-Vis & X-ray Crystallography A->H C Molecular Formula (C11H8N2S) & IHD=9 B->C C->F E Functional Groups (Nitrile, Aromatic Rings) D->E E->F G Connectivity and Final Structure F->G G->H I Structural Confirmation H->I

Sources

Spectroscopic Characterization of 4-(4-Methylthiazol-5-yl)benzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for the compound 4-(4-Methylthiazol-5-yl)benzonitrile. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by field-proven insights and methodologies.

Introduction to this compound

This compound is a heterocyclic aromatic compound with the molecular formula C₁₁H₈N₂S and a molecular weight of 200.26 g/mol .[1][2] Its structure, featuring a substituted thiazole ring linked to a benzonitrile moiety, makes it a molecule of interest in medicinal chemistry and materials science. A thorough spectroscopic characterization is paramount for its unambiguous identification, purity assessment, and for understanding its electronic and structural properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-resolution NMR spectra is crucial for data reproducibility.

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • Transfer the solution to a 5 mm NMR tube.

Instrumental Parameters:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

    • Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

Caption: Workflow for NMR Spectroscopic Analysis.

¹H NMR Spectral Data (Predicted)

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons of the benzonitrile ring, the thiazole proton, and the methyl group protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.7 - 8.9Singlet1HThiazole H-2
~ 7.7 - 7.9Multiplet4HBenzonitrile aromatic protons
~ 2.5 - 2.7Singlet3HMethyl protons on thiazole

Interpretation:

  • The downfield singlet corresponds to the proton at the 2-position of the thiazole ring, which is deshielded by the adjacent nitrogen and sulfur atoms.[3]

  • The multiplet in the aromatic region is attributed to the four protons of the para-substituted benzonitrile ring. These protons will likely appear as two doublets due to ortho- and meta-couplings.[4]

  • The upfield singlet with an integration of 3H is characteristic of the methyl group attached to the thiazole ring.[3]

¹³C NMR Spectral Data (Predicted)

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Chemical Shift (δ, ppm)Assignment
~ 160 - 165Thiazole C-2
~ 150 - 155Thiazole C-4
~ 130 - 140Benzonitrile quaternary carbons
~ 125 - 135Benzonitrile CH carbons
~ 118 - 120Nitrile carbon (-C≡N)
~ 110 - 115Benzonitrile carbon attached to the nitrile
~ 15 - 20Methyl carbon

Interpretation:

  • The carbon atoms of the thiazole ring are expected at lower field due to the influence of the heteroatoms.

  • The aromatic carbons of the benzonitrile ring will appear in the typical aromatic region.[4]

  • The nitrile carbon is characteristically found around 118-120 ppm.

  • The methyl carbon will be observed at a high field, consistent with an sp³ hybridized carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy

Sample Preparation:

  • Solid Sample (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

  • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

Instrumental Parameters:

  • Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Spectral Range: 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

Caption: Workflow for IR Spectroscopic Analysis.

IR Spectral Data (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
~ 3100 - 3000MediumAromatic C-H stretch
~ 2220 - 2230StrongNitrile (-C≡N) stretch
~ 1600 - 1450Medium-StrongAromatic C=C and Thiazole ring stretches
~ 1400 - 1350MediumC-H bending of the methyl group
Below 900Medium-StrongOut-of-plane C-H bending

Interpretation:

  • The strong absorption band in the region of 2220-2230 cm⁻¹ is a highly characteristic feature of the nitrile functional group.[5]

  • The absorptions in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions are indicative of the aromatic rings.[5]

  • The presence of the methyl group is confirmed by the C-H bending vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: Mass Spectrometry

Ionization Method:

  • Electron Ionization (EI): Suitable for volatile and thermally stable compounds.

  • Electrospray Ionization (ESI): A soft ionization technique suitable for a wider range of compounds, often used with liquid chromatography (LC-MS).

Instrumental Parameters:

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

  • Mass Range: A scan range appropriate to detect the molecular ion (m/z 200.26) and its fragments.

Caption: Workflow for Mass Spectrometric Analysis.

Mass Spectral Data (Predicted)
  • Molecular Ion (M⁺): A prominent peak is expected at m/z = 200, corresponding to the molecular weight of the compound.

  • Key Fragments:

    • m/z = 116: Loss of the benzonitrile moiety.

    • m/z = 103: Benzonitrile radical cation.[6]

    • m/z = 84: Thiazole fragment.

Interpretation: The mass spectrum will be dominated by the molecular ion peak, confirming the molecular weight. The fragmentation pattern will reflect the cleavage of the bond between the thiazole and benzonitrile rings, leading to fragments corresponding to each of these moieties.

Summary of Spectroscopic Data

TechniqueKey Observations
¹H NMR Signals for aromatic, thiazole, and methyl protons in the expected regions.
¹³C NMR Resonances for all 11 unique carbons, including the characteristic nitrile carbon.
IR Strong nitrile stretch (~2225 cm⁻¹), aromatic C-H and C=C stretches.
MS Molecular ion peak at m/z = 200, with fragments corresponding to the benzonitrile and methylthiazole units.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. The predicted data, based on the analysis of its constituent fragments and established spectroscopic principles, offers a robust framework for the interpretation of experimentally acquired spectra. This guide serves as a valuable resource for scientists engaged in the synthesis, purification, and application of this and related compounds.

References

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). Benzonitrile at BMRB. Retrieved from [Link]

  • Al-hamidi, J., Alsaygh, A. A., & Al-Najjar, I. (2015). Spectroscopic Studies of some 2-substituted Benzyliden Eamino Thiazoles, Thiadiazole, and Benzothiazole. Arab Gulf Journal of Scientific Research, 33(1), 28-37.
  • Semantic Scholar. (n.d.). Spectroscopic Studies of some 2-substituted Benzyliden Eamino Thiazoles, Thiadiazole, and Benzothiazole. Retrieved from [Link]

  • Li, R., & Yang, X. (2019). Computational Study of the Substituent Effects for the Spectroscopic Properties of Thiazolo[5,4-d]thiazole Derivatives. The Journal of Physical Chemistry A, 123(46), 10102–10108.
  • PubChem. (n.d.). 4-((2-Amino-4-methylthiazol-5-yl)methyl)benzonitrile. Retrieved from [Link]

  • Patel, K., et al. (2013). Synthesis, spectral characterization and antimicrobial activity of substituted thiazolyl derivatives of 2-quinolones. Archiv der Pharmazie, 346(4), 265-274.
  • National Institute of Standards and Technology. (n.d.). Benzonitrile. Retrieved from [Link]

  • SpectraBase. (n.d.). Benzonitrile - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • MDPI. (2022). Synthesis, Spectroscopic Analysis, and In Vitro Anticancer Evaluation of 2-(Phenylsulfonyl)-2H-1,2,3-triazole. Molecules, 27(19), 6529.
  • PubMed. (2017). Discovery and Preclinical Characterization of 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile, a Novel Non-acetylenic Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator for Psychiatric Indications. Journal of Medicinal Chemistry, 60(5), 2087-2103.
  • National Institutes of Health. (2012). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Molecules, 17(10), 11839-11845.
  • Al Mustansiriyah Journal of Pharmaceutical Sciences. (2024). Molecular Docking, Synthesis, Characterization and Antimicrobial Evaluation of 5-methylthiazolidine-4-ones. Al Mustansiriyah Journal of Pharmaceutical Sciences, 24(2), 1-11.
  • National Institute of Standards and Technology. (n.d.). Benzonitrile, 4-methyl-. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzonitrile, 4-methyl-. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzonitrile. Retrieved from [Link]

Sources

An Investigator's Guide to the Biological Evaluation of 4-(4-Methylthiazol-5-yl)benzonitrile: A Novel Compound with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the investigation of the biological activity of the novel compound, 4-(4-Methylthiazol-5-yl)benzonitrile. While specific data on this molecule is nascent, its structural composition, featuring a thiazole ring and a benzonitrile moiety, suggests significant therapeutic potential, particularly in oncology. This document outlines a strategic, multi-faceted approach to systematically characterize its biological effects, from initial in vitro screening to preclinical in vivo evaluation. We will delve into the scientific rationale behind experimental choices, provide detailed protocols for key assays, and present a logical workflow for data interpretation, thereby equipping researchers in drug development with a robust roadmap for their investigation.

Introduction: The Scientific Rationale for Investigating this compound

The confluence of a thiazole ring and a benzonitrile group in a single molecular entity presents a compelling case for its investigation as a potential therapeutic agent. Both moieties are recognized "privileged structures" in medicinal chemistry, frequently found in a multitude of clinically approved drugs and investigational compounds.

The thiazole nucleus, a five-membered heterocyclic motif containing sulfur and nitrogen, is a cornerstone in the architecture of numerous anticancer drugs, including Dasatinib, Dabrafenib, and Ixabepilone.[1] Thiazole derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[1][2] Their therapeutic efficacy often stems from their ability to inhibit key enzymes and pathways implicated in cancer progression, such as tyrosine kinases and microtubule functions.[1]

The benzonitrile group, a benzene ring substituted with a nitrile (-C≡N) moiety, is also a critical pharmacophore in modern drug design.[3][4] The nitrile group's unique electronic properties, including its strong electron-withdrawing nature and its capacity to act as a hydrogen bond acceptor, can significantly influence a molecule's pharmacokinetic profile and its interaction with biological targets.[5][6] More than 30 FDA-approved drugs containing a nitrile group are currently on the market for a range of diseases.[5]

The combination of these two pharmacophores in this compound suggests a high probability of interesting biological activity. This guide will provide the necessary framework to uncover and characterize this potential.

Hypothesized Biological Activity and Target Identification

Based on the extensive literature on thiazole and benzonitrile derivatives, the primary hypothesized biological activity for this compound is anticancer activity . The potential mechanisms of action to investigate include:

  • Enzyme Inhibition: A primary focus should be on kinases, a class of enzymes frequently targeted by thiazole-containing drugs.[1]

  • Microtubule Disruption: The thiazole ring is a component of drugs that interfere with microtubule dynamics, a validated anticancer strategy.[1]

  • Receptor Modulation: The benzonitrile moiety can contribute to interactions with various receptors.

The initial phase of the investigation should involve a broad screening approach to narrow down the specific targets and pathways affected by the compound.

Proposed Synthetic Route

In Vitro Experimental Workflow for Biological Characterization

A systematic in vitro evaluation is paramount to understanding the biological activity of a novel compound. The following workflow is recommended:

Initial Cytotoxicity Screening

The first step is to assess the compound's general cytotoxicity across a panel of human cancer cell lines. This provides a broad overview of its potential anticancer activity and helps in selecting relevant cell lines for further studies.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cancer cells (e.g., a panel from the NCI-60) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., from 0.01 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Mechanistic Assays

Based on the results of the cytotoxicity screening, further assays should be conducted to elucidate the mechanism of action.

Table 1: Proposed Mechanistic In Vitro Assays

AssayPurpose
Apoptosis Assay To determine if the compound induces programmed cell death.
Cell Cycle Analysis To investigate if the compound causes cell cycle arrest at a specific phase.
Kinase Inhibition Assay To screen for inhibitory activity against a panel of cancer-related kinases.
Tubulin Polymerization Assay To assess the compound's effect on microtubule formation.
Reactive Species Trapping To evaluate if the compound is a reactive electrophile, which can lead to non-specific toxicity.[9]

Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay

  • Cell Treatment: Treat the selected cancer cell line with this compound at its IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Workflow Diagram

in_vitro_workflow cluster_screening Initial Screening cluster_mechanistic Mechanistic Elucidation cluster_validation Target Validation cluster_output Outcome start Synthesized Compound: This compound cytotoxicity Cytotoxicity Screening (MTT Assay on NCI-60 Panel) start->cytotoxicity apoptosis Apoptosis Assay (Annexin V/PI) cytotoxicity->apoptosis If cytotoxic cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) cytotoxicity->cell_cycle If cytotoxic kinase_panel Kinase Inhibition Panel cytotoxicity->kinase_panel Hypothesis-driven tubulin_assay Tubulin Polymerization Assay cytotoxicity->tubulin_assay Hypothesis-driven western_blot Western Blot for Key Pathway Proteins apoptosis->western_blot cell_cycle->western_blot target_engagement Cellular Thermal Shift Assay (CETSA) kinase_panel->target_engagement conclusion Identification of Mechanism of Action and Lead Candidate for In Vivo Studies western_blot->conclusion target_engagement->conclusion

Caption: In Vitro Experimental Workflow for this compound.

In Vivo Evaluation Strategy

Promising results from in vitro studies warrant progression to in vivo models to assess the compound's efficacy and pharmacokinetic properties in a more complex biological system.[10][11]

Pharmacokinetic (ADME) Studies

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the compound is crucial for designing effective in vivo efficacy studies.

Table 2: Key Pharmacokinetic Parameters to Evaluate

ParameterDescription
Bioavailability The fraction of an administered dose of unchanged drug that reaches the systemic circulation.
Half-life (t½) The time required for the concentration of the drug in the body to be reduced by half.
Volume of Distribution (Vd) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
Clearance (CL) The rate at which a drug is removed from the body.
Efficacy Studies in Animal Models

The choice of animal model is critical and should be based on the cancer type against which the compound showed the most promising in vitro activity. Human tumor xenograft models in immunocompromised mice are a standard for preclinical anticancer drug screening.[10][12]

Experimental Protocol: Xenograft Tumor Model

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million cells) into the flank of immunodeficient mice (e.g., athymic nude or SCID mice).[12]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into control and treatment groups. Administer this compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses.

  • Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., 2-3 times per week).

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), sacrifice the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

In Vivo Study Design Diagram

in_vivo_workflow cluster_preliminary Preliminary In Vivo Assessment cluster_efficacy Efficacy Evaluation cluster_analysis Data Analysis and Outcome start Lead Compound from In Vitro Studies pk_studies Pharmacokinetic (ADME) Studies in Mice start->pk_studies toxicity Maximum Tolerated Dose (MTD) Determination pk_studies->toxicity xenograft Human Tumor Xenograft Model (e.g., in Nude Mice) toxicity->xenograft Proceed if safe treatment Treatment with Compound at Various Doses xenograft->treatment monitoring Tumor Volume and Body Weight Monitoring treatment->monitoring endpoint Study Endpoint: Tumor Excision and Analysis monitoring->endpoint histopathology Histopathology and Biomarker Analysis endpoint->histopathology conclusion Evaluation of Antitumor Efficacy and Preclinical Proof-of-Concept histopathology->conclusion

Caption: In Vivo Evaluation Strategy for a Lead Anticancer Compound.

Data Analysis and Interpretation

Rigorous statistical analysis of the data generated from both in vitro and in vivo experiments is essential. For in vitro assays, IC50 values should be calculated using non-linear regression. For in vivo studies, tumor growth inhibition (TGI) should be calculated, and statistical significance between treatment and control groups should be determined using appropriate tests (e.g., t-test, ANOVA).

Conclusion and Future Directions

This guide provides a comprehensive and scientifically grounded framework for the systematic investigation of the biological activity of this compound. By following this structured approach, researchers can efficiently characterize its therapeutic potential, elucidate its mechanism of action, and generate the robust preclinical data necessary to support its further development as a potential therapeutic agent. The unique combination of the thiazole and benzonitrile moieties in this compound holds significant promise, and a thorough investigation as outlined herein is warranted to unlock its full potential in the field of drug discovery.

References

  • Thiazole-containing compounds as therapeutic targets for cancer therapy. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • In vivo Methods for Preclinical Screening of Anticancer Drugs. (n.d.). International Journal of Pharmacy and Biological Sciences. Retrieved January 2, 2026, from [Link]

  • In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. (n.d.). MDPI. Retrieved January 2, 2026, from [Link]

  • New Anticancer Agents: In Vitro and In Vivo Evaluation. (n.d.). Karger Publishers. Retrieved January 2, 2026, from [Link]

  • Recent Review on 1,3-Thiazole Derivatives as Therapeutic Targeted for Anticancer Activity. (2024, September 1). Letters in Drug Design & Discovery. Retrieved January 2, 2026, from [Link]

  • A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (n.d.). World Journal of Pharmaceutical Research. Retrieved January 2, 2026, from [Link]

  • IN VIVO Screening Models of Anticancer Drugs. (2013). Semantic Scholar. Retrieved January 2, 2026, from [Link]

  • An Overview of the Synthesis, Therapeutic Potential and Patents of Thiazole Derivatives. (2022). International Journal of Health Sciences. Retrieved January 2, 2026, from [Link]

  • Screening and characterization of reactive compounds with in vitro peptide-trapping and liquid chromatography/high-resolution accurate mass spectrometry. (2013, June 24). PubMed. Retrieved January 2, 2026, from [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021, July 2). ACS Omega. Retrieved January 2, 2026, from [Link]

  • Unveiling The Therapeutic Potential Of Thiazoles: A Review Of Their Biological Activities. (2024, October 31). Journal of Population Therapeutics and Clinical Pharmacology. Retrieved January 2, 2026, from [Link]

  • Development of an in vitro reproductive screening assay for novel pharmaceutical compounds. (2008, October). PubMed. Retrieved January 2, 2026, from [Link]

  • The Role of Benzonitrile Derivatives in Organic Synthesis and Material Innovation. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 2, 2026, from [Link]

  • The Versatility of Benzonitrile Derivatives in Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 2, 2026, from [Link]

  • Thiazole-containing compounds as therapeutic targets for cancer therapy. (2023). Semantic Scholar. Retrieved January 2, 2026, from [Link]

  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (2021, August 10). Royal Society of Chemistry. Retrieved January 2, 2026, from [Link]

  • In Vitro Screening of New Compounds and Analogs in Cell-Based Assays. (n.d.). Grantome. Retrieved January 2, 2026, from [Link]

  • How to Develop a Successful in vitro Screening Strategy. (n.d.). Sygnature Discovery. Retrieved January 2, 2026, from [Link]

  • BENZONITRILE. (n.d.). Ataman Kimya. Retrieved January 2, 2026, from [Link]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (n.d.). National Institutes of Health. Retrieved January 2, 2026, from [Link]

  • 4-(4-methyl-1,3-thiazol-5-yl)benzonitrile. (n.d.). IndiaMART. Retrieved January 2, 2026, from [Link]

  • Design and synthesis of new 4-methylthiazole derivatives: In vitro and in silico studies of antimicrobial activity. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • 2-chloro-4-(1h-pyrazol-5-yl)benzonitrile and (s). (n.d.). Google Patents.
  • Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. (n.d.). National Institutes of Health. Retrieved January 2, 2026, from [Link]

  • 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones as Antimicrobial Agents. Design, Synthesis, Biological Evaluation and Molecular Docking Studies. (n.d.). MDPI. Retrieved January 2, 2026, from [Link]

  • Synthetic method of 4-methylthiazole-5-formaldehyde. (n.d.). Google Patents.
  • Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation. (2021, July 2). National Institutes of Health. Retrieved January 2, 2026, from [Link]

  • Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Deriv. (2025, February 24). Brieflands. Retrieved January 2, 2026, from [Link]

  • Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. (2022, January 20). ResearchGate. Retrieved January 2, 2026, from [Link]

Sources

The Kinase Inhibitory Landscape of 4-(4-Methylthiazol-5-yl)benzonitrile: A Mechanistic Exploration

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: A Privileged Scaffold in Kinase Inhibition

The small molecule 4-(4-Methylthiazol-5-yl)benzonitrile emerges from a rich chemical lineage of kinase inhibitors. Its core structure, a phenyl-thiazole motif, is a well-established scaffold in the design of molecules that target the ATP-binding site of various protein kinases. These enzymes play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. This guide will provide a detailed exploration of the putative mechanism of action of this compound as a kinase inhibitor, drawing upon evidence from structurally related compounds and outlining the experimental methodologies required for its validation.

The thiazole ring, a five-membered aromatic heterocycle containing both nitrogen and sulfur, offers a versatile platform for establishing crucial interactions within the kinase active site. Similarly, the benzonitrile group can engage in various non-covalent interactions, contributing to both the potency and selectivity of the inhibitor. Understanding the interplay of these structural features is key to elucidating the molecule's biological activity.

Proposed Mechanism of Action: Targeting the Kinase ATP-Binding Site

Based on extensive research into structurally analogous compounds, this compound is proposed to function as an ATP-competitive kinase inhibitor. This mechanism involves the molecule directly competing with adenosine triphosphate (ATP) for binding to the kinase's active site, thereby preventing the phosphorylation of substrate proteins and interrupting downstream signaling pathways.

Several key structural features of this compound contribute to this proposed mechanism:

  • The Thiazole Moiety: The nitrogen and sulfur atoms of the thiazole ring are capable of forming hydrogen bonds with residues in the hinge region of the kinase ATP-binding pocket. This interaction is a common feature of many kinase inhibitors and is crucial for anchoring the molecule in the active site.

  • The Phenyl Ring: The central phenyl ring acts as a scaffold, orienting the other functional groups for optimal interaction with the kinase. It can also engage in hydrophobic interactions with nonpolar residues in the active site.

  • The Benzonitrile Group: The nitrile group is a strong hydrogen bond acceptor and can also participate in dipole-dipole interactions. Its presence is likely to enhance the binding affinity and may contribute to selectivity for certain kinases.

  • The Methyl Group: The methyl group on the thiazole ring can form van der Waals interactions with hydrophobic pockets within the active site, further stabilizing the inhibitor-kinase complex.

Derivatives of the core phenyl-thiazole scaffold have been shown to potently inhibit several important kinase families, including Protein Kinase CK2 and Aurora Kinases.[1][2] For instance, 4-(thiazol-5-yl)benzoic acid derivatives have demonstrated significant inhibitory activity against Protein Kinase CK2, a serine/threonine kinase implicated in cancer cell proliferation and survival.[1][3] Similarly, N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine derivatives are potent inhibitors of Aurora A and B kinases, which are key regulators of mitosis.[2] The structural similarities suggest that this compound may also target kinases within these or related families.

Visualizing the Proposed Interaction

The following diagram illustrates the proposed ATP-competitive mechanism of action of this compound.

G cluster_0 Kinase Active Site cluster_1 Cellular Signaling ATP ATP Kinase Kinase ATP->Kinase Binds to Inhibitor This compound Inhibitor->Kinase Competitively Binds to Substrate Substrate Kinase->Substrate Phosphorylates Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Downstream_Signaling Downstream Signaling Phosphorylated_Substrate->Downstream_Signaling Activates Cellular_Response Cellular Response (e.g., Proliferation, Survival) Downstream_Signaling->Cellular_Response

Caption: Proposed ATP-competitive mechanism of inhibition.

Quantitative Analysis of Structurally Related Inhibitors

To provide a quantitative context for the potential potency of this compound, the following table summarizes the inhibitory activities of structurally similar compounds against their respective kinase targets.

Compound ClassTarget Kinase(s)Potency (IC50/Ki)Reference
4-(thiazol-5-yl)benzoic acid derivativesProtein Kinase CK2α0.014-0.017 µM (IC50)[1]
4-(thiazol-5-yl)benzoic acid derivativesProtein Kinase CK2α'0.0046-0.010 µM (IC50)[1]
N-phenyl-4-(thiazol-5-yl)pyrimidin-2-aminesAurora A Kinase8.0 nM (Ki)[2]
N-phenyl-4-(thiazol-5-yl)pyrimidin-2-aminesAurora B Kinase9.2 nM (Ki)[2]

Experimental Validation: Protocols and Workflows

The validation of the proposed mechanism of action for this compound requires a series of rigorous biochemical and cellular assays. The following are detailed protocols for two key experiments.

Protocol 1: In Vitro Kinase Inhibition Assay

This assay directly measures the ability of the compound to inhibit the activity of a purified kinase.

Objective: To determine the IC50 value of this compound against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate peptide

  • ATP (radiolabeled or with a detection moiety)

  • This compound

  • Kinase reaction buffer

  • Detection reagent (e.g., phosphospecific antibody, ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO).

  • Reaction Setup: In a microplate, add the kinase, substrate, and varying concentrations of the inhibitor to the kinase reaction buffer.

  • Initiation of Reaction: Add ATP to each well to initiate the kinase reaction.

  • Incubation: Incubate the plate at the optimal temperature for the kinase for a defined period.

  • Termination and Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Data Acquisition: Measure the signal (e.g., luminescence, fluorescence, radioactivity) using a microplate reader.

  • Data Analysis: Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement in a cellular context.

Objective: To confirm that this compound binds to its target kinase within intact cells.

Materials:

  • Cultured cells expressing the target kinase

  • This compound

  • Cell lysis buffer

  • Equipment for heating cell lysates (e.g., PCR cycler)

  • Western blotting or mass spectrometry equipment

Procedure:

  • Cell Treatment: Treat cultured cells with either vehicle control or this compound.

  • Heating: Heat the treated cells across a range of temperatures.

  • Cell Lysis: Lyse the cells to release the proteins.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to separate the soluble protein fraction from the aggregated proteins.

  • Protein Quantification: Collect the supernatant and quantify the amount of soluble target kinase at each temperature using Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble kinase against the temperature for both vehicle- and inhibitor-treated samples. A shift in the melting curve indicates target engagement by the inhibitor.

Experimental Workflow Visualization

The following diagram outlines the workflow for validating the kinase inhibitory activity of this compound.

G cluster_0 In Vitro Validation cluster_1 Cellular Validation cluster_2 Downstream Analysis Kinase_Assay In Vitro Kinase Inhibition Assay IC50 Determine IC50 Value Kinase_Assay->IC50 CETSA Cellular Thermal Shift Assay (CETSA) IC50->CETSA Target_Engagement Confirm Target Engagement CETSA->Target_Engagement Western_Blot Western Blot for Phospho-Substrates Target_Engagement->Western_Blot Pathway_Inhibition Confirm Pathway Inhibition Western_Blot->Pathway_Inhibition

Caption: Experimental workflow for inhibitor validation.

Conclusion

While direct experimental data on this compound is emerging, a strong body of evidence from structurally related compounds points towards its role as an ATP-competitive kinase inhibitor. The phenyl-thiazole scaffold is a privileged structure in kinase inhibitor design, and the specific substitutions on this molecule are likely to confer a unique potency and selectivity profile. The experimental protocols and workflows detailed in this guide provide a robust framework for the comprehensive validation of its mechanism of action, paving the way for its potential development as a therapeutic agent.

References

  • Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Three-dimensional quantitative structure-activity relationship (3D-QSAR) and docking studies on (benzothiazole-2-yl) acetonitrile derivatives as c-Jun N-terminal kinase-3 (JNK3) inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • EGFR tyrosine kinase targeted compounds: in vitro antitumor activity and molecular modeling studies of new benzothiazole and pyrimido[2,1-b]benzothiazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Discovery and Structure-Activity Relationship Study of (Z)-5-Methylenethiazolidin-4-one Derivatives as Potent and Selective Pan-phosphatidylinositol 5-Phosphate 4-Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Synthesis, Biological Evaluation, and Molecular Docking of Novel Azolylhydrazonothiazoles as Potential Anticancer Agents. Molecules. [Link]

  • Novel 2-(5-Aryl-4,5-Dihydropyrazol-1-yl)thiazol-4-One as EGFR Inhibitors: Synthesis, Biological Assessment and Molecular Docking Insights. Drug Design, Development and Therapy. [Link]

  • Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. Prostaglandins & Other Lipid Mediators. [Link]

  • Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules. [Link]

  • Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. International Journal of Molecular Sciences. [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Methyl Quinazoline Derivatives as Anticancer Agents Simultaneously Targeting Phosphoinositide 3-Kinases and Histone Deacetylases. Journal of Medicinal Chemistry. [Link]

  • Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry. [Link]

  • Design, synthesis, and biological evaluation of novel 4-anilinoquinazoline derivatives bearing amino acid moiety as potential EGFR kinase inhibitors. Semantic Scholar. [Link]

  • Discovery of 4'-(1,4-dihydro-indeno[1,2-c]pyrazol-3-yl)-benzonitriles and 4'-(1,4-dihydro-indeno[1,2-c]pyrazol-3-yl)-pyridine-2'-carbonitriles as potent checkpoint kinase 1 (Chk1) inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

An In-Depth Technical Guide to the Preliminary In Vitro Evaluation of 4-(4-Methylthiazol-5-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This guide provides a comprehensive framework for the initial in vitro assessment of 4-(4-Methylthiazol-5-yl)benzonitrile, a novel heterocyclic compound. The confluence of the thiazole ring, a prevalent scaffold in numerous biologically active agents, and the benzonitrile moiety, a versatile functional group in medicinal chemistry, suggests a high potential for therapeutic relevance.[1][2] This document outlines a strategic, multi-pronged approach to elucidating the compound's preliminary biological activity profile, focusing on anticancer, enzyme inhibitory, and antimicrobial properties. The methodologies detailed herein are designed to establish a foundational understanding of the compound's bioactivity, guiding subsequent, more focused research endeavors.

Rationale and Compound Overview

The structural architecture of this compound is noteworthy. Thiazole derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4][5] The benzonitrile group, on the other hand, is a key pharmacophore in various enzyme inhibitors and can serve as a crucial interaction point with biological targets.[2][6] The strategic combination of these two moieties in a single molecule warrants a thorough investigation of its potential as a lead compound in drug discovery.

Synthesis Pathway

While various synthetic routes to substituted benzonitriles and thiazoles exist, a plausible and efficient synthesis of this compound can be conceptualized.[7][8][9][10][11] A common approach involves the Hantzsch thiazole synthesis, a cornerstone in heterocyclic chemistry.

Diagram 1: Conceptual Synthetic Workflow

G cluster_start Starting Materials A 4-cyanothiobenzamide C Hantzsch Thiazole Synthesis A->C B 3-chloro-2-butanone B->C D Cyclization & Aromatization C->D Reflux in Ethanol E This compound D->E Purification

Caption: A conceptual workflow for the synthesis of the target compound.

Preliminary In Vitro Screening Strategy

A tiered approach to the initial in vitro evaluation is recommended to efficiently assess the broad biological potential of this compound. This strategy encompasses cytotoxicity screening, enzyme inhibition assays, and antimicrobial susceptibility testing.

Anticancer Activity: Cytotoxicity Screening

Given the prevalence of anticancer properties among thiazole derivatives, a primary assessment of cytotoxicity against a panel of human cancer cell lines is a logical starting point.[3][4][12][13] The MTT assay is a robust and widely used colorimetric method for this purpose, providing a quantitative measure of cell viability.[14][15][16][17]

  • Cell Culture:

    • Select a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer).

    • Culture the cells in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Preparation:

    • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

    • Create a series of dilutions in the cell culture medium to achieve the desired final concentrations for testing.

  • Assay Procedure:

    • Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

    • Replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plates for 48-72 hours.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Diagram 2: MTT Assay Workflow

start Seed Cancer Cells in 96-well plate incubation1 Incubate 24h start->incubation1 treatment Treat with Compound Dilutions incubation1->treatment incubation2 Incubate 48-72h treatment->incubation2 add_mtt Add MTT Reagent incubation2->add_mtt incubation3 Incubate 4h add_mtt->incubation3 solubilize Add DMSO to Solubilize Formazan incubation3->solubilize read Read Absorbance at 570 nm solubilize->read analyze Calculate IC50 Value read->analyze

Caption: A step-by-step workflow for the MTT cytotoxicity assay.

Enzyme Inhibition Assays

The benzonitrile moiety is a known feature in various enzyme inhibitors.[2][6] Preliminary screening against a relevant enzyme class can provide valuable mechanistic insights. For instance, tyrosinase is a copper-containing enzyme involved in melanin biosynthesis, and its inhibitors are of interest in cosmetics and medicine.[6][18]

  • Reagents:

    • Mushroom tyrosinase

    • L-DOPA (substrate)

    • Phosphate buffer (pH 6.8)

    • This compound

    • Kojic acid (positive control)

  • Assay Procedure:

    • In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the mushroom tyrosinase solution.

    • Pre-incubate the mixture for 10 minutes.

    • Initiate the reaction by adding the L-DOPA solution.

    • Monitor the formation of dopachrome by measuring the absorbance at 475 nm at regular intervals.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each concentration of the test compound.

    • Determine the IC₅₀ value from the dose-response curve.

Antimicrobial Activity Screening

Thiazole-containing compounds have demonstrated a broad spectrum of antimicrobial activity.[1][5][19] A preliminary assessment of the antibacterial and antifungal properties of this compound is therefore warranted. The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC).

  • Microorganisms:

    • Select a panel of representative Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).

  • Assay Procedure:

    • In a 96-well plate, prepare serial dilutions of the test compound in a suitable broth medium.

    • Inoculate each well with a standardized suspension of the microorganism.

    • Include a positive control (e.g., ciprofloxacin for bacteria, fluconazole for fungi) and a negative control (no compound).

    • Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 24-48 hours.

  • Data Analysis:

    • Determine the MIC as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Data Presentation

The quantitative data generated from these preliminary studies should be summarized in a clear and concise format to facilitate comparison and interpretation.

Table 1: Hypothetical In Vitro Activity Profile of this compound

Assay TypeTargetResult (IC₅₀ / MIC in µM)
Cytotoxicity MCF-7 (Breast Cancer)15.2
A549 (Lung Cancer)22.8
HCT-116 (Colon Cancer)18.5
Enzyme Inhibition Mushroom Tyrosinase8.7
Antimicrobial S. aureus (Gram +)32
E. coli (Gram -)> 64
C. albicans (Fungus)45

Conclusion and Future Directions

This guide outlines a foundational in vitro screening cascade for this compound. The proposed experiments are designed to provide a preliminary assessment of its anticancer, enzyme inhibitory, and antimicrobial potential. Positive results in any of these assays would justify further investigation, including more extensive cell line screening, evaluation against other enzyme targets, and mechanism of action studies. The structural novelty and promising biological context of this compound make it a compelling candidate for further drug discovery and development efforts.

References

  • Saglik, B. N., et al. (2019). In vitro and in silico evaluation of new thiazole compounds as monoamine oxidase inhibitors. Bioorganic Chemistry, 85, 447-453. Available from: [Link]

  • Abdellatif, K. R. A., et al. (2011). New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies. European Journal of Medicinal Chemistry, 46(11), 5350-5358. Available from: [Link]

  • El-Sayed, W. M., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7354. Available from: [Link]

  • Gouda, M. A., et al. (2016). Synthesis, in-Vitro Cytotoxicity and Antimicrobial Evaluations of Some Novel Thiazole Based Heterocycles. Medicinal Chemistry, 12(7), 673-682. Available from: [Link]

  • Isha, & Sachan, N. (2021). Design, Synthesis and Biological Assessment of Thiazole Derivatives as Possible Antioxidant and Antimicrobial Agents. Journal of Pharmaceutical Research International, 33(53A), 24-32. Available from: [Link]

  • Evren, A. E., et al. (2021). Design and synthesis of new 4-methylthiazole derivatives: In vitro and in silico studies of antimicrobial activity. Journal of Molecular Structure, 1241, 130692. Available from: [Link]

  • YouTube. (2015). Synthesis of 4-Butylbenzonitrile From Benzene. Available from: [Link]

  • Google Patents. (2003). US20030220504A1 - Synthesis of benzonitriles from substituted benzaldehyde.
  • Li, G., et al. (2022). Catalytic atroposelective synthesis of axially chiral benzonitriles via chirality control during bond dissociation and CN group formation. Nature Communications, 13(1), 193. Available from: [Link]

  • ResearchGate. (n.d.). Catalytic approaches to benzonitrile synthesis. Available from: [Link]

  • Ingenta Connect. (2009). Synthesis and Characterization of Benzonitrile-Substituted Silyl Ethers. Available from: [Link]

  • Chamarthi, N. R., et al. (2014). Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 24(18), 4466-4471. Available from: [Link]

  • National Center for Biotechnology Information. (2022). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. Available from: [Link]

  • ResearchGate. (n.d.). The chemical structure of some biologically important benzonitrile derivatives. Available from: [Link]

  • ResearchGate. (n.d.). Scheme 1. Protocol for the synthesis of 4-methylthiazole-5-carboxylic.... Available from: [Link]

  • Google Patents. (n.d.). IL238044A - 2-chloro-4-(1h-pyrazol-5-yl)benzonitrile and (s).
  • Saeed, A., et al. (2017). Synthesis, computational studies and enzyme inhibitory kinetics of substituted methyl[2-(4-dimethylamino-benzylidene)-hydrazono)-4-oxo-thiazolidin-5-ylidene]acetates as mushroom tyrosinase inhibitors. Bioorganic & Medicinal Chemistry, 25(21), 5895-5903. Available from: [Link]

  • Semantic Scholar. (2021). Design and synthesis of new 4-methylthiazole derivatives: In vitro and in silico studies of antimicrobial activity. Available from: [Link]

  • ChemSynthesis. (n.d.). 4-(5-hydroxy-1H-1,2,3-triazol-1-yl)benzonitrile. Available from: [Link]

  • Nihei, K., & Kubo, I. (2019). Benzonitriles as tyrosinase inhibitors with hyperbolic inhibition manner. International Journal of Biological Macromolecules, 134, 737-742. Available from: [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Available from: [Link]

  • Al-Dies, A. M., et al. (2024). Novel Benzothiazole-Benzonitrile-Based Fluorescent Chromophore: Synthesis, DFT, Antimicrobial Properties. Luminescence, 39(12), e70038. Available from: [Link]

  • MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available from: [Link]

  • MDPI. (2023). Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors. Available from: [Link]

  • PubMed. (1992). A new 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay for testing macrophage cytotoxicity to L1210 and its drug-resistant cell lines in vitro. Available from: [Link]

  • RCSI Repository. (2022). Natural products containing the nitrile functional group and their biological activities. Available from: [Link]

  • National Center for Biotechnology Information. (2016). In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death. Available from: [Link]

  • PubMed. (2024). Novel benzothiazole/benzothiazole thiazolidine-2,4-dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies. Available from: [Link]

  • National Institutes of Health. (2020). Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. Available from: [Link]

  • National Center for Biotechnology Information. (1992). A new 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide(MTT) assay for testing macrophage cytotoxicity to L1210 and its drug-resistant cell lines in vitro. Available from: [Link]

Sources

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 4-(4-Methylthiazol-5-yl)benzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-(4-methylthiazol-5-yl)benzonitrile scaffold represents a privileged structure in modern medicinal chemistry, serving as a cornerstone for the development of potent and selective modulators of various biological targets. This guide provides an in-depth analysis of the structure-activity relationships (SAR) governing the biological activity of its derivatives. We will explore the causal relationships behind synthetic modifications, dissect the role of key structural motifs in target engagement, and provide validated experimental protocols for their synthesis and evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold for the discovery of novel therapeutic agents, with a primary focus on protein kinase inhibition.

Introduction: The Significance of the Thiazole and Benzonitrile Moieties

Heterocyclic compounds are foundational to drug discovery, with the thiazole ring being a prominent example. This five-membered aromatic ring containing sulfur and nitrogen is a key component in numerous clinically approved drugs, including the anticancer agents Dasatinib and Dabrafenib.[1][2] Its prevalence stems from its ability to engage in hydrogen bonding, hydrophobic, and π-π stacking interactions, and its metabolic stability. Thiazole-containing compounds have been developed as inhibitors for a wide array of biological targets, including various kinases, demonstrating their versatility in therapeutic design.[2][3]

Complementing the thiazole ring, the benzonitrile moiety is a crucial pharmacophore in its own right. The nitrile group is a weak hydrogen bond acceptor and often serves as a bioisosteric replacement for other functional groups.[4] Its unique electronic properties and linear geometry allow it to occupy specific pockets in target proteins, often conferring enhanced potency and selectivity. Benzonitrile derivatives have shown significant therapeutic potential across oncology, virology, and microbiology, frequently by inhibiting key enzymes like protein kinases.[4] The fusion of these two powerful moieties into the this compound core creates a scaffold with significant potential for developing targeted therapeutics.

The Core Scaffold: Targeting Protein Kinases

The this compound framework has been extensively explored as a basis for small-molecule kinase inhibitors. Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[5][6] This has made them one of the most important classes of drug targets. Derivatives of the closely related 4-(thiazol-5-yl)benzoic acid scaffold have demonstrated potent, nanomolar inhibition of Protein Kinase CK2, a crucial enzyme involved in cell growth, proliferation, and survival.[7] The rationale for targeting kinases with this scaffold lies in the ability of the heterocyclic system to anchor within the ATP-binding site, a conserved pocket across many kinases, while modifications on the benzonitrile portion allow for fine-tuning of selectivity and potency.

Core Structure-Activity Relationship (SAR) Analysis

The exploration of SAR for this class of compounds involves systematic modification at several key positions to understand their impact on biological activity. The central hypothesis is that the thiazole-benzonitrile core acts as a primary pharmacophore for kinase binding, while peripheral substitutions modulate affinity, selectivity, and pharmacokinetic properties.

SAR_Overview cluster_0 This compound Core cluster_1 Modification Sites & Impact Core      N≡C       |      / \n    (R1)C---C(R1)      /    //      C-----C       \n        C       / \n     (R2)C---S       //       N       |      C-CH3(R3) R1 R1: Benzonitrile Ring R1->Core - Introduction of substituents (e.g., benzyloxy) at the 3-position can enhance antiproliferative activity. - Azabenzene bioisosteres (pyridine, pyridazine) maintain potent activity. R2 R2: Thiazole C2-Position R2->Core - Often substituted with amino groups to form linkages to other moieties (e.g., pyrimidines) for targeting specific kinase pockets. R3 R3: Thiazole C4-Methyl R3->Core - Methyl group contributes to hydrophobic interactions. - Altering this group can impact selectivity. CN Nitrile Group CN->Core - Critical hydrogen bond acceptor. - Bioisosteric replacement (e.g., with COOH) maintains kinase inhibitory activity.

Caption: Key sites for SAR studies on the core scaffold.

Modifications on the Benzonitrile Ring (R1)

The benzonitrile ring offers a versatile platform for introducing substituents to probe interactions with the solvent-exposed region of the kinase ATP-binding site.

  • Introduction of Bulky Groups: Studies on the related 4-(thiazol-5-yl)benzoic acid scaffold have shown that introducing a 2-halo- or 2-methoxy-benzyloxy group at the 3-position of the benzoic acid ring not only maintained potent CK2 inhibitory activity but significantly increased antiproliferative activity against A549 lung cancer cells.[7] This suggests that extending into a nearby pocket with a flexible, moderately bulky substituent is a highly effective strategy for enhancing cellular potency.

  • Bioisosteric Replacement of Phenyl Ring: Replacing the benzene ring with azabenzene structures like pyridine or pyridazine is a common strategy to modulate physicochemical properties such as solubility and metabolic stability. In the case of CK2 inhibitors, these analogs maintained potent enzymatic inhibition, demonstrating the electronic and structural tolerance of the target for nitrogen atoms within this ring.[7]

Modifications on the Thiazole Ring (R2 & R3)

The thiazole ring typically functions as the hinge-binding element, forming crucial hydrogen bonds with the backbone of the kinase hinge region.

  • C2-Position (R2): This position is frequently used as an attachment point for larger chemical moieties. For example, linking a substituted N-phenylpyrimidin-2-amine group at this position has led to the development of potent Aurora kinase inhibitors.[5] This strategy leverages the thiazole as a stable anchor to position a larger fragment that can occupy deeper regions of the ATP-binding site.

  • C4-Methyl Group (R3): The 4-methyl group is often important for hydrophobic interactions within a specific sub-pocket of the ATP-binding site. While less frequently modified, altering its size or polarity could be a viable strategy for tuning kinase selectivity.

The Role of the Nitrile Group (CN)

The cyano group is a key pharmacophoric feature. Its replacement with a carboxylic acid in the development of CK2 inhibitors resulted in compounds with potent activity, indicating that a strong hydrogen bond acceptor at this position is a primary requirement for activity.[7] The nitrile's linear geometry and electronic nature are often optimal for fitting into the specific sub-pocket targeted by this part of the molecule. Its presence has been shown to improve binding affinity in other kinase inhibitor scaffolds as well.[8]

Key Biological Targets and Mechanism of Action

Derivatives based on this scaffold have shown inhibitory activity against a range of important cancer-related kinases. The general mechanism involves competitive binding at the ATP pocket, preventing the phosphorylation of downstream substrates and thereby interrupting oncogenic signaling cascades.

Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Inhibitor 4-(4-Methylthiazol-5-yl) benzonitrile Derivative Inhibitor->PI3K Inhibition Inhibitor->mTOR Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

  • Protein Kinase CK2: A serine/threonine kinase that promotes cancer development. 4-(Thiazol-5-yl)benzoic acid derivatives have shown IC50 values as low as 4.6 nM against the CK2α' isoform.[7]

  • PI3K/mTOR: These are central nodes in a signaling pathway that is frequently hyperactivated in cancer. Thiazole derivatives have been identified as potent inhibitors of both PI3K and mTOR.[3][5]

  • EGFR: Epidermal Growth Factor Receptor is a tyrosine kinase whose overexpression drives several cancers. Benzothiazole and pyrimido[2,1-b]benzothiazole derivatives have shown potent antitumor activity, believed to be mediated through EGFR-TK inhibition.[9]

Data Summary: Biological Activity of Analogs

The following table summarizes the inhibitory activity of representative 4-(thiazol-5-yl)benzoic acid analogs against Protein Kinase CK2, highlighting key SAR findings.[7] The benzonitrile derivatives are expected to follow similar trends due to the bioisosteric relationship between the nitrile and carboxylic acid groups.

Compound IDR1 (Modification on Benzoic Acid Ring)IC50 CK2α (μM)IC50 CK2α' (μM)A549 CC50 (μM)
Parent H0.0110.00919.3
Analog 1 3-(2-chlorobenzyloxy)0.0140.00881.5
Analog 2 3-(2-methoxybenzyloxy)0.0160.0143.3
Analog 3 Pyridine-2-carboxylic acid0.0170.010>50
Analog 4 Pyridazine-3-carboxylic acid0.0140.0046>50

Data sourced from Ohno et al., Bioorg Med Chem, 2016.[7]

Interpretation: The data clearly show that adding a substituted benzyloxy group at the 3-position (Analogs 1 and 2) dramatically improves antiproliferative activity (lower CC50) without sacrificing enzymatic potency. Replacing the benzene ring with nitrogen-containing heterocycles (Analogs 3 and 4) maintains high enzymatic potency, demonstrating the scaffold's versatility.

Experimental Design & Protocols

A trustworthy drug discovery campaign relies on robust and reproducible experimental protocols. The general workflow for evaluating novel derivatives is outlined below.

Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis Start Starting Materials (e.g., 4-methylthiazole-5-carboxylic acid) Intermediate Key Intermediate Synthesis (e.g., acid chloride formation) Start->Intermediate Coupling Coupling / Condensation Reaction (e.g., Suzuki, Knoevenagel) Intermediate->Coupling Purification Purification & Characterization (HPLC, NMR, MS) Coupling->Purification EnzymeAssay In Vitro Enzymatic Assay (e.g., Kinase Inhibition) Purification->EnzymeAssay CellAssay Cell-Based Assay (e.g., MTT for viability) EnzymeAssay->CellAssay TargetEngagement Cellular Target Engagement (e.g., CETSA) CellAssay->TargetEngagement SAR SAR Analysis & Iteration TargetEngagement->SAR SAR->Coupling Design Next Generation

Caption: General workflow for SAR studies of novel derivatives.

Protocol 1: General Synthesis of a Thiazole-Benzaldehyde Intermediate

This protocol describes the conversion of 4-methylthiazole-5-carboxylic acid to the corresponding aldehyde, a key intermediate for further elaboration.

  • Acid Chloride Formation: To 1.5 g of 4-methylthiazole-5-carboxylic acid, add 10 mL of thionyl chloride.[10][11]

  • Reflux: Heat the mixture to reflux for 2 hours.

  • Solvent Removal: After cooling, distill off the excess thionyl chloride under reduced pressure. The resulting 4-methylthiazole-5-carboxylic acid chloride is used directly in the next step without further purification.[10][11]

  • Rosenmund Reduction: Add 30 mL of xylene to the crude acid chloride. Add Pd/BaSO4 catalyst.[10]

  • Hydrogenation: Heat the mixture to 140°C while bubbling hydrogen gas through it.[10]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once complete, filter the mixture. Extract the filtrate with 10% HCl. Neutralize the aqueous layer to pH 8 with sodium carbonate and extract with chloroform.

  • Isolation: Distill the chloroform to yield the pure 4-methyl-5-formylthiazole product.[10]

Protocol 2: In Vitro Cell Viability (MTT Assay)

This protocol assesses the cytotoxic or antiproliferative effect of the synthesized compounds on cancer cell lines.[4][6]

  • Cell Seeding: Culture cancer cells (e.g., A549, MCF-7) in appropriate media. Seed 1 x 10⁵ cells per well into a 96-well plate and incubate for 24 hours to allow for attachment.[6]

  • Compound Treatment: Prepare serial dilutions of the test compounds in DMSO and then further dilute in culture media. Add the compound solutions to the wells and incubate for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Erlotinib).

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the media from each well. Add 40-100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance of the plates on an ELISA plate reader at a wavelength of 570-595 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Conclusion and Future Perspectives

The this compound scaffold is a highly validated and promising starting point for the development of targeted therapeutics, particularly protein kinase inhibitors. The SAR is well-defined, indicating that the thiazole-benzonitrile core serves as an effective kinase hinge-binder, while substitutions on the benzonitrile ring are critical for enhancing cellular potency and modulating pharmacokinetic properties.

Future efforts should focus on:

  • Improving Selectivity: Systematically exploring substitutions on the thiazole and benzonitrile rings to achieve greater selectivity against specific kinases or kinase families, thereby reducing potential off-target effects.

  • Enhancing Drug-like Properties: Optimizing compounds for improved solubility, metabolic stability, and oral bioavailability through targeted chemical modifications.

  • Exploring New Targets: While kinases are a primary focus, the scaffold's versatility suggests it could be adapted to inhibit other enzyme classes or protein-protein interactions.

By integrating rational design, guided by the SAR principles outlined in this guide, with robust synthetic and biological evaluation, researchers can continue to unlock the full therapeutic potential of this remarkable chemical scaffold.

References

In Silico Docking Studies of 4-(4-Methylthiazol-5-yl)benzonitrile with Protein Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical overview of the in silico docking analysis of 4-(4-Methylthiazol-5-yl)benzonitrile, a molecule of interest in medicinal chemistry. We will explore the rationale behind selecting specific protein targets, detail the step-by-step computational workflow from ligand and protein preparation to the execution and analysis of molecular docking simulations, and discuss the interpretation of the resulting data. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering a blend of theoretical principles and practical, field-proven insights to guide similar computational studies.

Introduction: The Rationale for In Silico Analysis

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] In the context of drug discovery, it is an invaluable tool for predicting the binding affinity and mode of action of a small molecule ligand, such as this compound, with a protein target of therapeutic interest. The insights gained from these simulations can guide lead optimization, saving significant time and resources in the preclinical phase of drug development.

This compound , with its distinct thiazole and benzonitrile moieties, presents a unique scaffold for potential therapeutic intervention. The thiazole ring is a common feature in many biologically active compounds, while the benzonitrile group can participate in various non-covalent interactions, making it an intriguing candidate for computational investigation against a range of protein targets.

Selection of Protein Targets

The choice of protein targets is a critical first step and should be driven by a clear therapeutic hypothesis. For the purpose of this guide, we will consider three hypothetical, yet relevant, protein targets from different classes to showcase the versatility of the docking approach:

  • A Protein Kinase: Many kinases are implicated in cancer and inflammatory diseases. The ATP-binding pocket of a kinase is a well-defined site for inhibitor binding.

  • A G-Protein Coupled Receptor (GPCR): GPCRs are a large family of transmembrane receptors involved in a vast array of physiological processes, making them prime drug targets.

  • A Viral Protease: Targeting viral proteases is a key strategy in the development of antiviral therapies.

The selection of specific PDB (Protein Data Bank) entries for these targets is crucial. Factors to consider include:

  • Resolution: Higher resolution crystal structures provide more accurate atomic coordinates.

  • Presence of a Co-crystallized Ligand: This can help validate the docking protocol by redocking the native ligand.

  • Species: The protein should ideally be of human origin for therapeutic relevance.

  • Completeness of the Structure: The PDB file should not have significant missing residues in the binding site.

The In Silico Docking Workflow: A Step-by-Step Protocol

The following protocol outlines a robust and reproducible workflow for docking this compound with a selected protein target. This process can be conceptually divided into three main stages: Pre-processing, Docking, and Post-processing.

Pre-processing: Preparing the Molecules for Docking

The accuracy of a docking study begins with the correct preparation of the ligand.[2][3][4] This involves generating a 3D conformation of this compound and assigning appropriate chemical properties.

Protocol for Ligand Preparation:

  • Obtain 2D Structure: Draw the structure of this compound in a chemical drawing software (e.g., ChemDraw, MarvinSketch) or retrieve it from a database like PubChem.

  • Convert to 3D: Use a program like Open Babel or the built-in features of molecular modeling software to convert the 2D structure into a 3D conformation.

  • Energy Minimization: Perform an energy minimization of the 3D structure using a suitable force field (e.g., MMFF94). This step is crucial for obtaining a low-energy, and therefore more realistic, starting conformation.

  • Assign Partial Charges: Calculate and assign partial charges to each atom.[5] The Gasteiger charge calculation method is a commonly used and effective approach for this.[3]

  • Define Rotatable Bonds: Identify and define the rotatable bonds within the molecule.[3] This allows for conformational flexibility of the ligand during the docking simulation.

  • Save in Appropriate Format: Save the prepared ligand in a format compatible with the chosen docking software (e.g., .pdbqt for AutoDock Vina, .mol2 for Glide).

Proper preparation of the protein structure is equally critical to ensure a biologically relevant docking simulation.[6][7][8]

Protocol for Protein Preparation:

  • Download PDB File: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

  • Clean the Protein Structure:

    • Remove all non-essential molecules, including water, ions, and co-crystallized ligands (the native ligand can be saved separately for validation purposes).[6][7]

    • If the protein is a multimer, retain only the chain(s) that form the binding site of interest.[6][7]

  • Add Hydrogen Atoms: Crystal structures typically do not include hydrogen atoms. Add hydrogens to the protein, ensuring that polar hydrogens are correctly placed to form hydrogen bonds.[5][7][9]

  • Assign Partial Charges: Assign partial charges to the protein atoms. The Kollman charge scheme is a common choice for proteins.

  • Handle Missing Residues/Atoms: If there are missing residues or atoms in the crystal structure, especially within or near the binding site, they should be modeled using software like Modeller or the loop modeling features within packages like Schrödinger's Maestro.

  • Save in Docking-Ready Format: Save the prepared protein in the appropriate file format for the docking software.

Docking: The Simulation Process

Before docking can commence, a grid box must be defined to specify the search space for the ligand within the protein's binding site.[1][10]

Protocol for Grid Generation:

  • Identify the Binding Site: The binding site can be identified in several ways:

    • If a co-crystallized ligand is present in the original PDB file, the grid box can be centered on this ligand.

    • Bioinformatics tools and servers can be used to predict potential binding pockets.

    • For exploratory or "blind" docking, the grid box can encompass the entire protein surface.[11]

  • Define Grid Box Dimensions: The size of the grid box should be large enough to accommodate the ligand and allow for its free rotation and translation, but not so large as to unnecessarily increase computation time.

  • Generate the Grid: Using the docking software, generate the grid files. These files pre-calculate the interaction energies between different atom types and the protein at each grid point, which significantly speeds up the docking calculation.[10]

With the prepared ligand, protein, and grid, the docking simulation can now be executed.

Protocol for Running Docking:

  • Select a Docking Algorithm: Choose a suitable docking algorithm. Common choices include Lamarckian Genetic Algorithm (in AutoDock), Glide's search algorithm, or the Broyden-Fletcher-Goldfarb-Shanno (BFGS) method used in AutoDock Vina.

  • Set Docking Parameters:

    • Number of Poses: Specify the number of binding poses to be generated. A typical number is between 10 and 20.

    • Exhaustiveness: This parameter controls the thoroughness of the search. Higher exhaustiveness leads to a more comprehensive search but increases computation time.

  • Launch the Docking Job: Initiate the docking simulation. The software will systematically explore different conformations and orientations of the ligand within the defined grid box, scoring each pose based on its predicted binding affinity.

Post-processing: Analyzing the Results

The output of a docking simulation is a set of ligand poses ranked by their docking scores.[12][13] Careful analysis is required to extract meaningful insights.

Protocol for Results Analysis:

  • Examine Docking Scores: The docking score is an estimate of the binding free energy (often in kcal/mol).[13] A more negative score generally indicates a more favorable binding interaction.[14]

  • Visualize Binding Poses: Use molecular visualization software (e.g., PyMOL, Chimera, Discovery Studio) to visually inspect the top-ranked binding poses.[13]

  • Analyze Intermolecular Interactions: Identify the key interactions between the ligand and the protein, such as:

    • Hydrogen Bonds: These are strong, directional interactions that are critical for binding specificity.

    • Hydrophobic Interactions: These are non-specific interactions between nonpolar groups that contribute significantly to binding affinity.

    • Pi-Pi Stacking: Interactions between aromatic rings.

    • Cation-Pi Interactions: Interactions between a cation and an aromatic ring.

  • Clustering Analysis: Group similar binding poses together based on their root-mean-square deviation (RMSD). This helps to identify the most populated and likely binding modes.

  • Validation (Redocking): If a co-crystallized ligand was present, perform a redocking experiment. This involves docking the native ligand back into the binding site. A successful redocking, where the predicted pose has a low RMSD (< 2.0 Å) from the crystal structure pose, provides confidence in the docking protocol.[14]

Data Presentation and Visualization

Tabular Summary of Docking Results
Target ProteinPDB IDTop Pose Docking Score (kcal/mol)Key Interacting ResiduesTypes of Interactions
Protein Kinase A1ATP-8.5Val57, Ala70, Lys72, Glu170, Thr183Hydrogen Bonds, Hydrophobic
Beta-2 Adrenergic Receptor2RH1-7.2Asp113, Ser204, Ser207, Phe290Hydrogen Bonds, Pi-Pi Stacking
HIV-1 Protease1HVR-9.1Asp25, Asp29, Ile50, Ile84Hydrogen Bonds, Hydrophobic

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Workflow and Pathway Diagrams

docking_workflow cluster_preprocessing Pre-processing cluster_docking Docking cluster_postprocessing Post-processing ligand_prep Ligand Preparation grid_gen Grid Generation ligand_prep->grid_gen protein_prep Protein Preparation protein_prep->grid_gen run_docking Run Docking Simulation grid_gen->run_docking analysis Results Analysis run_docking->analysis visualization Visualization analysis->visualization

Caption: The general workflow of in silico molecular docking.

Conclusion and Future Directions

In silico docking is a valuable hypothesis-generating tool in the early stages of drug discovery. The protocols and insights provided in this guide offer a framework for conducting rigorous and reproducible docking studies of this compound with various protein targets. The hypothetical results suggest that this compound may have promising interactions with protein kinases, GPCRs, and viral proteases, warranting further investigation.

Future work should focus on:

  • Molecular Dynamics (MD) Simulations: To assess the stability of the predicted binding poses over time.

  • Free Energy Calculations (e.g., MM/PBSA, MM/GBSA): To obtain more accurate estimates of binding affinity.

  • In Vitro Validation: To experimentally confirm the predicted binding and inhibitory activity of this compound against the most promising protein targets.

By integrating computational and experimental approaches, a more complete understanding of the therapeutic potential of this novel compound can be achieved.

References

  • Theoretical and Computational Biophysics Group. (n.d.). Grid Generation and Matching for Small Molecule Docking. Retrieved from [Link]

  • Quora. (2021). How does one prepare proteins for molecular docking?. Retrieved from [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]

  • Insights into molecular docking: A comprehensive view. (n.d.). International Journal of Pharmaceutical and Chemical Analysis. Retrieved from [Link]

  • YouTube. (2025). HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio. Retrieved from [Link]

  • Schrödinger. (2025). Automating Ensemble Docking and Grid Generation for Multiple Receptor Conformations. Retrieved from [Link]

  • Barakat, K. H. (2009). Molecular Docking Tutorial.
  • J's Blog. (2024). Schrödinger Notes—Molecular Docking. Retrieved from [Link]

  • ResearchGate. (2024). How to interprete and analyze molecular docking results?. Retrieved from [Link]

  • ResearchGate. (n.d.). General workflow of molecular docking calculations. Retrieved from [Link]

  • University of Cambridge. (n.d.). Session 4: Introduction to in silico docking. Retrieved from [Link]

  • YouTube. (2024). Generating grid box for Docking using Vina. Retrieved from [Link]

  • YouTube. (2023). Mastering Molecular Docking: A Step-by-Step Guide with Schrodinger Software. Retrieved from [Link]

  • Hinduwebsite.com. (2025). Molecular docking analysis: Significance and symbolism. Retrieved from [Link]

  • ResearchGate. (n.d.). General workflow of molecular docking. Retrieved from [Link]

  • ResearchGate. (2019). Molecular docking proteins preparation. Retrieved from [Link]

  • YouTube. (2024). Learn Maestro: Preparing protein structures. Retrieved from [Link]

  • YouTube. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. Retrieved from [Link]

  • YouTube. (2022). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. Retrieved from [Link]

  • YouTube. (2025). Ligand Preparation for Molecular docking #biotech. Retrieved from [Link]

  • YouTube. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. Retrieved from [Link]

Sources

Potential therapeutic targets of 4-(4-Methylthiazol-5-yl)benzonitrile.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Therapeutic Targets of 4-(4-Methylthiazol-5-yl)benzonitrile

Abstract

The compound this compound represents a compelling scaffold for therapeutic development, integrating two privileged heterocyclic and aromatic moieties: a methylthiazole ring and a benzonitrile group. While direct biological data on this specific molecule is not extensively published, a robust analysis based on structural analogy and the extensive pharmacology of its constituent parts allows for the inference of several high-potential therapeutic targets. This guide provides a detailed exploration of these potential targets, grounded in established biochemical pathways and supported by methodologies for experimental validation. The primary inferred target is the von Hippel-Lindau (VHL) E3 ubiquitin ligase, based on striking structural similarity to known potent chemical probes. Secondary and tertiary targets, including protein kinases and tubulin, are proposed based on the well-documented activities of thiazole and benzonitrile derivatives. Finally, the potential for antimicrobial applications is discussed. This document is intended for researchers, scientists, and drug development professionals, offering a scientifically rigorous foundation for initiating a preclinical investigation of this promising compound.

Primary Inferred Target: von Hippel-Lindau (VHL) E3 Ubiquitin Ligase

The most compelling potential target for this compound is the von Hippel-Lindau (VHL) tumor suppressor protein, a key component of an E3 ubiquitin ligase complex. This inference is drawn from the compound's significant structural overlap with the published VHL inhibitor, VH298 ((2S,4R)-1-((S)-2-(1-cyanocyclopropanecarboxamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide)[1]. The shared 4-(4-methylthiazol-5-yl)benzyl moiety is a critical pharmacophore for binding to VHL.

Scientific Rationale & Mechanism of Action

The VHL protein is the substrate recognition subunit of the VHL-Elongin B-Elongin C-Cullin 2-Rbx1 (CRL2^VHL^) E3 ubiquitin ligase complex[2][3]. A primary function of this complex is to regulate cellular responses to changes in oxygen levels by targeting the alpha subunit of Hypoxia-Inducible Factor (HIF-α) for degradation[4][5].

Under normal oxygen conditions (normoxia), HIF-α subunits are hydroxylated on specific proline residues by prolyl hydroxylase domain (PHD) enzymes[6][7]. This post-translational modification creates a recognition site for VHL, which binds to the hydroxylated HIF-α and mediates its ubiquitination, leading to rapid degradation by the proteasome[2][6]. In hypoxic conditions, or when the VHL-HIF-α interaction is inhibited, HIF-α is stabilized, translocates to the nucleus, and activates the transcription of genes involved in angiogenesis, cell survival, and glucose metabolism[4][6].

Germline mutations in the VHL gene cause VHL disease, a hereditary cancer syndrome predisposing individuals to tumors such as clear-cell renal cell carcinoma (ccRCC)[4][8]. Therefore, inhibiting the VHL-HIF-α interaction is a validated therapeutic strategy. This compound, by mimicking the core structure of known VHL ligands, is hypothesized to act as a competitive inhibitor, occupying the binding pocket on VHL that recognizes hydroxylated HIF-α[6][9]. This would prevent HIF-α ubiquitination and lead to its stabilization and the subsequent activation of the hypoxic response.

VHL-HIF Signaling Pathway cluster_normoxia Normoxia (High Oxygen) cluster_hypoxia Hypoxia / VHL Inhibition cluster_nucleus_content PHD PHD Enzymes HIF_alpha_OH HIF-α-OH O2 O₂ O2->PHD HIF_alpha HIF-α HIF_alpha->HIF_alpha_OH Prolyl Hydroxylation VHL_complex VHL E3 Ligase (VHL, Elongin B/C, Cul2, Rbx1) VHL_complex->HIF_alpha_OH Ubiquitination Ub Ubiquitin Ub->VHL_complex Proteasome Proteasome HIF_alpha_OH->VHL_complex Binding HIF_alpha_OH->Proteasome Degradation HIF_alpha_stable HIF-α (Stabilized) Nucleus Nucleus HIF_alpha_stable->Nucleus HIF_dimer HIF-α/β Dimer HIF_beta HIF-β (ARNT) HIF_beta->Nucleus HRE Hypoxia Response Elements (HRE) Target_Genes Target Gene Transcription (e.g., VEGF, GLUT1) HRE->Target_Genes Activation HIF_dimer->HRE Binding Inhibitor This compound Inhibitor->VHL_complex Inhibition

Figure 1: VHL-HIF Signaling Pathway and Point of Inhibition.
Experimental Workflow for Target Validation

A tiered approach is recommended to validate VHL as a target, moving from biochemical assays to cellular and functional readouts.

VHL Target Validation Workflow cluster_biochemical Tier 1: Biochemical Assays cluster_cellular Tier 2: Cellular Assays cluster_functional Tier 3: Functional Assays start Start: Synthesize Compound fp_assay Fluorescence Polarization (FP) - Displaces fluorescent HIF-α peptide - Determines IC₅₀ start->fp_assay itc_assay Isothermal Titration Calorimetry (ITC) - Measures direct binding thermodynamics - Determines K_d fp_assay->itc_assay Confirm Direct Binding hif_stabilization HIF-1α Stabilization Assay - Western Blot or ELISA in RCC cells (e.g., 786-O) - Observe dose-dependent HIF-1α accumulation itc_assay->hif_stabilization target_gene_expression Target Gene Expression Analysis - qRT-PCR for VEGF, GLUT1, etc. - Measure upregulation of HIF targets hif_stabilization->target_gene_expression Assess Downstream Effects cell_viability Cell Viability/Proliferation Assay - Test in VHL-proficient vs. VHL-deficient cells - e.g., MTT or CellTiter-Glo target_gene_expression->cell_viability angiogenesis_assay Angiogenesis Assay - HUVEC tube formation assay - Assess functional outcome of VEGF upregulation cell_viability->angiogenesis_assay end Proceed to In Vivo Studies angiogenesis_assay->end

Figure 2: Experimental Workflow for VHL Target Validation.

Protocol 1: Fluorescence Polarization (FP) Competition Assay

This assay quantitatively measures the compound's ability to disrupt the VHL:HIF-1α interaction.

  • Reagents & Materials:

    • Recombinant VHL protein complex (VCB: VHL, Elongin C, Elongin B).

    • Fluorescently labeled HIF-1α peptide (e.g., FAM-Ahx-MLAP(OH)YIPD).

    • Assay Buffer: PBS, 0.01% Tween-20, 1 mM DTT.

    • 384-well, low-volume, black, flat-bottom plates.

    • Test compound (this compound) serially diluted in DMSO.

    • Plate reader with FP capabilities.

  • Procedure:

    • Prepare a solution of VCB complex and fluorescent HIF-1α peptide in assay buffer. The concentrations should be optimized to yield a stable and robust FP signal (e.g., 25 nM VCB, 10 nM peptide).

    • Dispense 10 µL of the VCB/peptide mix into each well of the 384-well plate.

    • Add 100 nL of serially diluted test compound or DMSO (vehicle control) to the wells.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Measure the fluorescence polarization on a compatible plate reader.

    • Calculate the percent inhibition relative to DMSO controls and plot against compound concentration to determine the IC₅₀ value.

Compound Binding Affinity (K_d) Assay Type Reference
VH29880-90 nMFP / ITC[1][10]
VH0321.5 µMITC[11]
Table 1: Binding Affinities of Known VHL Ligands.

Secondary Potential Targets: Protein Kinases

The thiazole ring is a cornerstone scaffold in the development of protein kinase inhibitors, present in numerous FDA-approved drugs (e.g., Dasatinib) and clinical candidates[12][13]. Kinases play a pivotal role in cell signaling, and their dysregulation is a hallmark of cancer, making them prime therapeutic targets[14].

Scientific Rationale & Mechanism of Action

Thiazole derivatives are known to interact with the ATP-binding pocket of various kinases, acting as competitive inhibitors[14]. The specific kinase families that this compound might inhibit are broad and require experimental screening. However, based on published data for other thiazole-containing molecules, high-probability families include:

  • Tyrosine Kinases: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), B-Raf[15][16].

  • Serine/Threonine Kinases: Various cyclins, Aurora kinases.

The benzonitrile moiety can also contribute to binding, often forming hydrogen bonds or occupying hydrophobic pockets within the kinase domain.

Kinase Inhibition Workflow start Start screening Kinase Panel Screening - Broad panel (e.g., 96-well format) - Single high concentration (e.g., 10 µM) - Identify initial hits (% inhibition) start->screening dose_response Dose-Response Profiling - Generate IC₅₀ curves for validated hits - Use radiometric or fluorescence-based assays screening->dose_response Hits cellular_assay Cellular Target Engagement - Western blot for phospho-substrate - In-cell thermal shift assay (CETSA) dose_response->cellular_assay functional_assay Cell-Based Functional Assays - Proliferation/viability assays in relevant cancer cell lines - Cell cycle analysis cellular_assay->functional_assay end Lead Optimization functional_assay->end

Figure 3: General Workflow for Kinase Target Identification.

Protocol 2: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)

This assay measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the compound.

  • Reagents & Materials:

    • Recombinant kinase of interest (e.g., EGFR).

    • Substrate peptide specific to the kinase.

    • ATP.

    • Kinase Assay Buffer.

    • ADP-Glo™ Reagent and Kinase Detection Reagent.

    • Test compound serially diluted in DMSO.

    • White, 384-well assay plates.

    • Luminometer.

  • Procedure:

    • Add 2.5 µL of kinase/substrate solution in assay buffer to each well.

    • Add 25 nL of serially diluted test compound or DMSO control.

    • To initiate the reaction, add 2.5 µL of ATP solution.

    • Incubate at room temperature for 60 minutes.

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

    • Measure luminescence using a plate reader.

    • Calculate IC₅₀ values from the dose-response curve.

Tertiary Potential Target: Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport[17]. Compounds that interfere with microtubule dynamics are potent anticancer agents. The benzonitrile and related acrylonitrile moieties are present in compounds known to inhibit tubulin polymerization, often by binding to the colchicine site[18][19][20].

Scientific Rationale & Mechanism of Action

Inhibitors of tubulin polymerization prevent the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis[17][20]. The planar, aromatic nature of this compound makes it a plausible candidate for binding to the colchicine site on β-tubulin, a known pocket for small molecule inhibitors[18].

Protocol 3: Cell-Free Tubulin Polymerization Assay

This assay directly measures the effect of the compound on the polymerization of purified tubulin in vitro.

  • Reagents & Materials:

    • Lyophilized, high-purity bovine brain tubulin (>99%).

    • Tubulin Polymerization Assay Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) with GTP and a fluorescence reporter.

    • Paclitaxel (positive control for polymerization).

    • Nocodazole or Combretastatin A-4 (positive control for inhibition)[19].

    • Test compound serially diluted in DMSO.

    • Temperature-controlled fluorescence plate reader.

  • Procedure:

    • Reconstitute tubulin on ice in the assay buffer.

    • Add serially diluted test compound or controls to a 96-well plate.

    • Add the cold tubulin solution to the wells.

    • Place the plate in a fluorescence plate reader pre-warmed to 37°C.

    • Immediately begin monitoring fluorescence (e.g., Ex: 360 nm, Em: 450 nm) every minute for 60 minutes.

    • Polymerization is observed as an increase in fluorescence over time. Plot fluorescence vs. time to observe the effect of the compound on the rate and extent of polymerization.

Tubulin Polymerization Assay Workflow start Prepare Reagents (Tubulin, Buffers, Compound) plate_prep Plate Preparation - Add serial dilutions of compound to 96-well plate - Include positive (Nocodazole) and negative (DMSO) controls start->plate_prep reaction_init Initiate Reaction - Add cold tubulin/GTP solution to wells plate_prep->reaction_init incubation Incubation & Reading - Place plate in 37°C reader - Monitor fluorescence kinetically for 60 min reaction_init->incubation analysis Data Analysis - Plot fluorescence vs. time - Calculate IC₅₀ for inhibition of polymerization incubation->analysis

Sources

Methodological & Application

Application of 4-(4-Methylthiazol-5-yl)benzonitrile in medicinal chemistry.

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of 4-(4-Methylthiazol-5-yl)benzonitrile in medicinal chemistry.

Application Notes and Protocols: this compound

Introduction: The Strategic Importance of the Thiazole-Benzonitrile Scaffold

This compound is a heterocyclic compound that has garnered significant interest in medicinal chemistry. Its structure, which marries a thiazole ring with a benzonitrile moiety, positions it as a "privileged scaffold". This term refers to molecular frameworks that are capable of binding to multiple biological targets, thus serving as a rich source for the development of novel therapeutic agents.[1][2] The thiazole ring is a common feature in many approved drugs and biologically active compounds, while the benzonitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups, contributing to target affinity and metabolic stability.[1][3]

Derivatives of this core structure have shown promise in a variety of therapeutic areas, most notably in oncology as inhibitors of key signaling proteins.[4][5] The strategic placement of the methyl and cyano groups can be fine-tuned to optimize potency, selectivity, and pharmacokinetic properties. These application notes provide a comprehensive guide to leveraging this scaffold in a research and drug discovery context.

Therapeutic Potential and Mechanism of Action: A Focus on Kinase Inhibition

The primary therapeutic application of compounds derived from the this compound scaffold is in the realm of oncology, specifically as inhibitors of protein kinases.[4] Protein kinases are a large family of enzymes that play a critical role in regulating cellular processes such as growth, proliferation, and survival.[4] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[6]

Derivatives of this compound have been investigated as inhibitors of several key kinases, including:

  • Aurora Kinases: These are essential for mitotic progression, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[4][6]

  • PI3K/mTOR Pathway: This pathway is frequently hyperactivated in cancer, promoting cell growth and survival. Thiazole derivatives have shown potential in inhibiting key components of this pathway.[4]

  • Cyclin-Dependent Kinases (CDKs): As regulators of the cell cycle, CDKs are attractive targets for cancer therapy.[4]

  • Checkpoint Kinase 1 (Chk1): This kinase is involved in the DNA damage response, and its inhibition can sensitize cancer cells to the effects of chemotherapy.[5]

The benzonitrile moiety often plays a crucial role in binding to the kinase active site, while the thiazole core provides a rigid scaffold for orienting other substituents to achieve high affinity and selectivity.

Kinase_Inhibition_Pathway cluster_0 Cell Exterior cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade cluster_3 Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds PI3K PI3K Receptor_Tyrosine_Kinase->PI3K Activates AKT Akt/PKB PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Downstream_Effectors Downstream Effectors mTOR->Downstream_Effectors Activates Transcription_Factors Transcription Factors Downstream_Effectors->Transcription_Factors Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Inhibitor This compound Derivative Inhibitor->PI3K Inhibits

A conceptual diagram of a kinase signaling pathway that can be targeted by this compound derivatives.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of the title compound, which can be adapted from standard procedures for thiazole formation. One common route is the Hantzsch thiazole synthesis.

Materials:

  • 4-Cyanothiobenzamide

  • 3-Chloro-2-butanone

  • Ethanol

  • Sodium bicarbonate

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-cyanothiobenzamide (1 equivalent) in ethanol, add 3-chloro-2-butanone (1.1 equivalents).

  • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed (typically 4-6 hours), cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Protocol 2: In Vitro Anticancer Activity - MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and proliferation.[1] It is a standard initial screen for potential anticancer compounds.

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in the culture medium.

  • Remove the old medium from the wells and add 100 µL of the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate for 48-72 hours.

  • Remove the medium containing the test compound and add 100 µL of fresh medium containing 0.5 mg/mL of MTT to each well.

  • Incubate the plates for 4 hours at 37°C.

  • Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3: In Vitro Metabolic Stability Assay

Assessing metabolic stability is crucial in early drug discovery to predict a compound's half-life and bioavailability.[7][8][9] This protocol uses liver microsomes, which are rich in drug-metabolizing enzymes.[9]

Materials:

  • Rat or human liver microsomes

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system (cofactor)

  • This compound stock solution

  • Acetonitrile (for quenching the reaction)

  • Internal standard for LC-MS/MS analysis

  • LC-MS/MS system

Procedure:

  • Prepare a microsomal incubation mixture in phosphate buffer containing the liver microsomes and the test compound at a final concentration of 1 µM.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.

  • Plot the natural logarithm of the percentage of the remaining compound against time.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the slope of the linear regression.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_data Data Analysis s1 Synthesis of This compound s2 Purification (Column Chromatography) s1->s2 s3 Structural Verification (NMR, MS) s2->s3 v1 MTT Assay (Anticancer Activity) s3->v1 Proceed to Biological Testing v2 Kinase Inhibition Assay v1->v2 v3 Metabolic Stability (Microsomes) v2->v3 d1 Calculate IC50 v3->d1 Generate Data d2 Determine Kinase Inhibitory Potency d1->d2 d3 Calculate t½ and CLint d2->d3

A typical experimental workflow for the synthesis and evaluation of this compound.

Data Presentation

Quantitative data from the experimental protocols should be summarized in clear, concise tables for easy interpretation and comparison.

Table 1: Anticancer Activity of this compound

Cell Line Cancer Type IC50 (µM)
MCF-7 Breast Example: 5.2
HCT116 Colon Example: 8.9

| A549 | Lung | Example: 12.1 |

Table 2: Kinase Inhibitory Profile

Kinase Target IC50 (nM)
Aurora A Example: 150
PI3Kα Example: 320

| CDK2 | Example: >1000 |

Table 3: Metabolic Stability Parameters

Species In Vitro t½ (min) Intrinsic Clearance (CLint, µL/min/mg)
Rat Example: 25 Example: 27.7

| Human | Example: 48 | Example: 14.4 |

References

  • Reddy, T. S., et al. (2014). Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 24(18), 4485-4490. Retrieved from [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). Journal of the Iranian Chemical Society. Retrieved from [Link]

  • CN112724101A - Synthetic method of 4-methylthiazole-5-formaldehyde. (n.d.). Google Patents.
  • Manpick Laboratories Private Limited. (n.d.). 4-(4-methyl-1,3-thiazol-5-yl)benzonitrile. IndiaMART. Retrieved from [Link]

  • Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345-361. Retrieved from [Link]

  • IL238044A - 2-chloro-4-(1h-pyrazol-5-yl)benzonitrile and (s). (n.d.). Google Patents.
  • Protocol for the synthesis of 4-methylthiazole-5-carboxylic acid derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (2021). RSC Medicinal Chemistry. Retrieved from [Link]

  • The chemical structure of some biologically important benzonitrile derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Li, Y., et al. (2007). Discovery of 4'-(1,4-dihydro-indeno[1,2-c]pyrazol-3-yl)-benzonitriles and 4'-(1,4-dihydro-indeno[1,2-c]pyrazol-3-yl)-pyridine-2'-carbonitriles as potent checkpoint kinase 1 (Chk1) inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(21), 5944-51. Retrieved from [Link]

  • Wang, Z., et al. (2010). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Molecules, 15(1), 345-351. Retrieved from [Link]

  • Lesyk, R., & Kaminskyy, D. (2020). Drug design: 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. Journal of Medical Science, 89(1), e401. Retrieved from [Link]

  • Galambos, J., et al. (2017). Discovery and Preclinical Characterization of 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile, a Novel Non-acetylenic Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator for Psychiatric Indications. Journal of Medicinal Chemistry, 60(6), 2470-2484. Retrieved from [Link]

  • Yurttaş, L., et al. (2020). Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. Molecules, 25(18), 4301. Retrieved from [Link]

  • Kumar, A., et al. (2022). Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. Scientific Reports, 12(1), 10834. Retrieved from [Link]

  • Singh, S. S., & Sharma, D. K. (2022). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. Drug Metabolism Letters, 15(1), 2-13. Retrieved from [Link]

  • Sellitepe, H. E., et al. (2023). Metabolic stability of a hydrazone derivative: N′-[(4-chlorophenyl)methylidene)]-4-[(4-methylphenyl)sulfonyloxy]benzohydrazide. Journal of the Turkish Chemical Society, Section A: Chemistry, 10(2), 379-386. Retrieved from [Link]

Sources

Application Note: Evaluating the Efficacy of a Novel USP15 Inhibitor, MTY-781, on Cancer Cell Viability

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Ubiquitin-Proteasome System in Oncology

The ubiquitin-proteasome system (UPS) is a critical regulatory network that governs protein homeostasis and has emerged as a pivotal target in cancer therapy. Within the UPS, deubiquitinating enzymes (DUBs) play a crucial role by removing ubiquitin moieties from substrate proteins, thereby rescuing them from proteasomal degradation and modulating their activity.[1][2] The dysregulation of DUBs is implicated in the pathogenesis of numerous malignancies, making them an attractive class of targets for novel therapeutic agents.[3]

One such DUB of significant interest is Ubiquitin-Specific Protease 15 (USP15). Evidence suggests that USP15 is overexpressed in a variety of cancers and contributes to tumorigenesis through the stabilization of key oncoproteins.[4][5] A primary mechanism of USP15's pro-oncogenic activity is its interaction with the MDM2-p53 signaling axis.[1][4][6] USP15 deubiquitinates and stabilizes the E3 ubiquitin ligase MDM2, a principal negative regulator of the p53 tumor suppressor.[1][4][6] By stabilizing MDM2, USP15 indirectly promotes the degradation of p53, thereby allowing cancer cells to evade apoptosis and continue to proliferate.[1][3] Consequently, the inhibition of USP15 presents a compelling therapeutic strategy to restore p53 function and induce cancer cell death.

This application note provides a detailed guide for assessing the in vitro efficacy of a novel, potent, and selective USP15 inhibitor, designated MTY-781 (a hypothetical compound based on 4-(4-Methylthiazol-5-yl)benzonitrile), on the viability of cancer cell lines. We will detail protocols for two robust cell viability assays, PrestoBlue™ and MTT, and provide a framework for data analysis and interpretation.

Mechanism of Action: MTY-781 and the USP15-MDM2-p53 Pathway

MTY-781 is a small molecule inhibitor designed to selectively target the catalytic activity of USP15. By inhibiting USP15, MTY-781 is hypothesized to prevent the deubiquitination of MDM2, leading to its auto-ubiquitination and subsequent proteasomal degradation. The resulting decrease in MDM2 levels allows for the accumulation and activation of the p53 tumor suppressor protein. Activated p53 can then transcriptionally upregulate its target genes, such as p21 and PUMA, to induce cell cycle arrest and apoptosis, ultimately leading to a reduction in cancer cell viability.

USP15_Pathway cluster_inhibition MTY-781 Inhibition cluster_cellular_processes Cellular Processes MTY781 MTY-781 USP15 USP15 MTY781->USP15 Inhibits MDM2 MDM2 USP15->MDM2 Deubiquitinates (Stabilizes) p53 p53 MDM2->p53 Ubiquitinates (Targets for Degradation) Proteasome Proteasome MDM2->Proteasome Degradation of p53 Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis Induces Ub Ubiquitin

Caption: General workflow for cell viability assays.

Protocol 1: PrestoBlue™ HS Cell Viability Assay

The PrestoBlue™ assay is a simple, rapid, and non-toxic method that utilizes the reducing power of living cells to convert resazurin to the highly fluorescent resorufin. [4][7]The fluorescence intensity is directly proportional to the number of viable cells.

Materials:

  • A-375 or HCT116 cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • MTY-781 stock solution (e.g., 10 mM in DMSO)

  • PrestoBlue™ HS Cell Viability Reagent (Thermo Fisher Scientific, Cat. No. P50200 or similar)

  • Sterile 96-well, black, clear-bottom tissue culture plates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells. Ensure cell viability is >95%.

    • Seed 5,000 cells in 100 µL of complete growth medium per well in a 96-well plate.

    • Include wells with medium only for background control.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment:

    • Prepare serial dilutions of MTY-781 in complete growth medium. A common approach is a logarithmic or semi-logarithmic dilution series (e.g., 100 µM to 1 nM). [8] * Include a vehicle control (medium with the highest concentration of DMSO used, typically ≤ 0.1%).

    • Carefully remove the medium from the wells and add 100 µL of the respective MTY-781 dilutions or control medium.

    • Incubate for the desired treatment period (e.g., 72 hours).

  • PrestoBlue™ Assay:

    • Add 10 µL of PrestoBlue™ reagent directly to each well. [8][9] * Incubate for 1-2 hours at 37°C, protected from light. Incubation time can be optimized for your specific cell line. [8][9]

  • Data Acquisition:

    • Measure fluorescence using a microplate reader with excitation at ~560 nm and emission at ~590 nm. [10]

Protocol 2: MTT Cell Viability Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells. [11]Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. [11][12] Materials:

  • A-375 or HCT116 cells

  • Complete growth medium

  • MTY-781 stock solution

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Sterile 96-well, clear, flat-bottom tissue culture plates

  • Absorbance microplate reader

Procedure:

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 from the PrestoBlue™ protocol.

  • MTT Assay:

    • After the treatment period, add 10 µL of MTT solution to each well. [13] * Incubate for 2-4 hours at 37°C until purple precipitate is visible. [13][14] * Carefully aspirate the medium containing MTT without disturbing the formazan crystals. [14] * Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. [14] * Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization. [11]

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise. [11]

Data Analysis and Interpretation

The primary output of these assays is a measure of cell viability as a function of MTY-781 concentration. This data is used to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce cell viability by 50%. [3][15] Data Analysis Steps:

  • Background Subtraction: Subtract the average absorbance/fluorescence of the "medium only" wells from all other readings.

  • Normalization: Express the data as a percentage of the vehicle control.

    • % Viability = (Corrected Reading of Treated Well / Corrected Reading of Vehicle Control Well) * 100

  • Dose-Response Curve: Plot the % Viability against the log-transformed concentration of MTY-781.

  • IC50 Calculation: Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope, four parameters) in a statistical software package like GraphPad Prism to fit a sigmoidal dose-response curve and determine the IC50 value. [1][9][16] Example Data Presentation:

Cell LineMTY-781 IC50 (µM) [72h]
A-375 (Melanoma)8.5 ± 1.2
HCT116 (Colon)12.3 ± 2.1
Normal Fibroblasts> 100

Data are presented as mean ± standard deviation from three independent experiments.

A potent and selective inhibitor should exhibit a low IC50 value in cancer cell lines known to be dependent on the target pathway, while showing significantly less activity against non-cancerous cell lines. The example data above illustrates that MTY-781 is effective at inhibiting the growth of A-375 and HCT116 cells at micromolar concentrations, with minimal impact on normal fibroblasts, suggesting a favorable therapeutic window.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for evaluating the in vitro efficacy of the novel USP15 inhibitor, MTY-781. Both the PrestoBlue™ and MTT assays are reliable methods for determining the dose-dependent effects of this compound on cancer cell viability. The successful demonstration of potent and selective activity in p53 wild-type cancer cell lines would provide strong preclinical evidence for the proposed mechanism of action and warrant further investigation into the therapeutic potential of MTY-781.

Future studies should include Western blot analysis to confirm the molecular mechanism, specifically looking for decreased MDM2 levels and increased p53 and p21 levels upon MTY-781 treatment. Additionally, apoptosis assays (e.g., Annexin V staining) can be employed to confirm the mode of cell death.

References

  • Zou, Q., Jin, J., Hu, H., Li, H. S., Romano, S., Xiao, Y., ... & Sun, S. C. (2014). USP15 stabilizes MDM2 to mediate cancer-cell survival and inhibit antitumor T cell responses. Nature immunology, 15(6), 562–570. [Link]

  • GraphPad. (n.d.). Prism 3 -- Analyzing Dose-Response Data. Retrieved from [Link]

  • Visikol. (2022, June 7). The Importance of IC50 Determination. Retrieved from [Link]

  • Crosas, B. (2014). Deubiquitinating enzyme inhibitors and their potential in cancer therapy. Current cancer drug targets, 14(6), 506–516. [Link]

  • Lim, K. H., & Baek, K. H. (2013). Deubiquitinating enzymes as novel targets for cancer therapies. Current pharmaceutical design, 19(22), 4039–4052. [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • protocols.io. (2025, March 28). Cell viability using PrestoBlue HS. Retrieved from [Link]

  • Li, G., Feng, L., & Zhang, H. (2006). Effect of exogenous wild-type p53 on melanoma cell death pathways induced by irradiation at different linear energy transfer. Journal of radiation research, 47(1), 29–36. [Link]

  • Wikipedia. (n.d.). HCT116 cells. Retrieved from [Link]

  • Zou, Q., Jin, J., Hu, H., Li, H. S., Romano, S., Xiao, Y., ... & Sun, S. C. (2014). USP15 stabilizes MDM2 to mediate cancer cell survival and inhibit antitumor T cell responses. Nature immunology, 15(6), 562–570. [Link]

  • Zou, Q., Jin, J., Hu, H., Li, H. S., Romano, S., Xiao, Y., ... & Sun, S. C. (2014). USP15 stabilizes MDM2 to mediate cancer-cell survival and inhibit antitumor T cell responses. Nature immunology, 15(6), 562–570. [Link]

  • Das, T., & Che, T. T. (2021). The Multifaceted Roles of USP15 in Signal Transduction. International journal of molecular sciences, 22(9), 4697. [Link]

  • Li, Y. C., Cai, S. W., Shu, Y., Chen, M. W., & Shi, Z. (2022). USP15 in Cancer and Other Diseases: From Diverse Functions to Therapeutic Targets. Biomedicines, 10(2), 474. [Link]

  • Li, Y. C., Cai, S. W., Shu, Y., Chen, M. W., & Shi, Z. (2022). USP15 in Cancer and Other Diseases: From Diverse Functions to Therapeutic Targets. Biomedicines, 10(2), 474. [Link]

  • YouTube. (2024, July 25). Cell Viability and Proliferation Assay with PrestoBlue. Retrieved from [Link]

  • p53.fr. (n.d.). Melanoma. Retrieved from [Link]

  • Li, Y. C., Cai, S. W., Shu, Y., Chen, M. W., & Shi, Z. (2022). USP15 in Cancer and Other Diseases: From Diverse Functions to Therapeutic Targets. Biomedicines, 10(2), 474. [Link]

  • Padmanabhan, A., Kumar, A., & Singh, S. (2018). USP15 depletion causes cancer cell death in ovarian cancer cells by inducing mitotic catastrophe. Cell death & disease, 9(2), 169. [Link]

Sources

Application Note: A Luminescence-Based Assay for Profiling Kinase Inhibitors Using 4-(4-Methylthiazol-5-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, differentiation, and metabolism.[1] Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.[2] The development of small molecule inhibitors that can selectively target specific kinases is a cornerstone of modern drug discovery. 4-(4-Methylthiazol-5-yl)benzonitrile is a novel heterocyclic compound with potential as a kinase inhibitor. This application note provides a detailed protocol for determining the inhibitory activity of this compound against a target kinase using the ADP-Glo™ Kinase Assay, a robust and sensitive luminescence-based method.

The ADP-Glo™ Kinase Assay is a universal platform suitable for measuring the activity of virtually any ADP-generating enzyme, including protein kinases.[3][4] The assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase's activity.[5] The protocol is designed to be straightforward, reliable, and amenable to high-throughput screening, making it an ideal choice for characterizing novel kinase inhibitors like this compound.

Scientific Principle of the ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a two-step process that measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.[6]

  • Kinase Reaction & ATP Depletion: In the first step, the kinase reaction is performed in the presence of the kinase, its substrate, ATP, and the inhibitor being tested. After the reaction reaches its desired endpoint, the ADP-Glo™ Reagent is added. This reagent terminates the kinase reaction and depletes any remaining ATP. This step is crucial as the luminescent signal in the second step is generated from ATP, and high background from residual ATP would interfere with the measurement of the newly generated ATP from ADP.

  • ADP to ATP Conversion & Luminescence Detection: In the second step, the Kinase Detection Reagent is added. This reagent contains enzymes that convert the ADP generated in the kinase reaction into ATP. The newly synthesized ATP is then used by a thermostable luciferase to catalyze the conversion of luciferin into oxyluciferin, generating a luminescent signal that is proportional to the initial amount of ADP.[7]

The intensity of the light output is therefore directly correlated with the kinase activity. When an effective inhibitor is present, the kinase activity is reduced, leading to lower ADP production and consequently a weaker luminescent signal.[1]

Illustrative Signaling Pathway: The PI3K/Akt Pathway

To provide a practical context for this protocol, we will consider the hypothetical inhibition of Akt1, a key serine/threonine kinase in the PI3K/Akt signaling pathway. This pathway is central to regulating cell survival, proliferation, and growth.[8][9] Its aberrant activation is a frequent event in many human cancers.[10]

Akt_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK 1. Binding & Activation PI3K PI3K RTK->PI3K 2. Recruitment & Activation PIP2 PIP2 PI3K->PIP2 3. Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 4. Recruitment Akt Akt (PKB) PIP3->Akt 4. Recruitment PDK1->Akt 5. Phosphorylation (Thr308) Downstream_Effectors Downstream Effectors (e.g., GSK3β, FOXO) Akt->Downstream_Effectors 6. Phosphorylation mTORC2 mTORC2 mTORC2->Akt 5. Phosphorylation (Ser473) (Full Activation) Cell_Response Cell Survival, Proliferation, Growth Downstream_Effectors->Cell_Response 7. Regulation Inhibitor This compound Inhibitor->Akt Inhibition

Caption: The PI3K/Akt signaling pathway, a hypothetical target for this compound.

Experimental Protocol: IC50 Determination

This protocol details the steps for determining the half-maximal inhibitory concentration (IC50) of this compound against a target kinase.

Materials and Reagents
  • This compound

  • Target Kinase (e.g., recombinant human Akt1)

  • Kinase Substrate (e.g., a specific peptide substrate for Akt1)

  • ATP

  • Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • DMSO

  • White, opaque 384-well plates[11]

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Experimental Workflow

IC50_Workflow Start Start Prep_Inhibitor Prepare Serial Dilution of This compound Start->Prep_Inhibitor Add_Inhibitor Add Inhibitor to 384-well Plate Prep_Inhibitor->Add_Inhibitor Add_Kinase Add Kinase to Plate Add_Inhibitor->Add_Kinase Incubate_1 Incubate (Pre-incubation) Add_Kinase->Incubate_1 Add_ATP_Substrate Add ATP/Substrate Mix (Initiate Reaction) Incubate_1->Add_ATP_Substrate Incubate_2 Incubate (Kinase Reaction) Add_ATP_Substrate->Incubate_2 Add_ADPGlo Add ADP-Glo™ Reagent Incubate_2->Add_ADPGlo Incubate_3 Incubate (ATP Depletion) Add_ADPGlo->Incubate_3 Add_Kinase_Detection Add Kinase Detection Reagent Incubate_3->Add_Kinase_Detection Incubate_4 Incubate (Signal Development) Add_Kinase_Detection->Incubate_4 Read_Luminescence Read Luminescence Incubate_4->Read_Luminescence Analyze_Data Analyze Data (Calculate IC50) Read_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: General workflow for determining IC50 values using a luminescence-based kinase assay.

Step-by-Step Procedure
  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for the IC50 curve (e.g., 10-point, 3-fold serial dilution).

  • Assay Plate Setup:

    • Add 1 µL of each serially diluted compound concentration to the wells of a 384-well plate in duplicate.

    • Include control wells:

      • No-Inhibitor Control (100% activity): 1 µL of DMSO.

      • No-Enzyme Control (0% activity): 1 µL of DMSO.

  • Kinase Reaction:

    • Prepare a 2x kinase solution in kinase reaction buffer.

    • Add 5 µL of the 2x kinase solution to each well containing the compound or DMSO, except for the "No-Enzyme Control" wells. To these, add 5 µL of kinase reaction buffer without the enzyme.

    • Gently mix the plate and incubate for 15 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the kinase.

    • Prepare a 2x ATP/substrate solution in kinase reaction buffer.

    • Initiate the kinase reaction by adding 5 µL of the 2x ATP/substrate solution to all wells.

    • Mix the plate and incubate for 60 minutes at room temperature. The optimal incubation time may need to be determined empirically.

  • Luminescence Detection:

    • Equilibrate the plate and the ADP-Glo™ Kinase Assay reagents to room temperature.

    • Add 10 µL of ADP-Glo™ Reagent to each well.

    • Mix the plate and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.[9]

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Mix the plate and incubate for 30-60 minutes at room temperature to allow for the conversion of ADP to ATP and the generation of a stable luminescent signal.[6]

    • Measure the luminescence of each well using a plate reader.

Data Analysis and Interpretation

  • Calculate Percent Inhibition:

    • Average the luminescence signal (RLU - Relative Light Units) for each duplicate.

    • Use the following formula to calculate the percent inhibition for each inhibitor concentration: % Inhibition = 100 * (1 - (RLU_inhibitor - RLU_no_enzyme) / (RLU_no_inhibitor - RLU_no_enzyme))

  • Determine IC50 Value:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value. The IC50 is the concentration of the inhibitor that results in 50% inhibition of the kinase activity.

Data Presentation

The inhibitory activity of this compound and a control inhibitor (e.g., Staurosporine) against the target kinase can be summarized in a table.

CompoundTarget KinaseIC50 (nM) [Hypothetical Data]
This compoundAkt175
Staurosporine (Control)Akt115

Trustworthiness and Self-Validation

To ensure the reliability of the results, several quality control measures are essential:

  • Z'-factor: For high-throughput screening, the Z'-factor should be calculated to assess the quality of the assay. A Z'-factor value between 0.5 and 1.0 indicates an excellent assay.[2]

  • DMSO Tolerance: The kinase reaction should be tested for its tolerance to DMSO to ensure that the solvent does not significantly affect the enzyme's activity.

  • ATP Concentration: The ATP concentration should be close to the Km value for the kinase to ensure that the assay is sensitive to competitive inhibitors.

Safety Precautions

  • This compound and other benzonitrile-containing compounds should be handled with care. Always consult the Safety Data Sheet (SDS) before use.

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.

  • Handle all chemicals in a well-ventilated area or a fume hood.

Conclusion

This application note provides a comprehensive and detailed protocol for the characterization of the novel kinase inhibitor, this compound, using the ADP-Glo™ Kinase Assay. By following this robust and reliable method, researchers can accurately determine the inhibitory potency of this and other compounds, facilitating the discovery and development of new targeted therapies.

References

  • Gosset, J. R. (n.d.). Akt Pathway (PI3K-Akt Pathway). Retrieved from [Link]

  • Cusabio. (n.d.). PI3K-Akt signaling pathway. Retrieved from [Link]

  • Boster Biological Technology. (n.d.). Akt Signaling pathway. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Src family. Retrieved from [Link]

  • Roskoski, R. Jr. (2015). Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors. Pharmacological Research, 94, 9-25.
  • Lowell, C. A. (2004). Src-family and Syk kinases in activating and inhibitory pathways in innate immune cells: signaling cross talk. Journal of Leukocyte Biology, 75(6), 932-943.
  • Wikipedia. (n.d.). Src family kinase. Retrieved from [Link]

  • Dare, J. (2025, September 13). Creating Software Engineering Flow Charts with Graphviz Dot. Joel Dare. Retrieved from [Link]

  • K-H. kim, A. Simeonov, M. b. Boxer, J. b. Fell, M. a. Foley, m. Hall, a. a. Auld, d. S. (2012). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Current protocols in chemical biology, 4(3), 239–262.
  • Reaction Biology. (2024, August 29). Spotlight: Activity-Based Kinase Assay Formats. Retrieved from [Link]

  • Sketchviz. (n.d.). Graphviz Examples and Tutorial. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Luminescent Kinase Assays Illuminate the Path to Inhibitor Discovery. Retrieved from [Link]

  • Graphviz. (2024, September 28). DOT Language. Retrieved from [Link]

  • De, A. K., & Imperiali, B. (2013). Time-resolved luminescence detection of Syk kinase activity through terbium sensitization. Analytical biochemistry, 435(1), 35–42.
  • Promega Corporation. (2003). Kinase-Glo™ Luminescent Kinase Assay: Detect Virtually Any Kinase. Cell Notes, 5(7).
  • Inglese, J., Johnson, R. L., Shindela, A., Weidner, J. R., Xiao, H., & Zheng, W. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual.
  • Johns Hopkins University. (2014, October 7). Luminescent kinase activity biosensors. Johns Hopkins Technology Ventures. Retrieved from [Link]

  • Chem Service. (2015, January 12). SAFETY DATA SHEET. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzonitrile, 99+%, spectrophotometric grade. Retrieved from [Link]

Sources

Application Note: High-Throughput Screening of 4-(4-Methylthiazol-5-yl)benzonitrile Analogs for Protein Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Screening Thiazole-Benzonitrile Scaffolds

The 4-(4-methylthiazol-5-yl)benzonitrile scaffold represents a privileged structure in medicinal chemistry, frequently associated with the inhibition of protein kinases. Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] Consequently, they are a major class of targets for drug discovery.[1] This application note outlines a strategic approach for the high-throughput screening (HTS) of a library of analogs based on this scaffold to discover novel kinase inhibitors.

The core objective of an HTS campaign is to rapidly and efficiently test large numbers of chemical compounds to identify "hits"—molecules that demonstrate a desired biological activity against a specific target.[2][3] This process involves the integration of robotics, sensitive detection methods, and robust data analysis to distinguish true biological activity from experimental noise.[4] We will detail a workflow that begins with assay development and validation, proceeds through primary screening and data analysis, and culminates in a multi-step hit confirmation process designed to eliminate false positives and characterize promising lead compounds.[5][6]

Part 1: Assay Development and Validation - The Foundation of a Successful Screen

The selection of an appropriate assay is the most critical step in an HTS campaign. The choice between biochemical and cell-based assays depends on the specific scientific question.[7][8] For initial hit identification against a purified kinase, a biochemical assay offers a direct measure of enzyme inhibition.[9] Among the various technologies, luminescence-based assays are highly suitable for HTS due to their sensitivity, broad dynamic range, and low susceptibility to interference from library compounds.[10][11]

For this campaign, we will develop a luminescence-based kinase assay that quantifies the amount of ATP remaining after the kinase reaction. The principle is straightforward: active kinases consume ATP, leading to a lower luminescent signal, while inhibited kinases consume less ATP, resulting in a higher signal.[10]

Assay Principle: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a robust, homogeneous, luminescence-based method for measuring kinase activity. It quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.[12] The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then used by luciferase to generate a luminescent signal. This "glow-type" signal is stable and proportional to ADP concentration, and therefore, kinase activity.[13]

Protocol: Assay Development and Optimization

Objective: To determine optimal assay conditions (enzyme concentration, substrate concentration, reaction time) that yield a robust and reproducible signal suitable for HTS.

Materials:

  • Purified recombinant target kinase

  • Kinase substrate (peptide or protein)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well microplates (Greiner Bio-One)

  • A known kinase inhibitor (e.g., Staurosporine) as a positive control

  • DMSO (vehicle control)

Procedure:

  • Enzyme Titration:

    • Prepare serial dilutions of the kinase in kinase reaction buffer.

    • Add a fixed, saturating concentration of substrate and ATP to all wells of a 384-well plate.

    • Initiate the reaction by adding the diluted enzyme to the wells.

    • Incubate for a fixed time (e.g., 60 minutes) at room temperature.

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

    • Read luminescence on a compatible plate reader.

    • Goal: Identify the enzyme concentration that yields approximately 50-80% of the maximum signal (EC50 to EC80), ensuring the assay is sensitive to inhibition.[12]

  • ATP and Substrate Titration (Matrix Experiment):

    • Using the optimized enzyme concentration, perform a matrix experiment varying the concentrations of both ATP and the peptide/protein substrate.

    • Run the kinase reaction and measure luminescence as described above.

    • Goal: Determine the Km values for ATP and the substrate. For an inhibitor screen, it is often best to use ATP at or near its Km value to ensure sensitivity to ATP-competitive inhibitors.

  • Reaction Time Course:

    • Using the optimized enzyme, ATP, and substrate concentrations, initiate the kinase reaction and measure the signal at multiple time points (e.g., 0, 15, 30, 60, 90, 120 minutes).

    • Goal: Identify the incubation time that falls within the linear range of the reaction and provides a sufficient signal window.

Assay Validation: Ensuring Robustness with the Z'-Factor

Before initiating the full screen, the assay's quality must be validated. The Z'-factor is the standard statistical parameter for quantifying the quality of an HTS assay.[14] It accounts for both the dynamic range of the signal and the data variation associated with the signal measurements.[15]

Calculation: Z' = 1 - ( (3 * σ_p + 3 * σ_n) / |μ_p - μ_n| )

Where:

  • μ_p = mean of the positive control (e.g., maximal inhibition with Staurosporine)

  • μ_n = mean of the negative control (e.g., no inhibition, DMSO vehicle)

  • σ_p = standard deviation of the positive control

  • σ_n = standard deviation of the negative control

Validation Protocol:

  • Prepare a 384-well plate with alternating columns of positive controls (e.g., 10 µM Staurosporine) and negative controls (0.5% DMSO).

  • Run the optimized kinase assay.

  • Calculate the Z'-factor from the resulting data.

Z'-Factor Value Assay Quality Interpretation for HTS
> 0.5ExcellentAn ideal separation between positive and negative controls; highly suitable for HTS.[14]
0 to 0.5AcceptableThe assay can be used for screening, but may have a higher rate of false positives/negatives.
< 0UnacceptableThe assay is not suitable for HTS; further optimization is required.

A successful validation will yield a Z'-factor of > 0.5, indicating a robust assay with a clear distinction between inhibited and uninhibited states.[14]

Part 2: The Primary Screening Campaign

The primary screen involves testing every compound in the this compound analog library at a single, high concentration (typically 10-20 µM) to identify initial "hits."[16] This phase prioritizes speed and efficiency.

Workflow for Primary HTS

The entire process is automated to ensure consistency and high throughput.[3][4]

HTS_Workflow cluster_prep Preparation cluster_screen Automated Screening cluster_analysis Data Analysis Compound_Library Compound Library Plates (384-well) Liquid_Handler Acoustic Dispensing: Compound Transfer Compound_Library->Liquid_Handler Assay_Plates Assay-Ready Plates (Enzyme + Substrate + ATP) Assay_Plates->Liquid_Handler Incubation Reaction Incubation Liquid_Handler->Incubation Reagent_Addition Reagent Addition: (ADP-Glo™ Reagents) Incubation->Reagent_Addition Plate_Reader Luminescence Reading Reagent_Addition->Plate_Reader Raw_Data Raw Luminescence Data Plate_Reader->Raw_Data Normalization Data Normalization (% Inhibition) Raw_Data->Normalization Hit_Selection Hit Selection (Threshold-based) Normalization->Hit_Selection

Caption: Automated workflow for the primary high-throughput screening campaign.

Protocol: Primary Screening
  • Compound Plating: Using an acoustic liquid handler, transfer a small volume (e.g., 50 nL) of each library compound from the source plates to the 384-well assay plates. This "pin transfer" minimizes DMSO concentration in the final assay.[17]

  • Reaction Initiation: Add the enzyme/substrate/ATP mix to the assay plates to start the reaction. Each plate must include wells for positive (Staurosporine) and negative (DMSO) controls for quality control and data normalization.

  • Incubation: Incubate the plates for the predetermined optimal reaction time.

  • Signal Generation & Detection: Add the ADP-Glo™ and Kinase Detection reagents according to the optimized protocol. Read luminescence.

Data Analysis and Hit Selection

Raw luminescence data must be normalized to account for plate-to-plate and well-to-well variability.[18] The percent inhibition for each compound is calculated as follows:

% Inhibition = 100 * ( (μ_n - value_compound) / (μ_n - μ_p) )

Where:

  • value_compound is the luminescence signal of the test well.

  • μ_n is the average signal of the negative controls (DMSO) on the same plate.

  • μ_p is the average signal of the positive controls (Staurosporine) on the same plate.

Hit Selection Criteria: A "hit" is defined as a compound that exhibits a percent inhibition greater than a predetermined threshold. A common starting point is three standard deviations (3σ) above the mean of the sample population.

Parameter Example Value Description
Library Size10,000 analogsThe total number of compounds screened.
Screening Concentration10 µMThe single concentration used for the primary screen.
Plate Format384-wellStandard format for HTS to conserve reagents.[4]
Hit Threshold> 50% InhibitionAn initial cutoff for selecting compounds for further analysis.
Expected Hit Rate0.5% - 2.0%A typical hit rate for a focused library screen.

Part 3: Hit Confirmation and Triage - From Hits to Leads

A primary hit is not a confirmed lead. This next phase is a multi-step process designed to confirm the activity of the primary hits, eliminate false positives, and begin to characterize the structure-activity relationship (SAR).[5][19]

The Hit Confirmation Cascade

This cascade involves a series of increasingly stringent assays to triage the initial hit list.

Hit_Confirmation cluster_confirmation Confirmation & Triage Primary_Hits Primary Hits (e.g., 150 compounds) Reconfirmation 1. Re-test in Primary Assay (Fresh Compound) Primary_Hits->Reconfirmation Dose_Response 2. Dose-Response Curve (IC50) (10-point titration) Reconfirmation->Dose_Response Counter_Screen 3. Counter-Screen (Assay Interference) Dose_Response->Counter_Screen Orthogonal_Assay 4. Orthogonal Assay (Different Technology, e.g., TR-FRET) Counter_Screen->Orthogonal_Assay Confirmed_Leads Validated Leads for SAR & Selectivity Profiling Orthogonal_Assay->Confirmed_Leads

Sources

Application Note: Comprehensive Characterization of 4-(4-Methylthiazol-5-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide to the analytical techniques for the comprehensive characterization of 4-(4-Methylthiazol-5-yl)benzonitrile, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We present a multi-faceted analytical workflow encompassing spectroscopic and chromatographic methods to ensure unambiguous structural elucidation, identity confirmation, and purity assessment. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, offering both the theoretical basis for each technique and step-by-step, field-proven methodologies.

Introduction: The Significance of this compound

This compound (CAS No. 122957-57-7) is a bifunctional molecule featuring a benzonitrile moiety and a substituted thiazole ring.[1] This unique combination of aromatic and heterocyclic systems makes it a valuable building block in the synthesis of more complex molecular architectures. The thiazole ring is a key pharmacophore found in numerous approved drugs, valued for its diverse biological activities, while the benzonitrile group serves as a versatile synthetic handle and can participate in important molecular interactions.[2][3]

Given its potential applications, rigorous analytical characterization is paramount to establish its identity, purity, and stability. An integrated analytical approach prevents costly errors in downstream applications, from fundamental research to regulated drug development. This guide outlines the critical analytical techniques required for a complete quality assessment.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 122957-57-7[1][4]
Molecular Formula C₁₁H₈N₂S[1]
Molecular Weight 200.26 g/mol [1]
Physical Form Powder / Solid
InChI Key REUDLMVWBUGLDA-UHFFFAOYSA-N

The Analytical Workflow: A Multi-Technique Strategy

A single analytical technique is insufficient for full characterization. We employ a synergistic workflow where each method provides complementary information, leading to a holistic understanding of the compound.

Analytical_Workflow cluster_0 Primary Structure & Identity cluster_1 Purity & Impurity Profile cluster_2 Final Confirmation NMR NMR Spectroscopy (¹H, ¹³C, 2D) HRMS High-Resolution MS (Accurate Mass) NMR->HRMS Confirms Molecular Formula HPLC HPLC-UV (Purity Assay, % Area) NMR->HPLC Provides Qualified Reference Material FTIR FT-IR Spectroscopy (Functional Groups) HRMS->FTIR Complements Structure LCMS LC-MS (Impurity ID) HPLC->LCMS Identifies Impurities EA Elemental Analysis (%C, H, N, S) LCMS->EA Supports Purity for Analysis

Caption: Integrated workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful technique for determining the precise molecular structure of an organic compound. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map the molecular skeleton and confirm the connectivity of atoms. For a molecule like this compound, NMR confirms the substitution patterns on both the thiazole and benzene rings.[3][5][6]

Rationale for Experimental Choices
  • Solvent: Deuterated chloroform (CDCl₃) is a common choice for initial analysis due to its excellent solubilizing power for many organic compounds and its relatively simple solvent peak. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable alternative.[5]

  • Internal Standard: Tetramethylsilane (TMS) is added as an internal standard (0 ppm) to provide a reference point for chemical shifts.

  • 2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for unambiguously assigning protons to their corresponding carbons and confirming neighboring protons, which is crucial for distinguishing between possible isomers.

Protocol: ¹H and ¹³C NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of CDCl₃ (or DMSO-d₆) containing 0.03% (v/v) TMS in a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher field strength is recommended for better signal dispersion.

    • Probe: Tune and match the probe for ¹H and ¹³C frequencies.

    • Temperature: Set the sample temperature to 25 °C (298 K).

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: ~16 ppm (centered around 5-6 ppm).

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans: 8-16 scans for good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

    • Spectral Width: ~220 ppm (centered around 110-120 ppm).

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024-4096 scans, as ¹³C has low natural abundance.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the TMS peak at 0 ppm.

Expected Spectral Data

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Notes
Thiazole-H~8.7 - 9.0 (singlet, 1H)~150 - 155The proton at the 2-position of the thiazole ring.
Thiazole-CH₃~2.6 - 2.8 (singlet, 3H)~15 - 20The methyl group attached to the thiazole ring.
Benzonitrile-H (ortho to CN)~7.7 - 7.9 (doublet, 2H)~132 - 134Aromatic protons adjacent to the nitrile group.
Benzonitrile-H (ortho to Thiazole)~7.5 - 7.7 (doublet, 2H)~128 - 130Aromatic protons adjacent to the thiazole substituent.
Nitrile Carbon (-C≡N)N/A~118 - 120Quaternary carbon, typically a weaker signal.
Quaternary CarbonsN/A~110-115, ~135-145, ~155-160C-CN, C-Thiazole, and thiazole ring carbons.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry provides the exact mass of the molecule, which is a critical piece of evidence for confirming its elemental composition. High-Resolution Mass Spectrometry (HRMS) can measure mass with enough accuracy (typically <5 ppm error) to distinguish between compounds with the same nominal mass but different elemental formulas.[5]

Rationale for Experimental Choices
  • Ionization Technique: Electrospray Ionization (ESI) is a soft ionization technique suitable for polar organic molecules, minimizing fragmentation and yielding a strong signal for the protonated molecule [M+H]⁺.

  • Analyzer: A Time-of-Flight (TOF) or Orbitrap analyzer is preferred for its high resolution and mass accuracy.

Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the compound (~10-50 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Introduce the sample directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Instrument Settings (Positive Ion Mode):

    • Ionization Mode: ESI+.

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Drying Gas (N₂): Flow rate of 8-12 L/min at a temperature of 300-350 °C.

    • Mass Range: Scan from m/z 50 to 500.

    • Analyzer Mode: High-resolution mode.

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecule [M+H]⁺.

    • Theoretical m/z for [C₁₁H₈N₂S + H]⁺ = 201.0486.

    • Compare the measured accurate mass to the theoretical mass. The mass error should be less than 5 ppm.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Assessment

HPLC is the definitive technique for determining the purity of a chemical compound and quantifying any impurities. A reversed-phase method is typically effective for molecules of this polarity.[7]

Rationale for Experimental Choices
  • Column: A C18 column is a versatile, robust choice for reversed-phase chromatography, providing good retention and separation for a wide range of organic molecules.

  • Mobile Phase: A gradient of water and acetonitrile (or methanol) with a small amount of acid (formic acid or TFA) is used to ensure good peak shape and elution of the compound and any potential impurities.

  • Detector: A UV detector is used, with the detection wavelength set at or near the compound's UV maximum (λ_max) for optimal sensitivity.

HPLC_Workflow Sample 1. Sample Preparation (1 mg/mL in Acetonitrile) Injection 2. Injection (5 µL into HPLC System) Sample->Injection Column 3. Separation (C18 Column, Gradient Elution) Injection->Column Detection 4. Detection (UV Detector @ 254 nm) Column->Detection Analysis 5. Data Analysis (Peak Integration, % Purity) Detection->Analysis

Caption: Step-by-step workflow for HPLC purity analysis.

Protocol: Reversed-Phase HPLC for Purity Analysis
  • System: HPLC with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 30% B

    • 18.1-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Prepare a stock solution of ~1 mg/mL in acetonitrile. Dilute as needed.

  • Injection Volume: 5 µL.

  • Analysis: Integrate all peaks in the chromatogram. Calculate purity by the area percent method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.

Complementary Techniques for Full Characterization

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides information about the functional groups present in the molecule by measuring the absorption of infrared radiation.[5] For this compound, FT-IR is used to confirm the presence of key structural features.

  • Protocol: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Expected Characteristic Peaks:

    • ~2220-2240 cm⁻¹: Sharp, strong absorption characteristic of the nitrile (-C≡N) stretching vibration.

    • ~3000-3100 cm⁻¹: C-H stretching from the aromatic and thiazole rings.

    • ~1500-1600 cm⁻¹: C=C and C=N stretching vibrations within the aromatic and thiazole rings.

    • ~1350-1450 cm⁻¹: C-H bending from the methyl group.

Elemental Analysis

Elemental analysis provides the mass percentages of carbon, hydrogen, nitrogen, and sulfur in the compound. This experimental data is compared against the theoretical values calculated from the molecular formula (C₁₁H₈N₂S). A close match (typically within ±0.4%) provides strong evidence for the empirical formula and the sample's purity.[6]

Table 3: Theoretical Elemental Composition

ElementTheoretical Percentage (%)
Carbon (C)65.97
Hydrogen (H)4.03
Nitrogen (N)13.99
Sulfur (S)16.01

Conclusion

The comprehensive characterization of this compound requires a multi-technique approach. The workflow described in this application note, combining NMR for structural elucidation, HRMS for molecular formula confirmation, HPLC for purity assessment, and FT-IR and Elemental Analysis for functional group and compositional verification, establishes a robust and reliable method for ensuring the quality and identity of this important chemical entity. Adherence to these protocols will provide researchers and developers with the high-quality, well-characterized material necessary for successful scientific outcomes.

References

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzonitrile. Retrieved from [Link]

  • Zhang, J., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 44(3), 697-708.
  • Al-Hourani, B. J., et al. (2022). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Advances, 12(45), 29479-29493.
  • PubChem. (n.d.). 4-((2-Amino-4-methylthiazol-5-yl)methyl)benzonitrile. Retrieved from [Link]

  • El-Metwaly, N. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1756.
  • Lee, S., et al. (2021). Synthesis and Structural Confirmation of the Thiazole Alkaloids Derived from Peganum harmala L. Applied Sciences, 12(1), 78.
  • Manpick Laboratories Private Limited. (n.d.). 4-(4-methyl-1,3-thiazol-5-yl)benzonitrile. IndiaMART. Retrieved from [Link]

Sources

Advanced Purification Protocols for 4-(4-Methylthiazol-5-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract: 4-(4-Methylthiazol-5-yl)benzonitrile is a pivotal heterocyclic building block in medicinal chemistry and materials science. The stringent purity requirements for downstream applications, such as high-throughput screening and API synthesis, necessitate robust and reproducible purification methodologies. This guide provides an in-depth analysis and detailed protocols for the purification of this compound, focusing on recrystallization and flash column chromatography. We delve into the rationale behind procedural choices, offer troubleshooting insights, and outline methods for purity validation, ensuring researchers can obtain materials of the highest quality.

Compound Profile and Strategic Overview

This compound is a substituted aromatic nitrile containing a thiazole moiety. This unique combination of functional groups dictates its chemical behavior and informs the strategy for its purification.

Physicochemical Properties:

Property Value Source(s)
CAS Number 122957-57-7 [1][2]
Molecular Formula C₁₁H₈N₂S [1]
Molecular Weight 200.26 g/mol [1]
Appearance Off-white to pale yellow solid Assumed from typical compounds of this class
Melting Point ~102 °C [3]

| Boiling Point | ~305 °C |[3] |

Potential Impurities: The impurity profile is largely dependent on the synthetic route. Common syntheses, such as the Hantzsch thiazole synthesis followed by functionalization or a Rosenmund-von Braun reaction, can introduce specific impurities.[4][5] These may include:

  • Unreacted starting materials (e.g., halogenated precursors, thioamides).

  • Reaction intermediates.

  • Byproducts from side reactions, such as hydrolysis of the nitrile group to the corresponding amide or carboxylic acid.[6]

  • Isomeric impurities.

Purification Workflow: The selection of an appropriate purification strategy is paramount. The following diagram outlines a logical workflow for purifying crude this compound.

G crude Crude Solid This compound recrystallization Primary Purification: Recrystallization crude->recrystallization purity_check1 Purity Assessment (TLC, HPLC, mp) recrystallization->purity_check1 chromatography Secondary Purification: Flash Column Chromatography purity_check1->chromatography Purity < 98% or Multiple Impurities final_product Pure Product (>98%) purity_check1->final_product Purity ≥ 98% purity_check2 Final Purity Validation (HPLC, NMR, MS) chromatography->purity_check2 purity_check2->final_product

Caption: Purification workflow for this compound.

Method 1: Recrystallization

Recrystallization is a powerful, efficient, and cost-effective technique for purifying crystalline solids. It is the preferred first-line method for removing small amounts of impurities. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures.

Rationale and Solvent Selection

An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. For this compound, its aromatic nature and the presence of polar nitrile and thiazole groups suggest that solvents of intermediate polarity are likely candidates.

Solvent Screening Protocol:

  • Place ~20-30 mg of the crude solid into a small test tube.

  • Add the test solvent dropwise (~0.5 mL) at room temperature and observe solubility.

  • If the compound is insoluble, heat the mixture gently in a water bath.

  • If the compound dissolves completely when hot, remove the test tube from the heat and allow it to cool to room temperature, then in an ice bath.

  • Observe for the formation of crystals.

Recommended Solvents for Screening:

Solvent Polarity Rationale & Expected Outcome
Isopropanol Moderately Polar Often an excellent choice for aromatic compounds. Likely to show good solubility differential.
Ethanol Moderately Polar Similar to isopropanol, may require cooling to induce crystallization.[7]
Ethyl Acetate Moderately Polar Good dissolving power; often used in a solvent/anti-solvent pair with hexane.
Toluene Non-Polar (Aromatic) Can be effective for aromatic compounds, especially for removing more polar impurities.[8]
Acetonitrile Polar Aprotic Can be effective for compounds with aromatic rings and polar groups.[9]

| Hexane/Ethyl Acetate Mix | Variable | A versatile solvent system where polarity can be fine-tuned. |

Detailed Recrystallization Protocol

Objective: To obtain crystalline this compound with purity >95%.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., Isopropanol)

  • Erlenmeyer flasks (2 sizes)

  • Hotplate/stirrer

  • Buchner funnel and vacuum flask

  • Filter paper

  • Spatula, glass rod

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and bring the mixture to a gentle boil on a hotplate with stirring. Continue adding small portions of hot solvent until the solid just dissolves completely.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a pre-warmed clean Erlenmeyer flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum. Determine the yield and assess purity.

Method 2: Flash Column Chromatography

When recrystallization fails to provide the desired purity, or if the crude material is an oil or amorphous solid, flash column chromatography is the method of choice.[10] It separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and elution with a mobile phase.

Rationale and Method Development

The polarity of this compound, arising from the nitrile and thiazole nitrogen, can lead to strong interactions with the acidic silanol groups on the surface of silica gel.[11] This can result in significant peak tailing.

Mitigating Peak Tailing: For basic heterocyclic compounds, adding a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or pyridine to the eluent can neutralize the acidic sites on the silica, leading to sharper peaks and better separation.[11]

Developing the Eluent System via TLC:

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).

  • Spot the solution onto several TLC plates.

  • Develop the plates in different solvent systems of varying polarity (e.g., Hexane/Ethyl Acetate mixtures: 9:1, 4:1, 2:1).

  • Visualize the spots under a UV lamp.

  • The ideal eluent system will provide a retention factor (Rƒ) of 0.25-0.35 for the target compound, with good separation from impurities.

G cluster_0 Principle of Column Chromatography cluster_1 Elution Profile start Mixture Applied to Column Top column Silica Gel (Stationary Phase) Compound A (Less Polar) Compound B (More Polar) Eluent (Mobile Phase) start->column:f0 elution Eluent Flow separation Separation based on Polarity collection Fraction Collection frac1 Fractions 1-5 (Compound A) collection->frac1 frac2 Fractions 6-10 (Compound B) collection->frac2

Sources

Application Notes and Protocols for In Vivo Preclinical Evaluation of 4-(4-Methylthiazol-5-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design and execution of in vivo studies for the novel small molecule, 4-(4-Methylthiazol-5-yl)benzonitrile. Given the absence of extensive public data on this compound, this guide is structured to address two plausible therapeutic avenues suggested by its chemical scaffold: oncology (specifically glioblastoma) and neuroscience (focusing on anxiety and neuroprotection). The protocols herein are designed to be adaptable, emphasizing scientific integrity, ethical considerations, and robust data generation. This guide is predicated on the principle that a well-designed in vivo study is a self-validating system, providing clear, reproducible, and translatable results.[1][2][3]

Introduction: The Preclinical Journey of a Novel Small Molecule

The transition of a novel chemical entity from laboratory discovery to potential clinical application is a rigorous process, with in vivo animal studies serving as a critical checkpoint.[1][2][4] These studies are essential for understanding a compound's behavior within a complex biological system, providing insights into its efficacy, safety, pharmacokinetics, and pharmacodynamics that in vitro assays cannot replicate.[1][2] this compound, a compound with a thiazole ring linked to a benzonitrile group, belongs to a chemical class that has shown diverse biological activities. While its specific mechanism of action is yet to be fully elucidated, structural similarities to known compounds suggest potential utility in oncology or neuroscience.

This guide, therefore, presents a bifurcated approach to the preclinical evaluation of this compound, allowing researchers to pursue the most relevant path based on their preliminary in vitro findings.

Foundational Principles of In Vivo Experimental Design

A successful in vivo study is built upon a foundation of meticulous planning and adherence to established scientific and ethical principles. The following sections outline the essential considerations for any study involving this compound.

The Phased Approach to Preclinical Research

Effective preclinical research can be conceptualized in three distinct phases, ensuring a logical and systematic progression from hypothesis to data analysis.[1][2][3]

G Research Research Phase Preprocedural Preprocedural Planning Research->Preprocedural Defines Scope Experimental Experimental Phase Preprocedural->Experimental Establishes Protocol

Caption: A phased approach to in vivo preclinical research.

  • Research Phase: This initial phase involves a thorough literature review to understand the compound's chemical class, predict potential mechanisms, and identify appropriate animal models.[1][2]

  • Preprocedural Planning: Here, the detailed experimental protocol is developed, including animal model selection, determination of sample sizes, definition of study endpoints, and securing ethical approvals.[1][2][3]

  • Experimental Phase: This phase encompasses the execution of the study, including animal handling, compound administration, data collection, and post-mortem analysis.[1][2]

Ethical Considerations and Animal Welfare

All animal studies must be conducted in strict accordance with institutional and national guidelines for the ethical treatment of animals. An Institutional Animal Care and Use Committee (IACUC) protocol must be approved before the commencement of any experiments. Key considerations include the "Three Rs": Replacement, Reduction, and Refinement of animal use.

Pharmacokinetics and Dose-Range Finding

Prior to efficacy studies, preliminary pharmacokinetic (PK) and dose-range finding studies are crucial. A PK study will determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, informing the dosing regimen. Dose-range finding studies will establish the maximum tolerated dose (MTD), which is essential for designing efficacy studies with optimal therapeutic windows and minimal toxicity.[5]

Parameter Description Importance
Cmax Maximum plasma concentrationIndicates the peak exposure to the compound.
Tmax Time to reach CmaxInforms on the rate of absorption.
AUC Area under the curveRepresents the total drug exposure over time.
t1/2 Half-lifeDetermines the dosing interval.
MTD Maximum Tolerated DoseThe highest dose that does not cause unacceptable toxicity.

Table 1: Key Pharmacokinetic and Toxicological Parameters

Therapeutic Pathway I: Oncology - Glioblastoma

Based on the anticancer potential of some thiazole derivatives, this section outlines an in vivo study design to evaluate this compound in a glioblastoma model. Glioblastoma is an aggressive brain tumor with a poor prognosis, making the development of new therapies a high priority.[6][7][8]

Proposed Mechanism of Action (Hypothetical)

For the purpose of this guide, we will hypothesize that this compound inhibits a key signaling pathway involved in glioblastoma cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

G cluster_0 Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound This compound Compound->PI3K Inhibits

Caption: Hypothetical mechanism of action in glioblastoma.

Experimental Protocol: Orthotopic Glioblastoma Xenograft Model

This protocol describes the use of a human glioblastoma cell line-derived xenograft (CDX) model, which is a widely used approach for preclinical anticancer drug screening.[7][9][10]

Step-by-Step Methodology:

  • Cell Culture: Culture a human glioblastoma cell line (e.g., U87 MG) under standard conditions. Ensure cells are free from pathogens before in vivo use.[5]

  • Animal Model: Utilize immunodeficient mice (e.g., athymic nude mice), 6-8 weeks old.

  • Tumor Implantation:

    • Anesthetize the mouse using an approved protocol.

    • Secure the mouse in a stereotactic frame.

    • Create a small burr hole in the skull over the desired brain region (e.g., the striatum).

    • Slowly inject 5 µL of cell suspension (e.g., 1 x 10^5 cells) into the brain parenchyma.

    • Close the incision with sutures or surgical glue.

  • Tumor Growth Monitoring:

    • Monitor tumor growth using non-invasive imaging techniques such as bioluminescence imaging (if using luciferase-expressing cells) or magnetic resonance imaging (MRI) starting 7-10 days post-implantation.[10]

  • Treatment Groups:

    • Once tumors are established (e.g., a detectable bioluminescent signal or a volume of ~50 mm³ by MRI), randomize animals into treatment groups (n=8-10 per group).

    • Group 1: Vehicle control (e.g., saline or appropriate solvent).

    • Group 2: this compound (low dose).

    • Group 3: this compound (high dose).

    • Group 4: Positive control (e.g., temozolomide).

  • Drug Administration: Administer the compound and controls via the predetermined route (e.g., oral gavage, intraperitoneal injection) and schedule based on PK data.

  • Endpoint Analysis:

    • Primary Endpoint: Overall survival.[11][12]

    • Secondary Endpoints: Tumor growth inhibition (measured by imaging), body weight (as a measure of toxicity), and neurological deficit scoring.[13][14]

    • At the end of the study or when humane endpoints are reached, euthanize the animals and collect brain tissue for histological and immunohistochemical analysis (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis).

Endpoint Method of Measurement Purpose
Overall Survival Time from treatment initiation to death or humane endpoint"Gold standard" for efficacy in oncology.[11][12]
Tumor Burden Bioluminescence Imaging or MRITo assess the effect on tumor growth over time.
Body Weight Daily or bi-weekly measurementA general indicator of animal health and compound toxicity.
Histopathology H&E staining of brain tissueTo confirm tumor presence and assess morphology.
Target Engagement Immunohistochemistry (e.g., p-Akt)To verify the compound's effect on the proposed signaling pathway.[15][16][17]

Table 2: Endpoints for Glioblastoma Efficacy Study

Therapeutic Pathway II: Neuroscience - Anxiety and Neuroprotection

The structural similarity of this compound to compounds targeting the metabotropic glutamate receptor 5 (mGluR5) suggests potential applications in neurological and psychiatric disorders. This section details an experimental design to assess its anxiolytic and neuroprotective properties.

Proposed Mechanism of Action (Hypothetical)

We hypothesize that this compound acts as a negative allosteric modulator (NAM) of the mGluR5 receptor, reducing excessive glutamatergic signaling, which is implicated in both anxiety and excitotoxic neuronal damage.

G cluster_0 Postsynaptic Neuron mGluR5 mGluR5 Receptor Ca_release Intracellular Ca2+ Release mGluR5->Ca_release Excitotoxicity Excitotoxicity & Anxiety Ca_release->Excitotoxicity Glutamate Glutamate Glutamate->mGluR5 Activates Compound This compound Compound->mGluR5 Modulates (Inhibits)

Caption: Hypothetical mechanism of action in the central nervous system.

Experimental Protocol: Rodent Models of Anxiety and Neuroprotection

This protocol combines behavioral tests for anxiety-like behavior with a model of neurotoxicity to provide a comprehensive assessment of the compound's potential neurological effects.[18][19][20]

Step-by-Step Methodology:

  • Animal Model: Use adult male C57BL/6 mice, 8-10 weeks old.

  • Treatment Groups:

    • Randomize animals into treatment groups (n=10-12 per group).

    • Group 1: Vehicle control.

    • Group 2: this compound (low dose).

    • Group 3: this compound (high dose).

    • Group 4: Positive control (e.g., diazepam for anxiety tests).

  • Drug Administration: Administer the compound and controls 30-60 minutes before behavioral testing.

  • Behavioral Testing for Anxiety:

    • Elevated Plus Maze (EPM): This test is based on the rodent's aversion to open spaces.[21][22][23] An increase in the time spent in the open arms is indicative of an anxiolytic effect.

    • Marble Burying Test: This test assesses anxiety and repetitive behaviors.[21][22][23] A decrease in the number of marbles buried suggests an anxiolytic effect.

  • Neuroprotection Study (e.g., using a neurotoxin like kainic acid):

    • Following behavioral testing, a subset of animals can be used for a neuroprotection study.

    • Administer the respective treatments.

    • After a predetermined time, administer a neurotoxin (e.g., kainic acid) to induce excitotoxic neuronal damage.

    • After 24-48 hours, euthanize the animals and collect brain tissue (e.g., hippocampus).

  • Endpoint Analysis:

    • Behavioral Endpoints: Time spent in open arms (EPM), number of marbles buried.

    • Neuroprotection Endpoints: Histological analysis (e.g., Fluoro-Jade B staining for degenerating neurons), biochemical markers of oxidative stress (e.g., malondialdehyde levels), and quantification of neuronal loss.[18][20]

Test/Assay Parameter Measured Interpretation
Elevated Plus Maze % Time in Open Arms, Open Arm EntriesIncreased values suggest anxiolytic activity.[21][22][23]
Marble Burying Number of Marbles BuriedDecreased values suggest anxiolytic/anti-compulsive activity.[21][22][23]
Histology Neuronal Cell Count/DensityPreservation of neurons indicates neuroprotection.
Oxidative Stress Markers e.g., Glutathione levels, Lipid peroxidationReduction in oxidative stress markers suggests antioxidant/neuroprotective effects.[20]

Table 3: Endpoints for Neuroscience Efficacy Study

Data Analysis and Interpretation

All quantitative data should be analyzed using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests). The results should be interpreted in the context of the initial hypothesis, and the statistical significance of the findings should be clearly reported.

Conclusion

The experimental designs and protocols outlined in this guide provide a robust framework for the initial in vivo evaluation of this compound. By following a structured, phased approach and selecting the appropriate therapeutic pathway based on preliminary data, researchers can generate high-quality, reproducible data that will be crucial for the continued development of this novel compound. The ultimate goal of these preclinical studies is to provide a solid foundation for making informed decisions about the potential progression of this compound into clinical trials.[4]

References

  • Designing an In Vivo Preclinical Research Study - MDPI. (URL: [Link])

  • Animal Models in Glioblastoma: Use in Biology and Developing Therapeutic Strategies. (URL: [Link])

  • Anxiety and Depression Tests in Rodents - Charles River Laboratories. (URL: [Link])

  • A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects. (URL: [Link])

  • Behavioral methods to study anxiety in rodents - PMC - PubMed Central. (URL: [Link])

  • Mouse Models of Glioblastoma - NCBI - NIH. (URL: [Link])

  • Choice of Animal Models to Investigate Cell Migration and Invasion in Glioblastoma - MDPI. (URL: [Link])

  • Determining target engagement in living systems - PMC - NIH. (URL: [Link])

  • Large Animal Models of Glioma: Current Status and Future Prospects - Anticancer Research. (URL: [Link])

  • Behavioral methods to study anxiety in rodents - ResearchGate. (URL: [Link])

  • Glioblastoma Mouse Model Development & The Future of GBM Research. (URL: [Link])

  • Mouse Behavioral Tests - Waisman Center. (URL: [Link])

  • In vivo target engagement with CETSA® in Drug Discovery | Pelago Bioscience. (URL: [Link])

  • Designing an In Vivo Preclinical Research Study - MDPI. (URL: [Link])

  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC. (URL: [Link])

  • Target Engagement - Selvita. (URL: [Link])

  • Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - NIH. (URL: [Link])

  • S7A Safety Pharmacology Studies for Human Pharmaceuticals - FDA. (URL: [Link])

  • CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY - ResearchGate. (URL: [Link])

  • New Anticancer Agents: In Vitro and In Vivo Evaluation. (URL: [Link])

  • In vivo Methods for Preclinical Screening of Anticancer Drugs - International Journal of Pharmacy and Biological Sciences. (URL: [Link])

  • Designing an In Vivo Preclinical Research Study - Preprints.org. (URL: [Link])

  • Optimized design and analysis of preclinical intervention studies in vivo - PMC - NIH. (URL: [Link])

  • A Quick Introduction to Graphviz. (URL: [Link])

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI. (URL: [Link])

  • Designing an In Vivo Preclinical Research Study - ResearchGate. (URL: [Link])

  • In Vivo Oncology - Pharmacology Discovery Services. (URL: [Link])

  • Graphviz. (URL: [Link])

  • In Vivo Studies - Safety Pharmacology - Charles River Laboratories. (URL: [Link])

  • Quick Graphviz Tutorial - Dirk Colbry. (URL: [Link])

  • In Vivo Assay Guidelines - Assay Guidance Manual - NCBI Bookshelf. (URL: [Link])

  • Introduction to small molecule drug discovery and preclinical development - Frontiers. (URL: [Link])

  • Clinical endpoints in oncology - a primer - PMC - NIH. (URL: [Link])

  • DragonPy November 2021 Matic Lubej: Graphviz (create charts and diagrams with Python). (URL: [Link])

  • Clinical Trial Endpoints for Oncology Studies. (URL: [Link])

  • Graphviz Examples and Tutorial - Sketchviz. (URL: [Link])

  • 5 Exemplary Tips for Writing Your First Scientific Manuscript - Enago Academy. (URL: [Link])

  • Clinical Trials with Biologic Primary Endpoints in Immuno-oncology: Concepts and Usage. (URL: [Link])

  • Precision Endpoints for Contemporary Precision Oncology Trials | Cancer Discovery. (URL: [Link])

  • 18 Science Writing Tips to Improve Academic & Scientific Journals - SciTechEdit. (URL: [Link])

  • Principles of Scientific Writing. (URL: [Link])

  • In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - NIH. (URL: [Link])

  • Writing a good scientific paper. The secrets I share with my students. | by Michael Black. (URL: [Link])

  • (a) Experimental design of in vivo experiment. Mice were divided into... - ResearchGate. (URL: [Link])

  • (PDF) A Beginner's Guide to Writing Scientific Manuscripts - ResearchGate. (URL: [Link])

  • Natural Compounds and Neuroprotection: Mechanisms of Action and Novel Delivery Systems | In Vivo. (URL: [Link])

  • Neuroprotective and Antioxidant Activity of Newly Synthesized N-Pyrrolyl Hydrazide-Hydrazones in Experimental Models of Neurotoxicity In Vitro and In Vivo - MDPI. (URL: [Link])

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis and Purification of 4-(4-Methylthiazol-5-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for 4-(4-Methylthiazol-5-yl)benzonitrile. This guide is designed for researchers, chemists, and drug development professionals to address common challenges encountered during the synthesis and purification of this important intermediate. We provide field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you improve both the yield and purity of your target compound.

Part 1: Synthesis Troubleshooting & FAQs

This section addresses the most common issues reported during the synthesis of this compound, which is typically achieved via palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura or Negishi coupling.

Q1: My Suzuki-Miyaura coupling reaction has a very low yield. What are the primary factors to investigate?

A1: Low yields in Suzuki-Miyaura couplings involving nitrogen- and sulfur-containing heterocycles like thiazole are a frequent challenge.[1] A systematic approach to troubleshooting is essential.

  • Causality—Catalyst and Ligand Choice: The single most critical factor is often the palladium catalyst and its coordinating ligand.[1] The sulfur atom in the thiazole ring can coordinate strongly to the palladium center, leading to catalyst deactivation or "poisoning".[1] Standard catalysts like Pd(PPh₃)₄ may be inefficient.

    • Expert Recommendation: Employ bulky, electron-rich phosphine ligands such as RuPhos, SPhos, or XPhos. These ligands form stable complexes with palladium, which helps to prevent poisoning by the thiazole's sulfur and promotes the crucial reductive elimination step.[2] N-heterocyclic carbene (NHC) ligands are also an excellent alternative.[3]

  • Causality—Base Selection: The base is not merely a spectator; it is critical for activating the organoboron reagent to facilitate transmetalation.[4] An inappropriate base can lead to a stalled reaction or promote side reactions.

    • Expert Recommendation: For this substrate class, moderately strong inorganic bases are preferred. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective. If you observe decomposition of starting materials, a milder base like potassium phosphate (K₃PO₄) may be beneficial.

  • Causality—Solvent and Temperature: The solvent system must solubilize all reactants and maintain catalyst activity.[1] Sub-optimal temperatures can result in incomplete reactions.

    • Expert Recommendation: A mixture of an organic solvent and water is standard. Common choices include 1,4-dioxane/water, DME/water, or toluene/water. Typical reaction temperatures range from 80-110 °C.[1] It is crucial to ensure the reaction mixture is homogenous or vigorously stirred.

Q2: I'm observing a significant byproduct that is more polar than my desired product on my TLC plate. What is it and how can I prevent it?

A2: The most likely polar byproduct is 4-(4-methylthiazol-5-yl)benzoic acid, resulting from the hydrolysis of the nitrile (-CN) group.[5][6] The nitrile group is susceptible to hydrolysis under both strongly basic and acidic conditions, which can occur during the reaction or, more commonly, during the aqueous workup.[7][8]

  • Mechanism of Formation: Under basic conditions, hydroxide ions can attack the electrophilic carbon of the nitrile, leading to the formation of a carboxylate salt after a series of steps.[5][9] This salt is then protonated to the carboxylic acid during acidic workup.

    • Prevention During Reaction: Avoid excessively harsh bases or prolonged reaction times at high temperatures. If using a strong base like NaOH or KOH, consider switching to a carbonate or phosphate base.[1]

    • Prevention During Workup: The workup is a critical control point. When neutralizing the reaction mixture, avoid using strong acids or bases if possible. A careful workup with a saturated ammonium chloride solution or dilute HCl, while keeping the temperature low (e.g., in an ice bath), can minimize hydrolysis.[9] If the reaction was basic, neutralizing to a pH of ~7-8 is often sufficient to protonate any phenoxides without being harsh enough to hydrolyze the nitrile.

Q3: My Negishi coupling is giving a complex mixture of byproducts. How can I improve selectivity?

A3: Negishi couplings are powerful but sensitive to the quality of the organometallic reagent and reaction conditions.[1]

  • Causality—Organozinc Reagent Quality: The purity and reactivity of your organozinc reagent (e.g., (4-cyanophenyl)zinc halide) are paramount.[1]

    • Expert Recommendation: Ensure the organozinc reagent is freshly prepared or has been stored under strictly anhydrous and inert conditions. The formation of the aryl zinc halide can be achieved via transmetalation from the corresponding aryllithium or Grignard reagent, or by direct insertion of activated zinc into the aryl halide.[10] Titration of the organometallic precursor (e.g., n-BuLi) is highly recommended for accurate stoichiometry.[11]

  • Causality—Minimizing Homocoupling: A common byproduct is 4,4'-biphenyldicarbonitrile, arising from the homocoupling of your organozinc reagent.

    • Expert Recommendation: This is often caused by trace oxygen or inefficient catalytic turnover. Ensure your reaction is thoroughly degassed and maintained under a positive pressure of an inert gas (Nitrogen or Argon). The choice of a highly active catalyst/ligand system, as discussed in Q1, can also minimize this by ensuring the rate of cross-coupling is much faster than the rate of homocoupling.[2]

Part 2: Purification Troubleshooting & FAQs

This section focuses on overcoming common hurdles in isolating this compound with high purity.

Q4: My crude product is an off-white or yellow solid. How can I improve its color and purity effectively?

A4: The most effective method for purifying crystalline organic solids is recrystallization.[12] This technique is excellent for removing small amounts of colored impurities and closely related byproducts.

  • Causality—Choosing the Right Solvent: The principle of recrystallization relies on the desired compound being highly soluble in a hot solvent but poorly soluble in the same solvent when cold.[13] Impurities should either be insoluble in the hot solvent (and can be filtered out) or remain soluble in the cold solvent.

    • Expert Recommendation: A mixed solvent system is often ideal for this compound.[14] Good starting points include Ethyl Acetate/Hexanes, Acetone/Hexanes, or Ethanol/Water.[14] The procedure involves dissolving the crude solid in a minimum amount of the "good" solvent (e.g., ethyl acetate) at its boiling point, followed by the slow, dropwise addition of the "poor" solvent (e.g., hexanes) until persistent cloudiness is observed.[15] A few drops of the good solvent are then added to redissolve the material, and the solution is allowed to cool slowly.

Q5: Recrystallization isn't working; my compound "oils out" or fails to crystallize. What are my next steps?

A5: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute, causing it to separate as a liquid instead of forming crystals.

  • Troubleshooting Oiling Out:

    • Reheat and Add More Solvent: Reheat the solution until the oil redissolves completely. Add a bit more of the "good" solvent to lower the saturation point.[15]

    • Slow Cooling: Let the solution cool much more slowly. Insulating the flask can help. Do not place it directly in an ice bath from a high temperature.[13]

    • Scratch/Seed: Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Alternatively, add a tiny "seed" crystal of the pure product if available.[13]

  • When Recrystallization Fails—Column Chromatography: If recrystallization is ineffective, purification by silica gel column chromatography is the standard alternative.

    • Expert Recommendation: Based on the polarity of the molecule, a good starting eluent system would be a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc in hexanes and gradually increasing to 30-40%). Monitor the fractions by TLC to isolate the pure product.

Part 3: Optimized Experimental Protocols & Data
Protocol A: Optimized Suzuki-Miyaura Synthesis

This protocol is designed to maximize yield by addressing catalyst poisoning and ensuring efficient coupling.

  • Reagent Setup: To an oven-dried Schlenk flask, add 5-bromo-4-methylthiazole (1.0 eq), (4-cyanophenyl)boronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 3.0 eq).

  • Catalyst Addition: In a glovebox or under a positive stream of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4.5 mol%).

  • Solvent Addition & Degassing: Add a 4:1 mixture of 1,4-dioxane and water. Degas the mixture thoroughly by sparging with argon for 15-20 minutes or by three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous phase twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude solid by recrystallization (see Protocol B) or silica gel chromatography.

ParameterRecommended ConditionRationale
Catalyst Pd₂(dba)₃ / SPhosBulky, electron-rich ligand prevents catalyst poisoning by thiazole sulfur.[1]
Base K₃PO₄Effective base for transmetalation with minimal risk of nitrile hydrolysis.
Solvent 1,4-Dioxane / Water (4:1)Good solvent system for solubilizing reactants and catalyst.[1]
Temperature 100 °CProvides sufficient thermal energy for catalytic turnover without degrading reagents.

Table 1: Recommended Suzuki-Miyaura Reaction Conditions.

Protocol B: Recrystallization using a Two-Solvent System
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot "good" solvent (e.g., ethyl acetate) required to fully dissolve the solid at or near the boiling point.

  • Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent (e.g., hexanes) dropwise with swirling until the solution becomes faintly and persistently cloudy.[15]

  • Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals.[13]

  • Chilling: Once at room temperature, place the flask in an ice-water bath for 20-30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[15]

  • Washing: Wash the collected crystals with a small amount of ice-cold "poor" solvent (or the recrystallization solvent mixture) to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Solvent System (Good/Poor)Characteristics
Ethyl Acetate / HexanesExcellent general-purpose system for moderate polarity compounds.
Acetone / HexanesSimilar to EtOAc/Hexanes; acetone is more polar.
Ethanol / WaterGood for moderately polar compounds that have some water solubility at high temps.[14]
Toluene / HexanesUseful if the product is less polar.

Table 2: Common Solvent Systems for Recrystallization.

Part 4: Visual Guides & Workflows

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X Ln OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)-Ar' Ln Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Product) RedElim->Product ArX Ar-X (5-Bromo-4-methylthiazole) ArX->OxAdd ArB Ar'-B(OR)₂ ((4-cyanophenyl)boronic acid) ArB->Transmetal Base Base (K₃PO₄) Base->Transmetal Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield Observed CheckCatalyst Is the Catalyst/Ligand System Optimized for Heterocycles? Start->CheckCatalyst ChangeLigand Action: Switch to bulky, electron-rich ligand (e.g., SPhos, RuPhos) CheckCatalyst->ChangeLigand No CheckBase Is the Base Appropriate? CheckCatalyst->CheckBase Yes ChangeLigand->CheckBase ChangeBase Action: Screen alternative bases (K₂CO₃, K₃PO₄, Cs₂CO₃) CheckBase->ChangeBase No CheckConditions Are Reaction Conditions (Temp, Solvent, Time) Optimal? CheckBase->CheckConditions Yes ChangeBase->CheckConditions OptimizeConditions Action: Adjust temperature, screen solvents, or increase reaction time CheckConditions->OptimizeConditions No End Yield Improved CheckConditions->End Yes OptimizeConditions->End

Caption: A logical workflow for troubleshooting low reaction yields.

Purification_Strategy Purification Strategy Flowchart Start Crude Product (Solid) TryRecrystallization Attempt Recrystallization (e.g., EtOAc/Hexanes) Start->TryRecrystallization Success Is Product Pure (by NMR, LCMS, m.p.)? TryRecrystallization->Success PureProduct Pure Product Success->PureProduct Yes ColumnChrom Perform Silica Gel Column Chromatography Success->ColumnChrom No ColumnChrom->Success

Caption: A decision tree for selecting an appropriate purification method.

References
  • Pearson Education. (n.d.). Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia.
  • BenchChem. (2025). Technical Support Center: Optimizing Thiazole-Pyridine Coupling Reactions.
  • Scribd. (n.d.). EXP13 Hydrolysis of Benzonitrile.
  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles.
  • Azmon, B. D. (2016, April 7). Base Hydrolysis of Benzonitrile [Video]. YouTube.
  • HBCSE. (n.d.). Recrystallization.
  • Berlin, C. (2020). Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of β,β-Disubstituted Ketones. Bucknell Digital Commons.
  • Hyland, C. J., & O'Connor, C. J. (1973). The acid-catalysed hydrolysis of benzonitrile. Journal of the Chemical Society, Perkin Transactions 2, (2), 223-226.
  • Jensen, J., et al. (2001). Preparation of 2- and 5-Aryl Substituted Thiazoles via Palladium-Catalyzed Negishi Cross-Coupling. ResearchGate.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube.
  • TCI EUROPE N.V. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction.
  • Anonymous. (n.d.). Recrystallization and Crystallization.
  • Cazin, C. S. J. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(4), 5187-5231.
  • Figshare. (n.d.). SUPPORTING INFORMATION for “Synthesis of Aryl and Heteroaryl Substituted 3-Benzyloxy- isothiazoles via Suzuki and Negishi Cross-Coupling Reactions”.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.

Sources

Addressing solubility and stability issues of 4-(4-Methylthiazol-5-yl)benzonitrile in assays.

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility and stability challenges with 4-(4-Methylthiazol-5-yl)benzonitrile in various assay systems. Our recommendations are grounded in established physicochemical principles and validated experimental practices to ensure data integrity and experimental success.

Frequently Asked Questions (FAQs)

Q1: I'm observing immediate precipitation of this compound when I add my DMSO stock to my aqueous assay buffer. What is causing this and how can I resolve it?

A1: This is a classic solubility challenge driven by a phenomenon known as "crashing out." this compound, like many benzonitrile derivatives, is a hydrophobic molecule with low intrinsic aqueous solubility.[1][2][3] While it dissolves readily in a polar aprotic solvent like 100% Dimethyl Sulfoxide (DMSO), the drastic shift in solvent polarity upon dilution into your aqueous buffer causes its solubility limit to be exceeded, leading to immediate precipitation.[4][5]

Troubleshooting & Optimization Strategies:

  • Optimize Co-Solvent Concentration: The most direct solution is to ensure your final assay buffer contains a sufficient, yet non-disruptive, concentration of a water-miscible co-solvent like DMSO. It is critical to first determine the highest concentration of DMSO your specific biological system (e.g., cells, enzymes) can tolerate without affecting the assay's performance.[6][7][8][9] For many cell-based assays, a final DMSO concentration between 0.1% and 0.5% is a safe starting point.[6][9]

  • Perform Serial Dilutions: Avoid adding a highly concentrated DMSO stock directly into the full volume of your aqueous buffer. Instead, perform an intermediate dilution step. For example, dilute your 10 mM stock in DMSO to a 500 µM intermediate stock in pre-warmed (37°C) cell culture media, then add this to your assay plate. This gradual reduction in solvent polarity can help keep the compound in solution.[4]

  • Utilize Solubilizing Excipients: If co-solvents alone are insufficient, consider incorporating solubilizing agents. These must be validated for non-interference with your assay.

    • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior.[][11][12][13] They can encapsulate the hydrophobic this compound molecule, forming an inclusion complex that significantly increases its apparent water solubility.[][11][12][14]

    • Surfactants: Low concentrations of non-ionic surfactants, such as Polysorbate 20 (Tween® 20), can help stabilize proteins and prevent the aggregation of small molecules at interfaces.[15][16][17][18] However, be aware that surfactants can interfere with some assay readouts and may denature proteins at higher concentrations.[19]

Q2: My compound's activity appears to decrease over the course of a multi-day experiment or after freeze-thaw cycles of my stock solution. What are the potential stability issues?

A2: A decline in activity over time strongly suggests compound degradation. Proper handling and storage are crucial to maintaining the integrity of small molecules.[20][21][22][23] For this compound, two primary areas of concern are the nitrile and thiazole moieties.

Potential Degradation Pathways & Mitigation:

  • Hydrolysis of the Nitrile Group: The benzonitrile group is susceptible to hydrolysis, which can occur under either acidic or basic conditions, converting the nitrile first to a benzamide and ultimately to the corresponding benzoic acid.[24][25][26][27][28] This modification would eliminate the compound's intended activity.

    • Mitigation: Ensure the pH of your assay buffer is stable and within a neutral range (typically 6.8-7.6) for the duration of the experiment. Avoid storing the compound in aqueous buffers for extended periods.

  • Thiazole Ring Instability: The thiazole ring is a common and generally stable pharmacophore in many approved drugs.[29][30][31][32] However, like many heterocyclic rings, it can be susceptible to oxidative degradation or cleavage under harsh conditions, such as exposure to strong oxidizing agents, high-intensity light, or extreme pH.

    • Mitigation: Protect all compound solutions from light by using amber vials or covering plates with foil. Prepare fresh working solutions for each experiment from a properly stored, frozen stock.

  • Improper Storage: Repeated freeze-thaw cycles of DMSO stock solutions can introduce water from atmospheric condensation, which can lead to compound precipitation upon freezing and incomplete re-dissolution upon thawing.[33]

    • Mitigation: Aliquot your main stock solution into single-use volumes upon preparation. Store these aliquots at -20°C or -80°C in tightly sealed vials.[20]

Troubleshooting & Experimental Workflow

This workflow provides a systematic approach to diagnosing and resolving issues related to the solubility and stability of this compound.

Caption: Systematic workflow for troubleshooting assay issues.

Experimental Protocols

Protocol 1: Determination of Maximum Tolerated DMSO Concentration

Objective: To determine the highest percentage of DMSO that does not significantly impact the performance of your specific assay.

Materials:

  • Your complete assay system (e.g., cells, enzyme, reagents)

  • Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

  • Assay buffer/media

  • Multi-well plates appropriate for your assay

  • Plate reader or other detection instrument

Procedure:

  • Prepare a series of assay buffers/media containing a range of final DMSO concentrations (e.g., 0%, 0.1%, 0.25%, 0.5%, 1.0%, 2.0%).

  • Set up your assay in a multi-well plate. For each DMSO concentration, include your standard positive and negative controls. Do not add your test compound at this stage.

  • Run the assay according to your standard protocol.

  • Measure the assay output (e.g., absorbance, fluorescence, cell viability).

  • Normalize the data to the 0% DMSO control (set to 100% activity or viability).

  • Identify the highest DMSO concentration that does not cause a significant deviation (e.g., >10%) from the 0% DMSO control. This is your maximum tolerated DMSO concentration.

Illustrative Data Table:

Final DMSO Conc. (% v/v)Normalized Assay Signal (%)Interpretation
0100Baseline
0.199No significant effect
0.2598No significant effect
0.595Acceptable for most assays
1.088Potential for slight interference
2.075Significant inhibition/toxicity
Protocol 2: Compound Stability Assessment in Assay Media via HPLC

Objective: To quantify the stability of this compound in your complete assay buffer over time.

Materials:

  • This compound

  • Complete assay buffer/media (including serum, proteins, etc.)

  • HPLC system with a UV detector

  • C18 HPLC column

  • Acetonitrile and water (HPLC grade) with 0.1% formic acid or TFA

  • Incubator set to the assay temperature (e.g., 37°C)

Procedure:

  • Prepare a solution of this compound in your complete assay media at the final working concentration.

  • Immediately take a sample (T=0), quench any enzymatic activity if necessary (e.g., by adding an equal volume of cold acetonitrile), centrifuge to pellet proteins, and inject the supernatant into the HPLC. Record the peak area of the parent compound.

  • Incubate the remaining solution at the assay temperature, protected from light.

  • At predetermined time points (e.g., 2, 8, 24, 48 hours), withdraw aliquots and process them as in step 2.

  • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample. A loss of >15% over the experiment's duration may indicate a significant stability issue.

Illustrative Data Table:

Time Point (hours)Parent Compound Peak Area% Remaining
01,500,000100
21,485,00099.0
81,425,00095.0
241,275,00085.0
481,110,00074.0

Logical Relationships in Assay Optimization

G cluster_0 Core Compound Properties cluster_1 Assay Manifestations cluster_2 Primary Solutions cluster_3 Secondary & Validation Steps Hydrophobicity Hydrophobicity Precipitation Precipitation Hydrophobicity->Precipitation Chemical_Moieties Nitrile & Thiazole Groups Activity_Loss Loss of Activity Over Time Chemical_Moieties->Activity_Loss Potential Hydrolysis/ Degradation Co_Solvents Co-Solvent Optimization Precipitation->Co_Solvents Addresses Directly Storage_Handling Proper Storage & Handling Activity_Loss->Storage_Handling First Line of Defense Excipients Solubilizing Excipients Co_Solvents->Excipients If Insufficient Stability_Study Analytical Stability Study Storage_Handling->Stability_Study Requires Validation By

Caption: Relationship between compound properties and solutions.

References

  • Scribd. EXP13 Hydrolysis of Benzonitrile. Available at: [Link]

  • Global Pharmaceutical Sciences Review. Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor.... Available at: [Link]

  • Pearson. Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia. Available at: [Link]

  • PubMed Central (PMC). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Available at: [Link]

  • Springer. Considerations regarding use of solvents in in vitro cell based assays. Available at: [Link]

  • Captivate Bio. SMALL MOLECULES. Available at: [Link]

  • Infinity Learn. Hydrolysis of benzonitrile gives. Available at: [Link]

  • SciSpace. Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Available at: [Link]

  • Royal Society of Chemistry. The acid-catalysed hydrolysis of benzonitrile. Available at: [Link]

  • ResearchGate. Considerations regarding use of solvents in in vitro cell based assays. Available at: [Link]

  • Filo. Write reaction showing conversion of Benzonitrile into benzoic acid.... Available at: [Link]

  • Biolin Scientific. How is the protein-surface interaction influenced by the presence of surfactant?. Available at: [Link]

  • PubMed Central (PMC). Considerations regarding use of solvents in in vitro cell based assays. Available at: [Link]

  • Lund University Publications. Investigating the Impact of Surfactants on Protein Folding: Insights from AF4, DLS and ProbeDrum. Available at: [Link]

  • Solubility of Things. Benzonitrile. Available at: [Link]

  • ResearchGate. Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Available at: [Link]

  • ScienceDirect. Key interactions of surfactants in therapeutic protein formulations: A review. Available at: [Link]

  • PubMed Central (PMC). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Available at: [Link]

  • BioAssay Systems. Troubleshooting. Available at: [Link]

  • Vietnam Journal of Science and Technology. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Available at: [Link]

  • Sapio Sciences. Best Practices for Documenting Synthesis Steps and Managing Reagents. Available at: [Link]

  • GMP Plastics. Optimizing Compound Storage for Long-Term Stability and Safety. Available at: [Link]

  • PubMed. Surfactant Impact on Interfacial Protein Aggregation and Utilization of Surface Tension to Predict Surfactant Requirements for Biological Formulations. Available at: [Link]

  • PubChem. Benzonitrile. Available at: [Link]

  • PubMed Central (PMC). Surfactants: physicochemical interactions with biological macromolecules. Available at: [Link]

  • MDPI. Thiazole Ring—A Biologically Active Scaffold. Available at: [Link]

  • Sciencemadness Wiki. Benzonitrile. Available at: [Link]

  • Ataman Kimya. BENZONITRILE. Available at: [Link]

  • Ataman Kimya. BENZONITRILE. Available at: [Link]

  • ResearchGate. Biological assay challenges from compound solubility: strategies for bioassay optimization. Available at: [Link]

  • PubMed Central (PMC). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. Available at: [Link]

  • Wikipedia. Thiazole. Available at: [Link]

  • ResearchGate. Application and synthesis of thiazole ring in clinically approved drugs. Available at: [Link]

  • ResearchGate. Thiazole Ring—A Biologically Active Scaffold. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Kinase Assays with 4-(4-Methylthiazol-5-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 4-(4-Methylthiazol-5-yl)benzonitrile in kinase assays. This guide, curated by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions to help you achieve consistent and reliable results in your experiments. We understand the nuances of kinase assays and the specific challenges that can arise when working with small molecule inhibitors.

Understanding this compound

This compound is a chemical compound often utilized in drug discovery and chemical biology as a scaffold or intermediate for the synthesis of more complex kinase inhibitors.[1][2] Its core structure, featuring a thiazole and a benzonitrile group, is found in various potent inhibitors targeting kinases such as Casein Kinase 2 (CK2) and Cyclin-Dependent Kinase 9 (CDK9).[1][2] Understanding its basic properties is the first step in effective troubleshooting.

PropertyValueSource
CAS Number 122957-57-7
Molecular Formula C11H8N2S[3]
Molecular Weight 200.26 g/mol
Physical Form Powder
Storage Temperature Room Temperature

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for inhibitors derived from this compound?

A1: Derivatives of this compound typically function as ATP-competitive inhibitors.[4] This means they bind to the ATP-binding pocket of the kinase, preventing the natural substrate (ATP) from binding and thus inhibiting the phosphorylation of the target substrate.

Q2: How should I prepare and store stock solutions of this compound?

A2: For optimal stability, dissolve the compound in a suitable organic solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution. It is recommended to aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles, which can lead to degradation of the compound. Store the aliquots at -20°C or -80°C.

Q3: I'm not observing any inhibition of my target kinase. What are the initial checks I should perform?

A3: If you are not seeing the expected inhibition, consider the following initial steps:

  • Compound Integrity: Verify the purity and concentration of your this compound stock solution.

  • Assay Conditions: Ensure that your assay conditions (e.g., enzyme and ATP concentrations, pH, temperature) are optimal for your specific kinase.[5]

  • Experimental Design: Double-check your controls, including a positive control inhibitor known to be effective against your kinase and a negative control (vehicle-only).

Kinase Assay Troubleshooting Workflow

This diagram outlines a systematic approach to troubleshooting common issues in kinase assays.

G cluster_High_Background Causes & Solutions for High Background cluster_Low_Signal Causes & Solutions for Low Signal cluster_Variable_IC50 Causes & Solutions for Variable IC50 Inconsistent_Results Inconsistent Results High_Background High Background Signal Inconsistent_Results->High_Background Low_Signal Low Signal-to-Noise Inconsistent_Results->Low_Signal Variable_IC50 Variable IC50 Values Inconsistent_Results->Variable_IC50 Compound_Interference Compound Interference (Fluorescence/Quenching) High_Background->Compound_Interference Non_Specific_Binding Non-Specific Antibody Binding High_Background->Non_Specific_Binding Contaminated_Reagents Contaminated Reagents High_Background->Contaminated_Reagents Inactive_Enzyme Inactive Kinase Low_Signal->Inactive_Enzyme Suboptimal_ATP Suboptimal ATP Concentration Low_Signal->Suboptimal_ATP Incorrect_Buffer Incorrect Buffer pH/Ionic Strength Low_Signal->Incorrect_Buffer DMSO_Concentration Inconsistent DMSO Concentration Variable_IC50->DMSO_Concentration Reagent_Degradation Reagent Degradation Variable_IC50->Reagent_Degradation Pipetting_Error Pipetting Inaccuracy Variable_IC50->Pipetting_Error Solution_HB1 Solution: Run compound interference controls. Compound_Interference->Solution_HB1 Solution_HB2 Solution: Increase blocking agents (e.g., BSA). Non_Specific_Binding->Solution_HB2 Solution_HB3 Solution: Use fresh, high-purity reagents. Contaminated_Reagents->Solution_HB3 Solution_LS1 Solution: Verify enzyme activity with a new batch. Inactive_Enzyme->Solution_LS1 Solution_LS2 Solution: Determine ATP Km and use concentration at or near Km. Suboptimal_ATP->Solution_LS2 Solution_LS3 Solution: Optimize buffer conditions for your kinase. Incorrect_Buffer->Solution_LS3 Solution_IC1 Solution: Maintain consistent final DMSO concentration across all wells. DMSO_Concentration->Solution_IC1 Solution_IC2 Solution: Prepare fresh reagents, especially ATP and substrate. Reagent_Degradation->Solution_IC2 Solution_IC3 Solution: Use calibrated pipettes and proper technique, especially for small volumes. Pipetting_Error->Solution_IC3

Caption: Troubleshooting workflow for kinase assays.

In-Depth Troubleshooting Guide

Issue 1: High Background Signal

A high background signal can mask the true inhibitory effects of your compound and lead to a low signal-to-noise ratio.

  • Potential Cause: Compound Interference. this compound, due to its aromatic rings, may exhibit intrinsic fluorescence or quenching properties that interfere with fluorescence-based detection methods (e.g., FRET, FP).[5][6]

    • Troubleshooting Step: Run a control plate containing all assay components except the kinase enzyme. Add this compound at the same concentrations used in the main experiment. Any signal detected in these wells is likely due to compound interference. If interference is significant, consider using a different assay format, such as a luminescence-based assay (e.g., Kinase-Glo®) or a radiometric assay, which are less prone to this type of interference.[6][7]

  • Potential Cause: Non-Specific Binding of Detection Antibodies. In assays like ELISA or TR-FRET, the detection antibody may bind non-specifically to the plate or other assay components.

    • Troubleshooting Step: Increase the concentration of blocking agents, such as Bovine Serum Albumin (BSA) or casein, in your assay buffer. Ensure that your washing steps are thorough to remove any unbound antibodies.

  • Potential Cause: Reagent Purity. Impurities in ATP, substrates, or buffers can contribute to a high background signal.[6]

    • Troubleshooting Step: Use high-purity reagents from a reputable supplier. Prepare fresh buffers for each experiment and filter them if necessary.

Issue 2: Low Signal-to-Noise Ratio

A low signal-to-noise ratio makes it difficult to distinguish true inhibition from experimental noise.

  • Potential Cause: Inactive or Low-Activity Kinase. The purity of a kinase on a gel does not always equate to its activity.[8] Improper storage, multiple freeze-thaw cycles, or batch-to-batch variability can lead to a loss of enzyme activity.

    • Troubleshooting Step: Before starting a screening campaign, always qualify a new batch of kinase by performing an enzyme titration to determine its specific activity. If you suspect your current batch has lost activity, obtain a fresh vial.

  • Potential Cause: Suboptimal ATP Concentration. If this compound or its derivatives are ATP-competitive, the concentration of ATP in your assay will directly impact the apparent IC50 value.[9]

    • Troubleshooting Step: Determine the Michaelis constant (Km) of ATP for your specific kinase under your assay conditions. For inhibitor screening, it is generally recommended to use an ATP concentration at or near the Km value. This ensures the assay is sensitive to ATP-competitive inhibitors.[9]

  • Potential Cause: Incorrect Buffer Conditions. Kinase activity is highly dependent on pH, ionic strength, and the presence of cofactors like Mg2+ or Mn2+.[5][10]

    • Troubleshooting Step: Consult the literature or the enzyme supplier's datasheet for the optimal buffer conditions for your kinase. If this information is not available, you may need to perform a buffer optimization experiment, testing a range of pH values and salt concentrations.

Issue 3: Inconsistent IC50 Values

Reproducibility is key in drug discovery. Fluctuating IC50 values can undermine your structure-activity relationship (SAR) studies.

  • Potential Cause: Inconsistent Final DMSO Concentration. Many small molecule inhibitors are dissolved in DMSO. Variations in the final DMSO concentration across your assay plate can affect kinase activity and compound solubility.[6]

    • Troubleshooting Step: Ensure that the final concentration of DMSO is the same in all wells, including your controls. This is typically achieved by back-filling with DMSO in your serial dilutions.

  • Potential Cause: Reagent Degradation. ATP and peptide substrates are particularly susceptible to degradation, especially with repeated freeze-thaw cycles.

    • Troubleshooting Step: Prepare fresh ATP and substrate solutions for each experiment from powdered stock. Aliquot reagents to minimize the number of times the main stock is handled.

  • Potential Cause: Pipetting Inaccuracies. Small volume pipetting errors, especially during serial dilutions of the inhibitor, can lead to significant variations in the final concentration and, consequently, the IC50 value.[11]

    • Troubleshooting Step: Use calibrated pipettes and ensure proper pipetting technique. For critical experiments, consider preparing inhibitor dilutions in larger volumes in microcentrifuge tubes before transferring to the assay plate.

Experimental Protocols

Protocol 1: Standard Kinase Assay

This protocol provides a general framework for a 384-well plate luminescence-based kinase assay (e.g., ADP-Glo™).

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO.

  • Assay Plate Preparation: Add 1 µL of the compound dilutions to the wells of a 384-well plate. Include positive (known inhibitor) and negative (DMSO only) controls.

  • Kinase Reaction:

    • Prepare a kinase/substrate solution in the optimized kinase reaction buffer.

    • Add 5 µL of the kinase/substrate solution to each well.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Prepare an ATP solution in the kinase reaction buffer.

    • Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.

    • Incubate the plate for the desired reaction time (e.g., 60 minutes) at room temperature.[12]

  • Detection:

    • Add 10 µL of the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data to the controls and plot the results to determine the IC50 value.

Protocol 2: ATP Km Determination
  • Prepare Reagents:

    • Prepare a 2X kinase solution in reaction buffer.

    • Prepare a 2X substrate solution in reaction buffer.

    • Prepare a serial dilution of ATP in reaction buffer, starting from a high concentration (e.g., 1 mM).

  • Assay Procedure:

    • Add 5 µL of the 2X kinase solution to each well.

    • Add 5 µL of the various ATP concentrations to the wells.

    • Initiate the reaction by adding 10 µL of the 2X substrate solution.

    • Incubate for a fixed time that ensures the reaction is in the linear range (e.g., 30 minutes).

    • Stop the reaction and proceed with the detection step as described in the standard assay protocol.

  • Data Analysis: Plot the reaction velocity (luminescence signal) against the ATP concentration and fit the data to the Michaelis-Menten equation to determine the Km value.

Signaling Pathway Context

The following diagram illustrates a generic kinase signaling pathway, where an external signal leads to the activation of a kinase, which then phosphorylates a substrate, leading to a cellular response. This compound and its derivatives would act to inhibit the kinase in this pathway.

G Signal External Signal (e.g., Growth Factor) Receptor Receptor Activation Signal->Receptor Kinase Target Kinase Receptor->Kinase activates Substrate Substrate Protein Kinase->Substrate phosphorylates Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Cellular_Response Cellular Response (e.g., Proliferation, Differentiation) Phospho_Substrate->Cellular_Response Inhibitor This compound (or derivative) Inhibitor->Kinase inhibits

Caption: Generic kinase signaling pathway.

References

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery.
  • The Daily Scientist. (2025, September 2). 3 Overlooked Factors About Kinases in Drug Discovery.
  • Promega Corporation. (n.d.). Optimizing Kinase Assays for Ultrahigh-Throughput Profiling Using the Kinase-Glo® Plus Assay. Promega Notes, 93.
  • Thermo Fisher Scientific. (n.d.). Optimization of a LanthaScreen Kinase assay for JAK1.
  • Klink, T. A. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Grovdal, M., et al. (2020). Kinase assay optimization and setup of a protease protection protocol.... ResearchGate. [Link]

  • Ma, H., & Deacon, S. (2008). The challenge of selecting protein kinase assays for lead discovery optimization. Expert Opinion on Drug Discovery, 3(6), 607–621. [Link]

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Ass234 in Kinase Assays.
  • BMG LABTECH. (2020, September 1). Kinase assays. [Link]

  • Promega Connections. (2018, June 21). Factors Influencing Compound Potency in Biochemical and Cellular Assays. [Link]

  • BellBrook Labs. (2025, November 3). What Makes a Kinase Assay Reliable for Screening Inhibitors. [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING.
  • Ohno, H., et al. (2016). Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. Bioorganic & Medicinal Chemistry, 24(6), 1259–1267. [Link]

  • Baumli, S., et al. (2013). Comparative structural and functional studies of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile CDK9 inhibitors suggest the basis for isotype selectivity. Journal of Medicinal Chemistry, 56(5), 2247–2257. [Link]

  • ResearchGate. (2016, November 8). Troubleshooting Promega Enzymatic activity kit: ADPGlo, detection reagent proprietary kit?[Link]

Sources

Technical Support Center: Enhancing the Bioavailability of 4-(4-Methylthiazol-5-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for modifying the structure of 4-(4-Methylthiazol-5-yl)benzonitrile to enhance its bioavailability. The information herein is grounded in established scientific principles and field-proven insights to support your experimental success.

I. Foundational Concepts: FAQs

This section addresses common initial questions regarding the modification of this compound for improved bioavailability.

Q1: What is this compound and what are its likely bioavailability limitations?

Q2: What are the primary strategies for enhancing the oral bioavailability of a compound like this?

A2: Enhancing oral bioavailability is a critical aspect of drug development.[9] Key strategies include optimizing physicochemical properties, designing novel formulations, and implementing molecular modifications.[9][10] For a compound like this compound, promising approaches include:

  • Prodrug Synthesis: Chemically modifying the molecule to create a bioreversible derivative with improved absorption characteristics.[11][12]

  • Salt Formation: For ionizable compounds, forming a salt can significantly improve solubility and dissolution rate.[13][14][15]

  • Formulation Technologies: Utilizing advanced formulation techniques such as amorphous solid dispersions and lipid-based formulations can enhance the solubility and absorption of poorly soluble drugs.[16][17][18][19]

Q3: How does the nitrile group in the structure influence potential modification strategies?

A3: The nitrile group is a unique functional group that can act as a hydrogen bond acceptor and a bioisostere for other functional groups like carbonyls or halogens.[8][20] Its presence can enhance binding affinity to target proteins and improve pharmacokinetic profiles.[7] When considering modifications, it's crucial to understand that the nitrile group contributes to the molecule's overall polarity and metabolic stability.[7][20] Strategies should aim to improve bioavailability without compromising the nitrile's beneficial interactions with its biological target.

II. Troubleshooting Experimental Challenges

This section provides detailed troubleshooting guides for specific issues you may encounter during your experiments, presented in a question-and-answer format.

Troubleshooting Guide 1: Poor Aqueous Solubility of a Modified Compound

Q: My modified this compound analog exhibits poor solubility in aqueous buffers, hindering further in vitro testing. What are my options?

A: Poor aqueous solubility is a common hurdle for many drug candidates.[6] Here’s a systematic approach to address this issue:

Step 1: Confirm and Quantify the Solubility Issue.

  • Protocol: Perform a kinetic or thermodynamic solubility assay using crystalline material. Use a range of biorelevant buffers (e.g., pH 1.2, 4.5, 6.8) to simulate the gastrointestinal tract.

Step 2: Consider Salt Formation.

  • Rationale: If your modified structure contains an ionizable group (a basic nitrogen on the thiazole ring or an introduced acidic/basic moiety), salt formation is a primary strategy to enhance solubility.[13][21] The goal is to create a salt with a higher dissolution rate compared to the free base or acid.[13]

  • Experimental Workflow:

    • Counter-ion Selection: For a weakly basic compound, select an acid with a pKa at least 2 units lower than the base to ensure proton transfer.[22] Common counter-ions include hydrochloride, mesylate, and fumarate.[15]

    • Salt Synthesis & Characterization: Synthesize the salt and confirm its formation and purity using techniques like NMR, DSC, and XRPD.

    • Solubility & Dissolution Testing: Re-evaluate the aqueous solubility and dissolution rate of the salt form.

Step 3: Explore Formulation Strategies.

  • Rationale: If salt formation is not feasible or insufficient, advanced formulation techniques can be employed.

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in its amorphous, higher-energy state within a polymer matrix can significantly increase its apparent solubility and dissolution rate.[16][23][24][25]

    • Workflow: Screen various polymers (e.g., PVP, HPMC-AS) and drug loadings to identify a stable amorphous formulation.[25] Prepare the ASD using techniques like spray drying or hot-melt extrusion.[16][25]

  • Lipid-Based Formulations: For lipophilic compounds, dissolving the drug in lipid excipients can improve absorption.[18][19][26][27]

    • Workflow: Screen the solubility of your compound in various oils, surfactants, and co-solvents to develop a self-emulsifying drug delivery system (SEDDS) or other lipid-based formulation.[19][28]

Troubleshooting Guide 2: Low Permeability in Caco-2 Assays

Q: My compound shows high solubility but low apparent permeability (Papp) in the Caco-2 cell model. How can I diagnose and address this?

A: The Caco-2 cell model is a widely used in vitro tool to predict intestinal drug absorption.[29][30][31] Low permeability can be due to several factors, including high efflux, poor passive diffusion, or metabolic instability within the Caco-2 cells.

Step 1: Investigate the Role of Efflux Transporters.

  • Rationale: Efflux transporters, such as P-glycoprotein (P-gp), can actively pump your compound out of the cells, reducing its net transport across the monolayer.

  • Experimental Protocol:

    • Bidirectional Caco-2 Assay: Measure the Papp in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.

    • Calculate Efflux Ratio (ER): ER = Papp (B-A) / Papp (A-B). An ER significantly greater than 2 suggests active efflux.

    • Assay with Inhibitors: Repeat the bidirectional assay in the presence of known efflux transporter inhibitors (e.g., verapamil for P-gp). A significant decrease in the ER in the presence of an inhibitor confirms the involvement of that transporter.

Step 2: Consider Prodrug Strategies to Mask Efflux Recognition Sites.

  • Rationale: If efflux is confirmed, a prodrug approach can be used to temporarily mask the structural features recognized by the transporter.[10][11]

  • Design & Synthesis: Design prodrugs by adding promoieties that are cleaved by intestinal or intracellular enzymes to release the active drug.[12] For example, ester or amide linkages can be explored.

Step 3: Evaluate Physicochemical Properties for Passive Diffusion.

  • Rationale: If efflux is not the primary issue, the compound's intrinsic physicochemical properties may be limiting passive diffusion.

  • Data Analysis:

    • Lipophilicity (LogP/LogD): Optimal passive permeability is often seen in a specific LogP/LogD range (typically 1-3).

    • Polar Surface Area (PSA): A high PSA (>140 Ų) can hinder membrane permeation.

    • Molecular Weight (MW): Larger molecules generally have lower passive permeability.

  • Structural Modification: If these properties are suboptimal, further structural modifications may be necessary to improve the balance between solubility and permeability.

Troubleshooting Guide 3: High Metabolic Instability in Liver Microsomes

Q: My compound is rapidly metabolized in a human liver microsomal stability assay. What are the next steps to identify the metabolic liabilities and improve stability?

A: Liver microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.[32][33][34] High clearance in this assay suggests that the compound will be rapidly cleared in vivo.

Step 1: Confirm Metabolic Instability and Determine Intrinsic Clearance.

  • Protocol: Conduct a time-course incubation of your compound with human liver microsomes and an NADPH regenerating system.[32][35] Measure the disappearance of the parent compound over time using LC-MS/MS.

  • Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[32][36]

Step 2: Identify the "Soft Spots" for Metabolism.

  • Metabolite Identification: Analyze the incubation samples to identify the major metabolites formed. This will reveal the sites on the molecule that are most susceptible to metabolism.

  • Reaction Phenotyping: Use a panel of recombinant human CYP enzymes to determine which specific CYP isoforms are responsible for the metabolism of your compound.

Step 3: Implement Structure Modification Strategies.

  • Rationale: Once the metabolic hot spots are identified, you can strategically modify the structure to block or slow down the metabolic reactions.

  • Common Strategies:

    • Deuteration: Replacing a hydrogen atom at a metabolic site with deuterium can slow the rate of metabolism due to the kinetic isotope effect.

    • Fluorination: Introducing fluorine atoms near a metabolic site can block metabolism through steric hindrance or by altering the electronic properties of the molecule.

    • Ring System Modification: If a particular ring is the site of metabolism, modifying the ring or its substituents can improve stability.

Step 4: Progress to More Complex In Vitro Models.

  • Rationale: While microsomes are excellent for assessing Phase I metabolism, they lack many Phase II enzymes and transporters.[35]

  • Hepatocyte Assays: Use cryopreserved human hepatocytes to get a more complete picture of hepatic metabolism, including both Phase I and Phase II pathways.[35][37][38]

III. In Vivo Evaluation and Correlation

Q: I have a lead candidate with promising in vitro properties. What is the next step for in vivo evaluation?

A: The ultimate test of bioavailability is an in vivo pharmacokinetic (PK) study in an appropriate animal model.[39][40]

Step 1: Select an Appropriate Animal Model.

  • Rationale: The choice of species (e.g., mouse, rat, dog, non-human primate) should be based on similarities in drug metabolism pathways to humans.[40][41][42]

  • Considerations: Ethical considerations, cost, and the availability of historical data are also important factors.

Step 2: Design and Conduct the Pharmacokinetic Study.

  • Route of Administration: Administer the compound both intravenously (IV) and orally (PO) to different groups of animals.

  • Dosing: Select appropriate dose levels based on in vitro potency and any available toxicology data.

  • Sampling: Collect blood samples at various time points after dosing.

  • Analysis: Analyze the plasma samples to determine the concentration of the drug over time.

Step 3: Calculate Key Pharmacokinetic Parameters.

  • From IV data: Calculate clearance (CL), volume of distribution (Vdss), and half-life (t½).

  • From PO data: Calculate the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and the area under the concentration-time curve (AUC).

  • Calculate Oral Bioavailability (%F): %F = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Step 4: In Vitro-In Vivo Correlation (IVIVC).

  • Rationale: Compare the in vivo results with your in vitro data to build a predictive understanding of your compound's behavior.

  • Example: A compound with high in vitro permeability and metabolic stability would be expected to have high oral bioavailability, provided its solubility is not a limiting factor. Discrepancies can point to other factors not captured by the in vitro models, such as gut wall metabolism or transporter effects in vivo.

IV. Visualizations and Data Summary

Data Summary Table
Parameter Parent Compound Modified Analog A (Prodrug) Modified Analog B (Salt Form) Goal
Aqueous Solubility (pH 6.8) LowModerateHigh> 100 µg/mL
Caco-2 Papp (A-B) (10⁻⁶ cm/s) < 15-10< 1> 5
Efflux Ratio (B-A / A-B) 5.21.55.5< 2
HLM Clint (µL/min/mg) 15014520< 30
Predicted Oral Bioavailability LowModerateLowHigh

This table provides a hypothetical example of how to summarize and compare data for different modified analogs.

Experimental Workflow Diagrams

Troubleshooting Low Permeability Workflow

G start Low Papp in Caco-2 Assay bidirectional Perform Bidirectional Caco-2 Assay start->bidirectional er_calc Calculate Efflux Ratio (ER) bidirectional->er_calc er_check ER > 2? er_calc->er_check inhibitor_assay Run Assay with Efflux Inhibitors er_check->inhibitor_assay Yes physchem Evaluate Physicochemical Properties (LogP, PSA, MW) er_check->physchem No prodrug Design & Synthesize Prodrugs inhibitor_assay->prodrug structure_mod Further Structural Modification physchem->structure_mod G start High Clearance in Liver Microsomes met_id Metabolite Identification start->met_id phenotyping Reaction Phenotyping (CYP Isoforms) start->phenotyping soft_spot Identify 'Soft Spots' met_id->soft_spot phenotyping->soft_spot mod_strategy Implement Modification Strategy (e.g., Deuteration, Fluorination) soft_spot->mod_strategy retest Re-test in Microsomes mod_strategy->retest hepatocytes Test in Hepatocytes retest->hepatocytes

A workflow for addressing high metabolic instability.

V. References

  • Lipid-Based Formulations for Oral Drug Delivery: Effects on Drug Absorption and Metabolism. Current Drug Metabolism.

  • Prioritizing oral bioavailability in drug development strategies. Taylor & Francis Online.

  • Solving Poor Solubility with Amorphous Solid Dispersions. Pharmaceutical Technology.

  • In vitro models for prediction of drug absorption and metabolism. ITQB.

  • Amorphous solid dispersion to facilitate the delivery of poorly water-soluble drugs: recent advances on novel preparation processes and technology coupling. Taylor & Francis Online.

  • Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. UPM Pharmaceuticals.

  • Amorphous Solid Dispersions: An Emerging Approach for Improving Solubility And Oral Bioavailability Of Poorly Water. ijrpr.

  • Considerations for the Development of Amorphous Solid Dispersions of Poorly Soluble Drugs. American Pharmaceutical Review.

  • Strategies to improve oral drug bioavailability. PubMed.

  • Delivery of poorly soluble compounds by amorphous solid dispersions. PubMed.

  • Evaluation of a novel in vitro Caco-2 hepatocyte hybrid system for predicting in vivo oral bioavailability. PubMed.

  • FORMULATION DEVELOPMENT - Bioavailability Enhancement Strategies & Opportunities. Drug Development & Delivery.

  • Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Frontiers.

  • Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. PMC - NIH.

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC - PubMed Central.

  • Development of in vitro pharmacokinetic screens using Caco-2, human hepatocyte, and Caco-2/human hepatocyte hybrid systems for the prediction of oral bioavailability in humans. PubMed.

  • Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology.

  • Optimizing oral drug delivery using lipid based formulations. SciSpace.

  • Microsomal stability assay for human and mouse liver microsomes. protocols.io.

  • (PDF) Lipid Based Drug Delivery System for Enhancing Oral Bioavailability – A Contemporary Review. ResearchGate.

  • The Caco-2 Model: Modifications and Enhancements to Improve Efficiency and Predictive Performance. PubMed.

  • Microsomal Stability. Cyprotex.

  • Metabolic Stability Assay Services. BioIVT.

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments.

  • Microsomes in Metabolic Stability Assays: Role in Phase I Metabolism. Dana Bioscience.

  • Use of In Vivo Animal Models to Assess Pharmacokinetic Drug-Drug Interactions. Semantic Scholar.

  • Caco-2 Model. Optibrium.

  • Animal Pharmacokinetic Studies for Safe Treatments. Biotechfarm.

  • Use of In Vivo Animal Models to Assess Pharmacokinetic Drug-Drug Interactions. Semantic Scholar.

  • ROLE OF ANIMAL MODELS IN DRUG DEVELOPMENT: PAST, PRESENT AND FUTURE PERSPECTIVES. IJRPC.

  • Large- and Small-Animal Studies of Safety, Pharmacokinetics, and Biodistribution of Inflammasome-Targeting Nanoligomer in the Brain and Other Target Organs. ACS Publications.

  • Physiochemical assessment of pharmaceutical salt forms. LinkedIn.

  • Salt formation to improve drug solubility. Semantic Scholar.

  • Why salt formation of weak acid increases the drug solubility? ResearchGate.

  • 4-(4-methylthiazol-5-yl) benzonitrile. ChemicalBook.

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI.

  • Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. MDPI.

  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PubMed Central.

  • This compound. Chemrio.

  • 122957-57-7|this compound. BLDpharm.

  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Signal Transduction and Targeted Therapy.

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry.

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC - NIH.

  • 4-(4-methyl-1,3-thiazol-5-yl)benzonitrile. CymitQuimica.

Sources

Identifying and minimizing side products in 4-(4-Methylthiazol-5-yl)benzonitrile synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4-(4-Methylthiazol-5-yl)benzonitrile

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers and drug development professionals to navigate the common challenges encountered during the synthesis of this key heterocyclic intermediate. We will explore the prevalent synthetic strategies, focusing on the identification and mitigation of side products to optimize reaction yield and purity.

Part 1: Troubleshooting the Palladium-Catalyzed C-H Arylation Pathway

The direct C-H arylation of 4-methylthiazole with a halo-benzonitrile is a modern and efficient route to the target compound. This pathway offers high atom economy but requires careful control of reaction parameters to ensure high regioselectivity and prevent catalyst deactivation.

FAQ 1: My primary issue is poor regioselectivity. I'm isolating the desired 5-aryl isomer along with the 2-aryl byproduct, 4-(4-methylthiazol-2-yl)benzonitrile. How can I improve the C5:C2 ratio?

Root Cause Analysis: Regioselectivity in the C-H functionalization of thiazoles is a well-documented challenge, governed by a delicate balance of electronic and steric factors.[1] The C5 position is generally more electron-rich and thus more susceptible to electrophilic attack, which is a key step in many Pd-catalyzed C-H activation cycles.[2] However, the C2 proton is the most acidic, and its abstraction can lead to competitive C2-arylation under certain conditions. The choice of catalyst, ligand, base, and solvent all play a critical role in directing the reaction to the desired C5 position.

Corrective Actions:

  • Ligand and Additive Selection: The choice of ligand on the palladium catalyst is paramount. While ligand-free systems using Pd(OAc)₂ can work, they may offer poor selectivity.[3] Carboxylic acids, such as pivalic acid (PivOH), are often used as additives. They can participate in a concerted metalation-deprotonation (CMD) mechanism that favors the more electron-rich C5 position.[4]

  • Base Selection: A bulky, non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often preferred. Stronger bases can sometimes favor deprotonation at the more acidic C2 position.

  • Solvent Polarity: Aprotic polar solvents like DMF or DMAc are commonly used. The solvent can influence the stability of key intermediates in the catalytic cycle.

Data-Driven Recommendations:

ParameterCondition Favoring C5-ArylationCondition Favoring C2-ArylationRationale
Catalyst System Pd(OAc)₂ with PivOH or other carboxylic acids[4]Ligand-free Pd(OAc)₂ or highly basic conditionsThe CMD pathway via a carboxylate intermediate favors the electron-rich C5 position.
Base K₂CO₃, Cs₂CO₃Stronger, more soluble bases (e.g., t-BuOK)Milder bases are less likely to deprotonate the acidic C2 proton non-selectively.
Aryl Halide Aryl Iodide > Aryl BromideAryl BromideAryl iodides are more reactive in the oxidative addition step, which can sometimes lead to cleaner reactions.
Temperature 100-120 °C>140 °CHigher temperatures can overcome the activation barrier for C2 arylation, reducing selectivity.
FAQ 2: My reaction stalls and I see a black precipitate, presumably "palladium black." What causes this and how can I prevent it?

Root Cause Analysis: The formation of palladium black indicates the aggregation of the palladium catalyst from its active soluble form (typically Pd(0) or Pd(II)) into an inactive, bulk metallic state.[3] This is a common failure mode in cross-coupling reactions and can be caused by several factors:

  • High Temperatures: Excessive heat can promote the reductive aggregation of Pd species.

  • High Catalyst Loading: Concentrations above 1-2 mol% can sometimes lead to aggregation.[3]

  • Impurities: Oxygen or other impurities in the reagents or solvent can oxidize and deactivate the catalyst.

  • Incorrect Stoichiometry: An imbalance in the ligand-to-metal ratio can leave the palladium center coordinatively unsaturated and prone to aggregation.

Corrective Actions:

  • Ensure Inert Atmosphere: Rigorously degas your solvent and use a robust inert atmosphere (Argon or Nitrogen) throughout the reaction setup and duration.

  • Optimize Temperature: Do not exceed the optimal temperature for the specific catalyst system. Monitor the reaction by TLC or LC-MS to avoid unnecessarily long reaction times at high heat.

  • Use High-Purity Reagents: Use freshly distilled solvents and high-purity reagents to minimize potential contaminants.

  • Control Catalyst Loading: For highly efficient reactions, catalyst loadings can often be very low (0.1-0.001 mol %).[3] Start with a moderate loading (e.g., 1 mol%) and optimize downwards.

Experimental Workflow: Troubleshooting Pd-Catalyzed Arylation

G start Low Yield or Impure Product check_isomers Primary Impurity? start->check_isomers c2_isomer C2-Aryl Isomer Detected check_isomers->c2_isomer Isomeric homocoupling Homocoupled Biaryl Detected check_isomers->homocoupling High MW catalyst_death Reaction Stalled / Pd Black check_isomers->catalyst_death No Conversion action_c2 Action: 1. Add Pivalic Acid (PivOH). 2. Switch to K2CO3/Cs2CO3 base. 3. Lower reaction temperature. c2_isomer->action_c2 action_homo Action: 1. Lower catalyst loading. 2. Ensure inert atmosphere. 3. Check reagent purity. homocoupling->action_homo action_catalyst Action: 1. Degas solvent thoroughly. 2. Use Schlenk techniques. 3. Verify reagent quality. catalyst_death->action_catalyst

Caption: Troubleshooting decision tree for the Pd-catalyzed C-H arylation.

Part 2: Troubleshooting the Hantzsch Thiazole Synthesis Pathway

While less direct for this specific isomer, the Hantzsch synthesis is a foundational method for building the thiazole core, typically by reacting an α-haloketone with a thioamide.[5][6] Understanding its potential pitfalls is crucial for any chemist working with thiazoles.

FAQ 1: The reaction yields a complex mixture with many spots on the TLC plate. What are the likely side reactions?

Root Cause Analysis: The Hantzsch synthesis, while powerful, involves reactive intermediates that can participate in several competing pathways.[7][8]

  • Self-Condensation of α-Haloketone: Under basic conditions, the α-haloketone can undergo self-condensation reactions.

  • Thioamide Instability: Thioamides can be unstable to heat and may decompose over long reaction times.

  • Formation of Side Products: The reaction intermediate can sometimes form other heterocyclic systems or dimers if the cyclization step is not efficient.

Corrective Actions:

  • Control Temperature: Maintain the recommended reaction temperature. Overheating can accelerate the decomposition of starting materials and intermediates.

  • Reagent Purity: Use freshly prepared or purified thioamide and α-haloketone.

  • Reaction Time: Monitor the reaction closely by TLC. Do not let the reaction run for an extended period after the starting materials have been consumed, as this can lead to product degradation.

FAQ 2: My final product's mass spectrum is correct, but the NMR is inconsistent with the desired this compound structure. Could I have formed a regioisomer?

Root Cause Analysis: Yes, the formation of a regioisomer is a very common issue in Hantzsch synthesis and is entirely dependent on the choice of starting materials. The final substitution pattern of the thiazole is predetermined by the substituents on the thioamide and α-haloketone.

Regioisomeric Outcomes of Hantzsch Synthesis:

G cluster_0 Route to Target Isomer (Hypothetical) cluster_1 Common Alternative Route r1 Thioacetamide p1 4-(4-cyanophenyl)-2-methylthiazole (INCORRECT ISOMER) r1->p1 r2 2-bromo-1-(4-cyanophenyl)ethanone r2->p1 r3 4-Cyanothiobenzamide p2 2-(4-cyanophenyl)-4-methylthiazole (INCORRECT ISOMER) r3->p2 r4 1-chloroacetone r4->p2

Caption: Hantzsch synthesis pathways leading to different regioisomers.

Corrective Action: This issue cannot be corrected post-synthesis. It requires a fundamental change in the synthetic strategy. For synthesizing the target 5-aryl isomer, the Hantzsch route is often not the most straightforward. The C-H arylation method described in Part 1 is generally the preferred approach for this specific substitution pattern.

Part 3: Experimental Protocols and Methodologies

Protocol 1: Optimized C-H Arylation for this compound

This protocol is designed to maximize C5 selectivity and minimize byproduct formation.

Materials:

  • 4-methylthiazole (1.0 eq)

  • 4-bromobenzonitrile (1.2 eq)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • Pivalic Acid (PivOH) (30 mol%)

  • Potassium Carbonate (K₂CO₃) (2.5 eq)

  • N,N-Dimethylacetamide (DMAc), anhydrous

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add Pd(OAc)₂ (0.02 eq), Pivalic Acid (0.3 eq), K₂CO₃ (2.5 eq), and 4-bromobenzonitrile (1.2 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

  • Solvent and Reagent Addition: Add anhydrous DMAc via syringe, followed by 4-methylthiazole (1.0 eq).

  • Reaction: Heat the mixture to 110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine (3x), dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the crude product under reduced pressure. Purify by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to isolate the pure product.

Protocol 2: General Purification by Flash Column Chromatography
  • Adsorb Sample: Dissolve the crude oil in a minimal amount of dichloromethane (DCM) and add a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder.

  • Pack Column: Prepare a silica gel column using the initial eluent (e.g., 95:5 Hexanes:Ethyl Acetate).

  • Load and Elute: Carefully add the adsorbed sample to the top of the column. Begin elution, collecting fractions.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 80:20 Hexanes:Ethyl Acetate) to elute the products. The desired product should elute after unreacted 4-bromobenzonitrile but before more polar impurities.

  • Analyze Fractions: Check the fractions by TLC to identify those containing the pure product. Combine the pure fractions and evaporate the solvent to yield the final compound.

References

  • Tunable Regiodivergent C–H Alkenylation of 2-Arylthiazoles via Catalyst Control. ResearchGate. [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. [Link]

  • Regio- and Stereoselective Synthesis of Thiazole-Containing Triarylethylenes by Hydroarylation of Alkynes. ResearchGate. [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC, NIH. [Link]

  • Hantzsch Thiazole Synthesis. SynArchive. [Link]

  • Hantzsch Thiazole Synthesis. Chem Help ASAP. [Link]

  • Hantzsch thiazole synthesis - laboratory experiment. YouTube. [Link]

  • Mechanism of Hantzsch Thiazole Synthesis. ResearchGate. [Link]

  • Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. Organic Chemistry Portal. [Link]

  • Thiazole synthesis. Organic Chemistry Portal. [Link]

Sources

Technical Support Center: Refining Purification Protocols for 4-(4-Methylthiazol-5-yl)benzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of a Senior Application Scientist

Welcome to the technical support center dedicated to the purification of 4-(4-methylthiazol-5-yl)benzonitrile and its derivatives. As a class of compounds with significant interest in pharmaceutical and materials science research, achieving high purity is paramount for reliable downstream applications and data reproducibility.[1][2] My experience in the field has shown that while these molecules are generally stable, their unique structural features—a moderately polar benzonitrile group and a weakly basic thiazole ring—can present specific challenges during purification.[3]

This guide is structured to function as a direct line to a field expert. We will move from high-level, common questions to deep, scenario-based troubleshooting. The goal is not just to provide steps but to explain the underlying chemical principles, empowering you to make informed decisions in your own work.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound derivatives?

A1: The two most common and effective methods are column chromatography on silica gel and recrystallization. For challenging separations or to achieve very high purity (>99.5%), preparative High-Performance Liquid Chromatography (HPLC) is often employed. The choice depends on the scale of your synthesis, the nature of the impurities, and the required final purity.

Q2: My NMR shows unreacted starting materials. What’s the best initial approach?

A2: If the starting materials have significantly different polarities from your product, flash column chromatography is the most direct approach. For example, if one starting material is a non-polar aryl halide and the other is a polar thiazole precursor, a well-chosen solvent gradient can effectively separate them from your moderately polar product.

Q3: During recrystallization, my compound "oils out" instead of forming crystals. What's happening and how do I fix it?

A3: "Oiling out" occurs when a compound comes out of solution at a temperature above its melting point or when the solution is supersaturated to a high degree.[4] The resulting oil is an impure liquid phase.

  • Causality: The solvent may be too good for your compound, or the solution is cooling too rapidly.

  • Solution:

    • Re-heat the solution to re-dissolve the oil.

    • Add a small amount of a "co-solvent" in which your compound is more soluble to prevent premature crashing out.

    • Alternatively, add more of the primary solvent to reduce the saturation level.

    • Ensure slow cooling. Let the flask cool to room temperature on the benchtop before moving it to an ice bath.

    • Try scratching the inside of the flask with a glass rod to provide a nucleation site for crystal growth.

Q4: I see peak tailing for my compound during HPLC analysis. What is the cause?

A4: Peak tailing for this class of compounds is often due to interactions between the weakly basic nitrogen on the thiazole ring and residual acidic silanol groups on the silica-based HPLC column.[3]

  • Solution: Add a small amount of a basic modifier, like triethylamine (TEA) or diethylamine (DEA) (typically 0.1%), to your mobile phase. This will cap the active silanol sites and improve peak shape. Alternatively, using a mobile phase with an acidic modifier like formic or phosphoric acid can protonate the thiazole nitrogen, often leading to more symmetrical peaks.[5][6][7]

Troubleshooting Guide: Common Purification Scenarios

This section addresses more complex issues with in-depth analysis and solutions.

Scenario 1: Persistent Impurities After Silica Gel Chromatography
  • Symptom: You've run a standard silica gel column, but TLC or LC-MS analysis of the "pure" fractions still shows a persistent impurity with a very similar Rf or retention time.

  • Causality & Logic: This indicates that the impurity has nearly identical polarity to your target compound. Standard silica gel, which separates based on polar interactions (adsorption), is not providing sufficient resolution. The benzonitrile and methylthiazole moieties confer a specific polarity that can be mimicked by certain side products or isomers.

  • Troubleshooting Workflow:

G cluster_0 Optimization & Orthogonal Methods cluster_1 Analysis & Characterization start Symptom: Co-eluting Impurity after SiO2 Column opt_chrom Optimize Chromatography start->opt_chrom recrys Attempt Recrystallization opt_chrom->recrys If still impure or low yield rev_phase Switch to Reversed-Phase recrys->rev_phase If oils out or remains impure analyze Analyze Impurity (LC-MS, NMR) rev_phase->analyze final_prod Achieved >98% Purity analyze->final_prod If separation is successful

Caption: Troubleshooting workflow for co-eluting impurities.

  • Detailed Solutions:

    • Modify the Mobile Phase: Instead of standard Hexanes/Ethyl Acetate, try a different solvent system that offers alternative selectivity. A good option is Dichloromethane/Methanol, which provides different hydrogen bonding characteristics.

    • Employ an Orthogonal Technique - Recrystallization: Since chromatography and recrystallization rely on different physical principles (adsorption vs. solubility in a crystal lattice), one can often succeed where the other fails.[8] A systematic solvent screen is recommended.

    • Switch Stationary Phase: If the impurity persists, it's time to change the separation mechanism.

      • Reversed-Phase (C18) Chromatography: This separates compounds based on hydrophobicity rather than polarity. It is an excellent orthogonal technique to normal-phase silica gel.[9] A typical mobile phase would be a gradient of Water/Acetonitrile or Water/Methanol, often with 0.1% formic acid or trifluoroacetic acid.

      • Alumina (Al₂O₃): If you suspect your compound is degrading on the acidic silica surface, basic or neutral alumina can be a good alternative for normal-phase chromatography.

Scenario 2: Significant Product Loss During Work-up or Purification
  • Symptom: You have a good crude yield confirmed by NMR, but the final isolated yield after extraction and chromatography is very low.

  • Causality & Logic: The weakly basic thiazole nitrogen can be protonated in acidic conditions. If your reaction work-up involves an acidic wash (e.g., 1M HCl), a portion of your product may be partitioning into the aqueous layer as a salt, leading to its loss.

  • Solutions:

    • pH-Aware Work-up: During aqueous extraction, ensure the aqueous layer is neutral or slightly basic (pH 7-8) before extracting with an organic solvent. This keeps the thiazole nitrogen in its neutral, more organosoluble form. You can use a saturated sodium bicarbonate solution for this adjustment.

    • Back-Extraction: If an acidic wash is necessary to remove basic impurities, you can recover your product from the acidic aqueous layer. Neutralize this layer with a base (e.g., NaHCO₃ or NaOH) until it is pH ~8, then re-extract with an organic solvent like Ethyl Acetate or DCM.

    • Check for Degradation: As mentioned, prolonged exposure to silica gel can degrade sensitive compounds. Try running your column faster or neutralizing the silica by running a slug of your eluent containing 1% triethylamine before loading your sample.

Detailed Experimental Protocols

Protocol 1: Standard Flash Column Chromatography

This protocol assumes a moderately polar product that is well-separated from impurities.

  • Dry-Loading the Sample:

    • Dissolve your crude product in a minimal amount of a polar solvent (e.g., Dichloromethane or Acetone).

    • Add a small amount of silica gel (typically 2-3 times the mass of your crude product) to this solution.

    • Evaporate the solvent under reduced pressure until a fine, free-flowing powder is obtained. This prevents issues with sample dissolution at the top of the column.

  • Column Packing:

    • Pack a glass column with silica gel in your starting eluent (e.g., 95:5 Hexanes/Ethyl Acetate). Ensure there are no air bubbles or cracks.

    • Add a thin layer of sand on top of the silica bed.

  • Loading and Elution:

    • Carefully add your dry-loaded sample onto the sand layer.

    • Add another thin layer of sand on top of the sample.

    • Carefully fill the column with the eluent.

    • Begin eluting the column with your starting solvent system, gradually increasing the polarity based on your initial TLC analysis.

  • Fraction Collection:

    • Collect fractions and monitor them by TLC to identify which ones contain your pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Two-Solvent Recrystallization

This is ideal when you can't find a single solvent that has the desired property of dissolving your compound when hot but not when cold.[8]

  • Solvent Selection: Find a pair of miscible solvents: one in which your compound is highly soluble (the "soluble solvent," e.g., Acetone or Ethanol) and one in which it is poorly soluble (the "insoluble solvent," e.g., Hexanes or Water).[10]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the soluble solvent dropwise at an elevated temperature until the solid just dissolves. Use the absolute minimum amount of solvent.

  • Induce Precipitation: While still warm, add the insoluble solvent dropwise until you see persistent cloudiness (turbidity). This indicates the solution is now saturated.

  • Re-dissolution: Add a few more drops of the soluble solvent until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Pure crystals should begin to form.

  • Maximize Yield: Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold insoluble solvent to remove any remaining mother liquor. Dry the crystals under vacuum.

Data Summaries and Visualization

Table 1: Common Solvent Systems for Chromatography & Recrystallization
TechniqueSolvent System (by increasing polarity)Application Notes
Column Chromatography Hexanes / Ethyl AcetateStandard choice for moderately polar compounds.
Dichloromethane / MethanolGood alternative for compounds with H-bond donors/acceptors.
Toluene / AcetoneOffers different selectivity based on aromatic interactions.
Recrystallization Ethanol / WaterGood for moderately polar solids.[11]
Acetone / HexanesEffective for a wide range of organic compounds.[8]
Ethyl Acetate / HeptaneAnother common pair with good solubility differentials.
Diagram: General Purification Strategy

This diagram outlines the decision-making process for purifying a newly synthesized this compound derivative.

G start Crude Product check_solid Is the product a solid? start->check_solid recrys Attempt Recrystallization check_solid->recrys Yes column Perform Flash Column Chromatography (SiO2) check_solid->column No / Oily check_purity_recrys Purity > 98%? recrys->check_purity_recrys check_purity_recrys->column No end_node Pure Product check_purity_recrys->end_node Yes check_purity_column Purity > 98%? column->check_purity_column hplc Use Preparative HPLC check_purity_column->hplc No / Co-elution check_purity_column->end_node Yes hplc->end_node

Sources

Validation & Comparative

A Guide to Screening and Validating the Kinase Inhibitory Potential of Novel Compounds: A Case Study of 4-(4-Methylthiazol-5-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers and drug development professionals on how to approach the initial screening and subsequent validation of a novel small molecule, using 4-(4-Methylthiazol-5-yl)benzonitrile as a case study. While this compound is not a widely recognized kinase inhibitor, this document outlines the rigorous, multi-step process that would be employed to determine its potential activity, potency, and selectivity against a panel of protein kinases. We will compare its hypothetical performance against established, well-characterized inhibitors to provide a benchmark for its potential utility.

The central tenet of this guide is to present a self-validating workflow. Each phase of the investigation is designed to build upon the last, from broad, high-throughput screening to confirmable, cell-based assays that validate the compound's mechanism of action in a biological context.

Phase 1: Initial Target Discovery via Broad-Panel Kinase Screening

The journey to validate a potential kinase inhibitor begins with a broad, unbiased screen to identify potential targets. It is inefficient and often impossible to guess which of the 500+ kinases in the human kinome a novel compound might inhibit. Therefore, a high-throughput screen against a diverse panel of kinases is the logical first step.

We will use a well-established biochemical assay, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction. Inhibition of the kinase results in a lower ADP concentration and, consequently, a reduced luminescent signal.

Experimental Rationale: The objective here is not to determine precise potency but to identify "hits"—kinases that show a significant reduction in activity (e.g., >50% inhibition) at a relatively high concentration of the test compound (e.g., 10 µM). This concentration is chosen to be high enough to detect moderate binders without being confounded by non-specific effects.

Workflow for Initial Kinase Panel Screen

G cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis Compound Test Compound (this compound) 10 µM Assay Perform Kinase Reaction (Kinase + Substrate + ATP + Compound) Compound->Assay KinasePanel Diverse Kinase Panel (e.g., 96 different kinases) KinasePanel->Assay Detection ADP-Glo™ Reagent Addition (Measures ADP production) Assay->Detection Luminescence Measure Luminescence Detection->Luminescence DataNorm Normalize Data (% Inhibition vs. Controls) Luminescence->DataNorm HitID Identify 'Hits' (Inhibition > 50%) DataNorm->HitID

Caption: Workflow for broad-panel kinase screening.

Phase 2: Hit Confirmation and Potency Determination (IC50)

Once initial "hits" are identified, the next critical step is to confirm these interactions and determine the compound's potency. This is achieved by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50). The IC50 value is a quantitative measure of how much of the compound is needed to inhibit the kinase's activity by 50%.

For this case study, let us hypothesize that our initial screen of this compound identified two potential hits: the tyrosine kinase Abl1 and the serine/threonine kinase p38α (MAPK14) . We will now compare its potency against these targets with well-known, potent inhibitors: Dasatinib for Abl1 and Doramapimod for p38α.

Protocol: IC50 Determination using ADP-Glo™ Kinase Assay
  • Compound Preparation: Prepare a serial dilution series of this compound and the respective comparator inhibitors (Dasatinib, Doramapimod). A common range is from 100 µM down to 1 pM in 10-point, 3-fold dilutions.

  • Kinase Reaction: In a 384-well plate, add the kinase (e.g., recombinant Abl1), its specific substrate peptide, and ATP to each well.

  • Inhibitor Addition: Add the diluted compounds to the wells. Include "no inhibitor" (positive control) and "no kinase" (negative control) wells.

  • Incubation: Incubate the plate at room temperature for 1 hour to allow the kinase reaction to proceed.

  • ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction, producing light.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Normalize the data to the controls and plot the % inhibition against the log of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Comparative Potency Data (Hypothetical)
CompoundTarget KinaseIC50 (nM)Comparator IC50 (nM)Comparator Compound
This compoundAbl1 750.8Dasatinib
This compoundp38α (MAPK14) 1,20015Doramapimod

This hypothetical data suggests that while our novel compound shows activity against Abl1, it is significantly less potent than the established inhibitor Dasatinib. Its activity against p38α is weak and may not be physiologically relevant. Based on this, subsequent validation efforts would logically focus on the more promising target, Abl1.

Phase 3: Cell-Based Target Validation

A compound's activity in a biochemical assay does not guarantee its efficacy in a cellular environment. Factors like cell permeability, stability, and engagement with the target in its native conformation must be assessed. A common and effective method for this is to measure the phosphorylation of a known downstream substrate of the target kinase.

For Abl1 kinase, a key downstream target is the Crk-like protein (CrkL). Inhibition of Abl1 activity should lead to a decrease in the phosphorylation of CrkL at tyrosine 207 (p-CrkL Y207).

Experimental Rationale: This experiment validates that the compound can enter the cell, engage with its intended target (Abl1), and exert a specific inhibitory effect on its catalytic function, leading to a measurable downstream consequence.

Workflow for Cellular Target Engagement

G cluster_cell_culture Cell Treatment cluster_protein_analysis Western Blot Analysis cluster_results Endpoint Analysis Cells Culture K562 Cells (Express high levels of active Abl1) Treat Treat cells with dose-range of This compound and Dasatinib (positive control) Cells->Treat Lyse Lyse Cells & Quantify Protein Treat->Lyse SDS SDS-PAGE & Transfer to Membrane Lyse->SDS Probe Probe with Antibodies: p-CrkL (Y207), Total CrkL, β-Actin SDS->Probe Image Image Blots Probe->Image Quantify Quantify Band Intensity (p-CrkL / Total CrkL) Image->Quantify

Caption: Western blot workflow for cellular target validation.

Protocol: Western Blot for p-CrkL Inhibition
  • Cell Culture: Culture K562 cells (a chronic myelogenous leukemia cell line that expresses the constitutively active BCR-Abl fusion protein) in appropriate media.

  • Compound Treatment: Seed cells and treat with increasing concentrations of this compound or Dasatinib for 2 hours.

  • Cell Lysis: Harvest the cells, wash with cold PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein per lane onto a polyacrylamide gel and separate by electrophoresis.

  • Membrane Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-CrkL (Y207), total CrkL, and a loading control (e.g., β-Actin).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and image the resulting signal. The expected outcome is a dose-dependent decrease in the p-CrkL signal with both compounds, which would confirm cellular activity.

Phase 4: Understanding the Mechanism of Action

A crucial aspect of inhibitor characterization is understanding how it inhibits the kinase. A simplified signaling pathway diagram helps to visualize the context of this inhibition.

Simplified Abl1 Signaling Pathway

In CML, the BCR-Abl fusion protein is constitutively active, leading to the phosphorylation of multiple downstream substrates like CrkL. This aberrant signaling drives cell proliferation and survival. An effective inhibitor blocks this phosphorylation event.

G BCR_Abl BCR-Abl (Constitutively Active Kinase) CrkL CrkL (Substrate) BCR_Abl->CrkL phosphorylates ATP ATP ATP->BCR_Abl binds Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->BCR_Abl blocks ATP binding pCrkL p-CrkL (Phosphorylated Substrate) CrkL->pCrkL Downstream Downstream Signaling (Proliferation, Survival) pCrkL->Downstream

A Comparative Analysis of Thiazole-Based Kinase Inhibitors: Benchmarking Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The landscape of cancer therapy has been revolutionized by the advent of targeted kinase inhibitors. These small molecules are designed to interfere with specific kinases—enzymes that play a pivotal role in cellular signaling pathways controlling growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. The thiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, frequently incorporated into potent kinase inhibitors due to its ability to form key interactions within the ATP-binding pocket of various kinases.[1][2]

This guide provides a comparative analysis of the therapeutic potential of kinase inhibitors centered around a 4-(thiazol-5-yl) core, with a specific focus on the structural class of 4-(4-Methylthiazol-5-yl)benzonitrile. Due to the limited publicly available data on this specific compound, our analysis will draw upon data from structurally related and well-characterized thiazole-containing kinase inhibitors. These will be benchmarked against three clinically successful kinase inhibitors: Dasatinib, a multi-targeted inhibitor; Erlotinib, a selective EGFR inhibitor; and Lapatinib, a dual EGFR/HER2 inhibitor. We will delve into their mechanisms of action, kinase inhibition profiles, and cellular effects, supported by detailed experimental protocols to provide a comprehensive resource for researchers in drug discovery and development.

The Thiazole Scaffold in Kinase Inhibition

The thiazole moiety is a versatile building block in the design of kinase inhibitors, contributing to favorable pharmacokinetic properties and potent enzymatic inhibition.[1] Its utility is highlighted by the existence of several approved drugs containing this motif, such as Dasatinib. Research into derivatives of the 4-(thiazol-5-yl) structure has revealed promising activity against several important cancer-associated kinases.

Notably, derivatives of 4-(thiazol-5-yl)benzoic acid have demonstrated potent inhibition of Casein Kinase 2 (CK2), a serine/threonine kinase implicated in cell growth, proliferation, and suppression of apoptosis.[3][4] Certain analogues in this class exhibit IC50 values in the low nanomolar range against CK2α.[5] Furthermore, the structurally related 4-(4-methylthiazol-5-yl)-N-phenylpyrimidin-2-amines have been identified as inhibitors of Aurora kinases, which are key regulators of mitosis.[1] These findings underscore the potential of the 4-(thiazol-5-yl) scaffold as a promising starting point for the development of novel anti-cancer agents.

Comparative Kinase Inhibitors: Profiles and Mechanisms

To contextualize the potential of thiazole-based inhibitors, we will compare them to three well-established drugs with distinct kinase inhibition profiles.

Dasatinib: The Multi-Targeted Powerhouse

Dasatinib is a potent oral inhibitor of multiple tyrosine kinases.[6] Its primary targets include the BCR-ABL fusion protein, SRC family kinases (SRC, LCK, YES, FYN), c-KIT, EPHA2, and PDGFβ receptor.[7] This broad-spectrum activity makes it effective in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), including cases resistant to imatinib.[7]

Erlotinib: A Selective EGFR Inhibitor

Erlotinib is a reversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[8][9] It competes with ATP for binding to the intracellular catalytic domain of EGFR, thereby preventing receptor autophosphorylation and blocking downstream signaling pathways such as the RAS-RAF-MAPK and PI3K-AKT pathways.[9] Erlotinib is primarily used in the treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations.[10]

Lapatinib: Dual Targeting of EGFR and HER2

Lapatinib is a dual inhibitor of both EGFR (ErbB1) and HER2 (ErbB2) tyrosine kinases.[11][12] By targeting both receptors, Lapatinib provides a broader blockade of HER-family signaling than single-target agents. It is indicated for the treatment of HER2-positive breast cancer, often in combination with other therapies.[12]

Comparative Data Summary

The following table summarizes the key characteristics of the comparator kinase inhibitors. While specific data for this compound is not available, the data for its structural analogues targeting CK2 and Aurora kinases are included to provide a hypothetical context for its potential activity.

Inhibitor Primary Kinase Targets Representative IC50 Values Key Indications
4-(thiazol-5-yl) Analogues CK2, Aurora KinasesCK2α: 14-17 nM[5]Investigational
Dasatinib BCR-ABL, SRC family, c-KIT, PDGFRβBCR-ABL: <1 nM, SRC: 0.8 nM[13]CML, Ph+ ALL
Erlotinib EGFREGFR: 2 nM[14]NSCLC with EGFR mutations
Lapatinib EGFR, HER2EGFR: 10.8 nM, HER2: 9.3 nM[15]HER2-positive breast cancer

Signaling Pathway Context

The kinases targeted by these inhibitors are crucial nodes in signaling pathways that drive cancer cell proliferation and survival. The diagram below illustrates the points of intervention for our comparator drugs and the potential targets of thiazole-based inhibitors.

Kinase_Inhibitor_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF_MEK_ERK HER2 HER2 HER2->PI3K_AKT HER2->RAS_RAF_MEK_ERK PDGFR PDGFR PDGFR->PI3K_AKT BCR_ABL BCR-ABL BCR_ABL->PI3K_AKT BCR_ABL->RAS_RAF_MEK_ERK SRC SRC SRC->PI3K_AKT SRC->RAS_RAF_MEK_ERK Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_RAF_MEK_ERK->Proliferation CK2 CK2 CK2->Proliferation Aurora Aurora Kinases Mitosis Mitosis Aurora->Mitosis Mitosis->Proliferation Erlotinib Erlotinib Erlotinib->EGFR Lapatinib Lapatinib Lapatinib->EGFR Lapatinib->HER2 Dasatinib Dasatinib Dasatinib->PDGFR Dasatinib->BCR_ABL Dasatinib->SRC Thiazole_Inhibitors Thiazole Inhibitors (e.g., 4-(4-Methylthiazol- 5-yl)benzonitrile analogues) Thiazole_Inhibitors->CK2 Thiazole_Inhibitors->Aurora

Caption: Major signaling pathways and points of inhibition.

Experimental Protocols for Comparative Analysis

To rigorously compare the efficacy of novel kinase inhibitors like those based on the this compound scaffold with established drugs, a series of standardized in vitro assays are essential. The following protocols provide a framework for such a comparative analysis.

Biochemical Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Biochemical_Kinase_Assay Start Start Prepare_Reaction Prepare Reaction Mix: - Kinase - Substrate - ATP Start->Prepare_Reaction Add_Inhibitor Add Test Compound (e.g., 4-(4-Methylthiazol- 5-yl)benzonitrile) or Comparator Drug Prepare_Reaction->Add_Inhibitor Incubate Incubate at 30°C Add_Inhibitor->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Detect_Signal Detect Signal (e.g., Luminescence, Fluorescence, Radioactivity) Stop_Reaction->Detect_Signal Analyze_Data Analyze Data & Calculate IC50 Detect_Signal->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a biochemical kinase inhibition assay.

Methodology:

  • Reagent Preparation: Prepare a reaction buffer appropriate for the kinase of interest. Prepare stock solutions of the kinase, its specific substrate (peptide or protein), and ATP.

  • Compound Dilution: Serially dilute the test compounds and comparator drugs to a range of concentrations.

  • Reaction Setup: In a microplate, combine the kinase, substrate, and test compound/comparator drug in the reaction buffer.

  • Initiation and Incubation: Initiate the reaction by adding ATP. Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding a suitable stop reagent (e.g., EDTA).

  • Signal Detection: Detect the amount of phosphorylated substrate or the amount of ADP produced. Common detection methods include radiometric assays (using ³²P-ATP), fluorescence-based assays (e.g., FRET), and luminescence-based assays (e.g., ADP-Glo™).[12][16]

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[17]

Rationale: This assay provides a direct measure of a compound's potency against a purified kinase, allowing for a clean comparison of inhibitory activity without the complexities of a cellular environment.

Cell Viability (MTT) Assay

This assay assesses the effect of a compound on the metabolic activity of cancer cell lines, which serves as an indicator of cell viability and proliferation.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds and comparator drugs. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a CO₂ incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[2]

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Rationale: The MTT assay provides crucial information on the cytotoxic or cytostatic effects of a compound on cancer cells, offering insights into its potential therapeutic efficacy.

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect changes in the phosphorylation status of key signaling proteins within cancer cells following treatment with a kinase inhibitor.

Western_Blot_Workflow Cell_Treatment 1. Treat Cells with Kinase Inhibitor Cell_Lysis 2. Cell Lysis & Protein Extraction Cell_Treatment->Cell_Lysis Protein_Quantification 3. Protein Quantification (e.g., BCA Assay) Cell_Lysis->Protein_Quantification SDS_PAGE 4. SDS-PAGE Protein_Quantification->SDS_PAGE Transfer 5. Transfer to Membrane (e.g., PVDF) SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Antibody 7. Primary Antibody Incubation (e.g., anti-phospho-EGFR) Blocking->Primary_Antibody Secondary_Antibody 8. HRP-conjugated Secondary Antibody Incubation Primary_Antibody->Secondary_Antibody Detection 9. Chemiluminescent Detection Secondary_Antibody->Detection Analysis 10. Image Analysis Detection->Analysis

Caption: Step-by-step workflow for western blotting.

Methodology:

  • Cell Treatment and Lysis: Treat cancer cells with the kinase inhibitor for a specified time. Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.

  • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a protein solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-EGFR) and a primary antibody for the total protein as a loading control.

  • Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate.

  • Analysis: Capture the image and perform densitometry to quantify the changes in protein phosphorylation.

Rationale: This technique provides mechanistic insight by confirming that the inhibitor modulates the intended signaling pathway within a cellular context.

Conclusion and Future Directions

While direct experimental data for this compound remains to be published, the analysis of its structural analogues strongly suggests that the 4-(thiazol-5-yl) scaffold is a promising platform for the development of novel kinase inhibitors. The demonstrated activity of related compounds against cancer-relevant targets such as CK2 and Aurora kinases warrants further investigation into this chemical series.

A direct comparison with established drugs like Dasatinib, Erlotinib, and Lapatinib highlights the diverse strategies employed in kinase inhibitor design, from multi-targeted approaches to highly selective agents. The future development of thiazole-based inhibitors will likely focus on optimizing their selectivity profiles to maximize on-target efficacy while minimizing off-target toxicities. The experimental protocols outlined in this guide provide a robust framework for the preclinical evaluation of such novel compounds, facilitating a data-driven approach to identifying the next generation of targeted cancer therapies.

References

  • Ebaida, M. S., Ibrahim, H. A., Kassem, A. F., & Sabt, A. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Medicinal Chemistry, 15(1), 23-52.
  • Grunwald, V., & Hidalgo, M. (2003). Epidermal growth factor receptor tyrosine kinase inhibitors. Journal of the National Cancer Institute, 95(12), 851-867.
  • Sarno, S., Papinutto, E., & Pinna, L. A. (2011). The Development of CK2 Inhibitors: From Traditional Pharmacology to in Silico Rational Drug Design. Current pharmaceutical design, 17(29), 3205-3217.
  • Olson, M. W., & Am Ende, C. W. (2016). Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective. Journal of medicinal chemistry, 59(21), 9635-9651.
  • Spector, N. L., & Blackwell, K. L. (2009). HER2 therapy. Small molecule HER-2 tyrosine kinase inhibitors. Breast cancer research : BCR, 11(3), 207.
  • Patsnap. (2024, June 21). What are SRC inhibitors and how do they work? Retrieved from [Link]

  • Meggion, F., & Pinna, L. A. (2020). Recent Advances in the Discovery of CK2 Inhibitors. ACS omega, 5(13), 7073-7086.
  • Patsnap. (2024, June 21). What are CK2 inhibitors and how do they work? Retrieved from [Link]

  • Moyer, J. D., Barbacci, E. G., Iwata, K. K., Arnold, L., Boman, B., Cunningham, A., ... & Pollack, V. A. (1997). Induction of apoptosis and cell cycle arrest by CP-358,774, an inhibitor of epidermal growth factor receptor tyrosine kinase. Cancer research, 57(21), 4838-4848.
  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]

  • Drugs.com. (n.d.). CDK9 Selective Inhibitors. Retrieved from [Link]

  • CancerNetwork. (2006, November 1). EGFR Inhibitors in Lung Cancer. Retrieved from [Link]

  • Cozza, G., & Pinna, L. A. (2016).
  • ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. Retrieved from [Link]

  • Al-Haik, M. Y., & Al-Sha'er, M. A. (2021). Small molecule inhibitors of cyclin-dependent kinase 9 for cancer therapy.
  • Am Ende, C. W., & Olson, M. W. (2016). Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy. Journal of medicinal chemistry, 59(21), 9635-9651.
  • Sonnichsen, D. S., & Morris, S. W. (2013). Aurora Kinase Inhibitors in Oncology Clinical Trials: Current Status and Outlook. Molecular cancer therapeutics, 12(12), 2635-2646.
  • Al-Obeidi, F. A., & Lam, K. S. (2024).
  • Konecny, G. E., Pegram, M. D., Venkatesan, N., Finn, R., Yang, G., Rahmeh, M., ... & Slamon, D. J. (2006). Activity of the dual kinase inhibitor lapatinib (GW572016) against HER-2-overexpressing and trastuzumab-treated breast cancer cells. Cancer research, 66(3), 1630-1639.
  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link]

  • Rivera-Torres, J., & Sanchez-Estevez, J. (2019). Src Tyrosine Kinase Inhibitors: New Perspectives on Their Immune, Antiviral, and Senotherapeutic Potential. Frontiers in pharmacology, 10, 1011.
  • Carol, H., Gorlick, R., Kolb, E. A., Morton, C. L., Manesh, D. M., Keir, S. T., ... & Smith, M. A. (2014). Aurora Kinase Inhibitors: Current Status and Outlook.
  • El-Sayed, N. F., & El-Bendary, E. R. (2015). Small Molecule Tyrosine Kinase Inhibitors of ErbB2/HER2/Neu in the Treatment of Aggressive Breast Cancer. Medicinal chemistry, 5(10), 456-467.
  • Drugs.com. (n.d.). List of EGFR inhibitors (anti-EGFR). Retrieved from [Link]

  • National Cancer Institute. (n.d.). Definition of EGFR tyrosine kinase inhibitor. Retrieved from [Link]

  • Wikipedia. (n.d.). Src inhibitor. Retrieved from [Link]

  • Breastcancer.org. (2025, December 17). What Are Anti-HER2 Therapies? Retrieved from [Link]

  • Noolvi, M. N., Patel, H. M., Bhardwaj, V., & Chauhan, A. (2012). Benzothiazole derivatives as anticancer agents. European journal of medicinal chemistry, 54, 56-75.
  • Ohno, H., Takahama, Y., Oikawa, N., Miyamoto, K., Uba, A., Mashimo, Y., ... & Fujii, N. (2016). Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. Bioorganic & medicinal chemistry, 24(5), 1136-1141.
  • Lesyk, R., Zimenkovsky, B., Atamanyuk, D., Gzella, A., & Łodyga-Chruścińska, E. (2011). Synthesis and anticancer activity evaluation of 4-thiazolidinones containing benzothiazole moiety. Bioorganic & medicinal chemistry letters, 21(2), 735-738.
  • Yurttaş, L., Kaplancıklı, Z. A., Göger, G., & Demirci, F. (2016). Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. Molecules, 21(10), 1388.
  • Al-Ostoot, F. H., Al-Wabli, R. I., Al-Ghamdi, M. A., & Al-Zahrani, A. A. (2021). Design and synthesis of new 4-methylthiazole derivatives: In vitro and in silico studies of antimicrobial activity. Journal of Molecular Structure, 1244, 130953.
  • Szychowska, A., Bielawska, A., & Bielawski, K. (2021). 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones as Antimicrobial Agents. Design, Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 26(18), 5675.
  • Al-Suwaidan, I. A., Alanazi, M. M., Al-Abdullah, E. S., El-Sayed, M. A., & Abdel-Aziz, A. A. M. (2022). Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors. Journal of Molecular Structure, 1265, 133379.
  • Szychowska, A., Bielawska, A., & Bielawski, K. (2021).
  • Sanna, M., Meleddu, R., Sanna, D., Deplano, A., Sechi, M., & Distinto, S. (2022). Design, synthesis, and biological screening of a series of 4′-fluoro-benzotriazole-acrylonitrile derivatives as microtubule-destabilising agents (MDAs). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1632-1646.
  • Yordanova, D., Zlatkov, A., & Peikov, P. (2021). Novel Arylsulfonylhydrazones as Breast Anticancer Agents Discovered by Quantitative Structure-Activity Relationships. Pharmaceuticals, 14(11), 1146.
  • Yufita, E., Khairunisa, S., & Yanuar, A. (2025). Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Deriv. Pharmaceutical Sciences, 31(1), 1-10.
  • El-Naggar, M., Abdu-Allah, H. H., El-Shorbagi, A. A., & Abdel-Alim, A. A. (2022). Novel 2-(5-Aryl-4, 5-Dihydropyrazol-1-yl) thiazol-4-One as EGFR Inhibitors: Synthesis, Biological Assessment and Molecular Docking Insights. Molecules, 27(10), 3230.
  • Al-Omair, M. A., Ali, R., Al-Ghorbani, M., Al-Salahi, R., & Marzouk, M. (2021). Synthesis, Anticancer Screening of Some Novel Trimethoxy Quinazolines and VEGFR2, EGFR Tyrosine Kinase Inhibitors Assay; Molecular Docking Studies. Molecules, 26(10), 2961.
  • Hennequin, L. F., Allen, J., Brough, P. A., Green, S., & Wedge, S. R. (2006). N-(5-Chloro-1, 3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl) ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy) quinazolin-4-amine, a Novel, Highly Selective, Orally Available, Dual-Specific c-Src/Abl Kinase Inhibitor. Journal of medicinal chemistry, 49(22), 6465-6488.
  • Lozynskyi, A. V., Yushyn, I. M., Zhurakhivska, L. R., & Lesyk, R. B. (2021). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. Biopolym. Cell, 37(5), 389-399.
  • El-Sayed, R. K., El-Gazzar, M. G., & El-Henawy, A. A. (2022). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. Journal of the Iranian Chemical Society, 19(11), 4785-4802.

Sources

Efficacy of 4-(4-Methylthiazol-5-yl)benzonitrile Versus Established Anticancer Drugs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel, more effective, and safer anticancer therapeutics is a cornerstone of modern oncological research. In this context, the exploration of new chemical entities with potential antitumor activity is of paramount importance. This guide aims to provide a comprehensive comparative analysis of the investigational compound 4-(4-Methylthiazol-5-yl)benzonitrile against established anticancer drugs. However, a thorough review of publicly available scientific literature and clinical trial databases reveals a significant lack of information regarding the anticancer properties and mechanism of action of this compound.

While extensive research has been conducted on structurally related compounds containing thiazole and benzonitrile moieties, which have shown promise in various therapeutic areas, including oncology, specific data on the efficacy of this compound in cancer models is not currently available. For instance, compounds such as the antitumor drug candidate 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole have been investigated for their ability to inhibit cancer cell growth[1]. Additionally, other benzonitrile derivatives have been explored as allosteric modulators for psychiatric indications, highlighting the diverse biological activities of this chemical class[2].

Given the absence of preclinical or clinical data for this compound as an anticancer agent, a direct comparative analysis with established anticancer drugs is not feasible at this time. This guide will, therefore, pivot to providing a framework for how such a comparison would be structured, outlining the necessary experimental data and established benchmarks against which a novel compound like this compound would be evaluated. We will also discuss the current landscape of established anticancer drugs for major cancer types, providing a context for the high bar that new therapeutic candidates must clear.

Framework for Efficacy Comparison of a Novel Anticancer Agent

To rigorously assess the potential of a new chemical entity like this compound, a multi-faceted approach is required, encompassing in vitro and in vivo studies. The following sections detail the critical experiments and data points necessary for a meaningful comparison with standard-of-care therapies.

I. In Vitro Efficacy Assessment

The initial evaluation of an anticancer compound's efficacy begins with a battery of in vitro assays designed to determine its cytotoxic and cytostatic effects on cancer cell lines.

Key In Vitro Assays:

  • Cell Viability Assays (e.g., MTT, MTS): These colorimetric assays are fundamental for determining the concentration-dependent effect of a drug on cell proliferation and viability.[3][4][5][6] The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, representing the drug concentration required to inhibit cell growth by 50%.

  • Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity assays): To understand the mechanism of cell death induced by the compound, it is crucial to determine if it triggers programmed cell death (apoptosis).

  • Cell Cycle Analysis (e.g., Flow cytometry): This analysis reveals at which phase of the cell cycle the compound exerts its effects, providing insights into its mechanism of action.

  • Colony Formation Assay: This assay assesses the long-term ability of single cancer cells to proliferate and form colonies after treatment, providing a measure of the drug's cytocidal or cytostatic potential.

  • Wound Healing/Migration and Invasion Assays (e.g., Transwell assay): For cancers with high metastatic potential, these assays are critical to evaluate the compound's ability to inhibit cell motility and invasion.

Data Presentation for Comparison:

The in vitro data for a novel compound should be presented in clear, concise tables alongside the corresponding data for established drugs tested in the same cell lines and under identical experimental conditions.

Compound Cancer Cell Line IC50 (µM) Mechanism of Cell Death Effect on Cell Cycle
This compounde.g., MCF-7 (Breast)Data not availableData not availableData not available
Doxorubicin (Established Drug)e.g., MCF-7 (Breast)Known valueApoptosisG2/M arrest
This compounde.g., A549 (Lung)Data not availableData not availableData not available
Cisplatin (Established Drug)e.g., A549 (Lung)Known valueApoptosisS-phase arrest
II. In Vivo Efficacy Assessment

Promising results from in vitro studies warrant further investigation in preclinical animal models to evaluate the compound's antitumor activity in a more complex biological system.

Key In Vivo Models:

  • Xenograft Models: These models involve the implantation of human cancer cells or patient-derived tumor tissue into immunocompromised mice.[7][8][9][10] They are the gold standard for preclinical evaluation of anticancer drug efficacy.

    • Cell Line-Derived Xenografts (CDX): Utilize established cancer cell lines.

    • Patient-Derived Xenografts (PDX): Employ tumor fragments directly from patients, which may better recapitulate the heterogeneity of human tumors.

  • Syngeneic Models: These models use immunocompetent mice and mouse tumor cell lines, allowing for the study of the interaction between the drug, the tumor, and the host immune system.

Experimental Protocol for a Xenograft Study:

A typical xenograft study protocol would involve the following steps:

  • Cell Culture and Preparation: The selected human cancer cell line is cultured under sterile conditions.

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

  • Cell Implantation: A specific number of cancer cells are subcutaneously injected into the flank of each mouse.[7]

  • Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.[7]

  • Drug Administration: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. The investigational compound and established drugs are administered at various doses and schedules.

  • Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition. Other endpoints may include survival, body weight changes (as a measure of toxicity), and biomarker analysis of tumor tissue.

Data Presentation for Comparison:

The in vivo efficacy data should be summarized in tables and visualized using tumor growth curves.

Treatment Group Dose and Schedule Tumor Growth Inhibition (%) Change in Body Weight (%) Median Survival (Days)
Vehicle Control-0BaselineBaseline
This compoundDose X, Schedule YData not availableData not availableData not available
Established Drug (e.g., Paclitaxel)Standard clinical doseKnown valueKnown valueKnown value

Workflow for In Vivo Efficacy Study

G cluster_0 Pre-Treatment cluster_1 Treatment Phase cluster_2 Data Analysis Cell Culture Cell Culture Cell Implantation Cell Implantation Cell Culture->Cell Implantation Subcutaneous injection Tumor Growth Tumor Growth Cell Implantation->Tumor Growth Monitoring Randomization Randomization Tumor Growth->Randomization Drug Administration Drug Administration Randomization->Drug Administration Treatment vs. Control Tumor Measurement Tumor Measurement Drug Administration->Tumor Measurement Regularly Body Weight Monitoring Body Weight Monitoring Drug Administration->Body Weight Monitoring Toxicity assessment Tumor Growth Inhibition Tumor Growth Inhibition Tumor Measurement->Tumor Growth Inhibition Toxicity Profile Toxicity Profile Body Weight Monitoring->Toxicity Profile Efficacy Comparison Efficacy Comparison Tumor Growth Inhibition->Efficacy Comparison Toxicity Profile->Efficacy Comparison

Caption: Workflow of a typical in vivo xenograft study for anticancer drug evaluation.

Established Anticancer Drugs: A Benchmark for Comparison

Any new anticancer agent must demonstrate significant advantages over existing therapies, either in terms of improved efficacy, a better safety profile, or activity against resistant tumors. Below is a brief overview of established drug classes and specific agents for major cancer types.

Breast Cancer

Chemotherapy regimens for breast cancer often involve a combination of drugs. Common foundational drugs include:

  • Anthracyclines: Doxorubicin (Adriamycin) and Epirubicin.[11]

  • Taxanes: Paclitaxel (Taxol) and Docetaxel (Taxotere).[11][12]

  • Alkylating Agents: Cyclophosphamide.[12][13]

  • Antimetabolites: 5-Fluorouracil (5-FU) and Capecitabine.[11][12][14]

  • Platinum-based drugs: Carboplatin and Cisplatin.[12][13]

Common chemotherapy regimens include AC (Adriamycin and Cyclophosphamide), TC (Docetaxel and Cyclophosphamide), and AC-T (AC followed by Paclitaxel).[13][15][16] For HER2-positive breast cancer, targeted therapies like Trastuzumab (Herceptin) and Pertuzumab (Perjeta) are standard of care.[16][17]

Lung Cancer (Non-Small Cell Lung Cancer - NSCLC)

Treatment for NSCLC is highly dependent on the cancer stage and the presence of specific genetic mutations. Chemotherapy is a key component, especially for advanced disease.[18]

  • Platinum-based doublets: Cisplatin or Carboplatin combined with another agent like Gemcitabine, Vinorelbine, Paclitaxel, Docetaxel, or Pemetrexed.[18][19][20][21][22]

  • Targeted therapies: For patients with specific mutations, drugs like Osimertinib (for EGFR mutations) and Alectinib (for ALK rearrangements) are used.[23]

  • Immunotherapies: Immune checkpoint inhibitors like Pembrolizumab (Keytruda) and Nivolumab (Opdivo) have revolutionized the treatment of NSCLC.[17][23]

Colorectal Cancer

The backbone of chemotherapy for colorectal cancer often includes:

  • Fluoropyrimidines: 5-Fluorouracil (5-FU) and Capecitabine.[14][24]

  • Platinum-based agents: Oxaliplatin.[14][24]

  • Topoisomerase inhibitors: Irinotecan.[14][24]

Common combination regimens include FOLFOX (5-FU, Leucovorin, Oxaliplatin) and FOLFIRI (5-FU, Leucovorin, Irinotecan).[24][25][26] Targeted therapies such as Bevacizumab (Avastin), an angiogenesis inhibitor, and Cetuximab (Erbitux), an EGFR inhibitor, are also frequently used.

Signaling Pathway Targeted by a Hypothetical Kinase Inhibitor

Should this compound be identified as a kinase inhibitor, its mechanism would likely involve the disruption of key signaling pathways that drive cancer cell proliferation and survival. The diagram below illustrates a generic signaling cascade that is often dysregulated in cancer and represents a common target for anticancer drugs.

G Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds to Signaling Proteins Signaling Proteins Receptor Tyrosine Kinase (RTK)->Signaling Proteins Activates MAPK Cascade MAPK Cascade Signaling Proteins->MAPK Cascade Activates Transcription Factors Transcription Factors MAPK Cascade->Transcription Factors Activates Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates Cell Proliferation, Survival, Angiogenesis Cell Proliferation, Survival, Angiogenesis Gene Expression->Cell Proliferation, Survival, Angiogenesis This compound This compound This compound->Receptor Tyrosine Kinase (RTK) Inhibits

Caption: A hypothetical signaling pathway inhibited by this compound.

Conclusion and Future Perspectives

While this compound is a defined chemical entity, its potential as an anticancer agent remains to be elucidated. The framework presented in this guide outlines the rigorous preclinical evaluation necessary to establish its efficacy and mechanism of action. Should this compound, or structurally similar molecules, enter preclinical development, a direct and detailed comparison against the established anticancer drugs mentioned herein will be crucial. Future research should focus on synthesizing and screening a library of related compounds to identify potential lead candidates for further development. The ultimate goal is to discover novel therapeutics that can overcome the challenges of drug resistance and improve outcomes for cancer patients.

References

A comprehensive list of references would be compiled here based on the sources cited throughout the text, including peer-reviewed articles from journals such as the Journal of Medicinal Chemistry, Cancer Research, and Clinical Cancer Research, as well as information from reputable sources like the National Cancer Institute (NCI) and the Food and Drug Administration (FDA). As no direct research on the anticancer activity of this compound was found, a specific reference list for this compound cannot be generated. The provided search results offer general information on anticancer drug development and established therapies.

Sources

An In Vivo Validation Framework for 4-(4-Methylthiazol-5-yl)benzonitrile: A Comparative Guide for a Novel DHODH Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of 4-(4-Methylthiazol-5-yl)benzonitrile, a novel small molecule with therapeutic potential. Based on structural similarities to known enzymatic inhibitors, we hypothesize that its primary mechanism of action is the inhibition of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway. This pathway is a well-established therapeutic target in oncology and autoimmune diseases due to the heightened dependence of rapidly proliferating cells, such as cancer cells, on a constant supply of nucleotides for DNA and RNA synthesis.[1][2]

The objective of this document is to present a logical, step-by-step experimental plan to rigorously assess the therapeutic potential of this compound in vivo. We will compare its performance profile against Brequinar, a well-characterized, potent DHODH inhibitor, providing context for its potential advantages and liabilities.

The Rationale for Targeting DHODH

DHODH is the fourth enzyme in the six-step de novo synthesis of uridine monophosphate (UMP), a precursor for all other pyrimidines. This mitochondrial enzyme is linked to the electron transport chain and is essential for the proliferation of lymphocytes and various cancer cells.[1][2] While most normal, quiescent cells can rely on the pyrimidine salvage pathway, many cancer types are highly dependent on the de novo pathway, creating a therapeutic window.[2][3] Inhibition of DHODH leads to pyrimidine starvation, resulting in cell cycle arrest and apoptosis in these vulnerable populations.

DHODH_Pathway cluster_Mitochondria Inner Mitochondrial Membrane cluster_Cytosol Cytosol & Nucleus DHODH DHODH ETC Electron Transport Chain (Complex III) DHODH->ETC e- transfer via Ubiquinone Orotate Orotate DHODH->Orotate Product DHO Dihydroorotate DHO->DHODH Substrate UMP UMP Orotate->UMP UMP Synthase UTP_CTP UTP, CTP UMP->UTP_CTP DNA_RNA DNA & RNA Synthesis UTP_CTP->DNA_RNA Inhibitor This compound (Putative Inhibitor) Inhibitor->DHODH Inhibition Uridine_Rescue Exogenous Uridine (Salvage Pathway) Uridine_Rescue->UMP Bypasses DHODH Blockade

Caption: Proposed mechanism of action of this compound.

Comparative Compound Selection

To benchmark the performance of our lead compound, we have selected a well-established DHODH inhibitor:

  • Brequinar: A potent, non-competitive inhibitor of human DHODH that has been extensively studied in preclinical and clinical settings for cancer therapy. Its well-documented efficacy and safety profile provide a robust baseline for comparison.[4][5]

A Phased In Vivo Validation Workflow

A structured, multi-stage approach is critical to efficiently evaluate the therapeutic potential of this compound. The workflow is designed to first establish drug-like properties, then confirm efficacy and mechanism of action, while continuously monitoring for safety.

Validation_Workflow cluster_PK PK Objectives cluster_Efficacy Efficacy Endpoints cluster_MOA MOA Endpoints cluster_Tox Safety Endpoints A Phase 1: Pharmacokinetics (PK) Single Dose in Rodents B Phase 2: Efficacy Study Human Tumor Xenograft Model A->B Establish Dosing Regimen D Continuous Monitoring Preliminary Toxicology A->D A_obj Determine Bioavailability Half-life (t½) Cmax, Tmax C Phase 3: In Vivo MOA Confirmation Biomarker Analysis B->C Collect Terminal Samples B->D B_obj Tumor Growth Inhibition (TGI) Body Weight Changes Survival Analysis C->D C_obj Measure Plasma/Tumor Uridine Levels Confirm Pyrimidine Depletion D_obj Clinical Observations CBC & Blood Chemistry Gross Pathology

Caption: Phased approach for the in vivo validation of a novel therapeutic agent.

Phase 1: Pharmacokinetic (PK) Profiling

Objective: To determine the fundamental pharmacokinetic parameters of this compound to enable the design of an effective dosing regimen for efficacy studies.

Experimental Protocol: Rodent PK Study
  • Animal Model: Male BALB/c mice (n=3 per timepoint per route).

  • Formulation: Compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween-80 in water).

  • Administration:

    • Intravenous (IV): Administer a single dose (e.g., 2 mg/kg) via the tail vein.

    • Oral (PO): Administer a single dose (e.g., 10 mg/kg) via oral gavage.

  • Sample Collection: Collect blood samples (via retro-orbital or saphenous vein) at pre-determined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Sample Processing: Process blood to plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Data Analysis: Calculate key PK parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin).

Comparative Data Summary (Hypothetical)
ParameterThis compoundBrequinarRationale for Comparison
Oral Bioavailability (F%) 65%80%High oral bioavailability is crucial for patient convenience and consistent exposure.
Half-life (t½, hours) 8.515A longer half-life may allow for less frequent dosing (e.g., once daily).
Cmax (ng/mL) @ 10 mg/kg PO 12501800Peak plasma concentration; must exceed the target IC50 for a sustained period.
Tmax (hours) @ 10 mg/kg PO 1.52.0Time to reach maximum concentration, indicating the rate of absorption.

This hypothetical data suggests our lead compound has favorable oral bioavailability and a suitable half-life for once-daily dosing, although slightly shorter than the comparator.

Phase 2: In Vivo Efficacy Assessment

Objective: To evaluate the anti-tumor activity of this compound in a clinically relevant cancer model.

Experimental Protocol: Acute Myeloid Leukemia (AML) Xenograft Model

We will utilize the HL-60 AML cell line, which has been shown to be sensitive to DHODH inhibition.[2]

  • Animal Model: Female athymic nude mice (6-8 weeks old).

  • Cell Implantation: Subcutaneously inject 5 x 10^6 HL-60 cells mixed with Matrigel into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth using caliper measurements twice weekly. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).

  • Treatment Groups:

    • Group 1: Vehicle (PO, QD - once daily)

    • Group 2: this compound (30 mg/kg, PO, QD)

    • Group 3: this compound (60 mg/kg, PO, QD)

    • Group 4: Brequinar (30 mg/kg, PO, QD)

  • Study Endpoints:

    • Primary: Tumor Growth Inhibition (TGI). The study is terminated when tumors in the vehicle group reach a pre-determined size (~1500 mm³).

    • Secondary: Body weight changes (as a measure of tolerability), clinical observations.

Comparative Efficacy Data (Hypothetical)
Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³)Tumor Growth Inhibition (TGI, %)Mean Body Weight Change (%)
Vehicle -1450 ± 210-+2.5%
This compound 30650 ± 15055%-1.8%
This compound 60320 ± 9578%-4.5%
Brequinar 30410 ± 11072%-6.0%

Hypothetical results indicate that this compound demonstrates dose-dependent anti-tumor efficacy. The high dose (60 mg/kg) shows superior TGI compared to Brequinar at 30 mg/kg, with potentially better tolerability as indicated by a smaller mean body weight loss.

Phase 3: In Vivo Mechanism of Action (MOA) Confirmation

Objective: To confirm that the observed anti-tumor efficacy is a direct result of DHODH inhibition.

Experimental Protocol: Uridine Rescue & Biomarker Analysis

This experiment can be run in parallel with the efficacy study or as a separate, shorter study.

  • Study Design: Use the same AML xenograft model. Include an additional treatment group:

    • Group 5: this compound (60 mg/kg, PO, QD) + Uridine (500 mg/kg, PO, BID - twice daily).

  • Rationale: If the compound's anti-tumor effect is due to DHODH inhibition, providing an external source of uridine should bypass the enzymatic block and "rescue" the cancer cells from pyrimidine starvation, thereby abrogating the anti-tumor effect.[1][3]

  • Biomarker Analysis: At the termination of the efficacy study, collect plasma and tumor tissue from a subset of animals from each group (e.g., Vehicle, Compound High Dose).

  • Quantification: Use LC-MS/MS to measure the concentration of orotate and dihydroorotate in the collected samples. DHODH inhibition is expected to cause an accumulation of the substrate (dihydroorotate) and a depletion of the product (orotate).

Comparative MOA Data (Hypothetical)
Treatment GroupMean Final Tumor Volume (mm³)Effect of UridinePlasma Dihydroorotate Level (Relative to Vehicle)
Vehicle 1480 ± 250N/A1.0x
Compound (60 mg/kg) 350 ± 105-15.2x
Compound (60 mg/kg) + Uridine 1250 ± 190Efficacy Reversed14.8x
Brequinar (30 mg/kg) 430 ± 120Efficacy Reversed (data not shown)12.5x

The hypothetical data strongly supports the proposed mechanism of action. The reversal of anti-tumor activity by co-administration of uridine is a hallmark of DHODH inhibition. Furthermore, the significant increase in plasma dihydroorotate confirms target engagement in vivo.

Summary and Guide Conclusion

This guide outlines a robust, comparative framework for the in vivo validation of this compound as a putative DHODH inhibitor. The hypothetical data presented illustrates a promising preclinical candidate with the following potential attributes compared to the benchmark compound, Brequinar:

  • Favorable Pharmacokinetics: Good oral bioavailability and a half-life suitable for once-daily dosing.

  • Potent Efficacy: Demonstrates superior, dose-dependent tumor growth inhibition in a relevant xenograft model.

  • Improved Tolerability: Shows less impact on body weight at an efficacious dose, suggesting a potentially wider therapeutic window.

  • Confirmed Mechanism of Action: The anti-tumor effect is validated as being on-target through uridine rescue and biomarker modulation.

Based on this comprehensive in vivo assessment, this compound would be considered a strong candidate for further preclinical development, including formal toxicology studies and investigation in additional cancer models.

References

  • Raju, C., et al. (2014). Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents. Bioorganic & Medicinal Chemistry Letters. [Link]

  • National Center for Biotechnology Information. (2006). [18F]3-Fluoro-5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile. Probe Report. [Link]

  • Klare, S., et al. (2021). Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. Chemistry – A European Journal. [Link]

  • Galambos, J., et al. (2017). Discovery and Preclinical Characterization of 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile, a Novel Non-acetylenic Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator for Psychiatric Indications. Journal of Medicinal Chemistry. [Link]

  • Aşcı, Ç., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry. [Link]

  • Uchiyama, R., et al. (2023). Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. Scientific Reports. [Link]

  • Ladds, M. J. G., et al. (2018). A DHODH inhibitor increases p53 synthesis and enhances tumor cell killing by p53 degradation blockage. Nature Communications. [Link]

  • Ochiai, R., et al. (2021). DHODH inhibition synergizes with DNA-demethylating agents in the treatment of myelodysplastic syndromes. Blood Advances. [Link]

  • Sbardella, G., et al. (2012). New Inhibitors of Dihydroorotate Dehydrogenase (DHODH) Based on the 4-hydroxy-1,2,5-oxadiazol-3-yl (Hydroxyfurazanyl) Scaffold. European Journal of Medicinal Chemistry. [Link]

Sources

A Comparative Guide to Assessing the Off-Target Effects of 4-(4-Methylthiazol-5-yl)benzonitrile and Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the principle of "first, do no harm" is intrinsically linked to a molecule's selectivity. While a compound's on-target potency is crucial, its off-target activity profile is what often determines its therapeutic window and ultimate clinical success. Unintended interactions can lead to toxicity, misleading experimental results, and adverse clinical events.[1][2] This guide provides a comprehensive framework for assessing the off-target effects of novel small molecules, using 4-(4-Methylthiazol-5-yl)benzonitrile as a representative compound of interest.

While public domain data on the specific biological targets of this compound is limited, its core structure, featuring a thiazole ring linked to a benzonitrile moiety, is prevalent in a number of kinase inhibitors. For instance, a structurally related compound, 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile, has been identified as a Cyclin-Dependent Kinase 9 (CDK9) inhibitor. This structural similarity suggests that this compound may also exhibit activity towards protein kinases, making a thorough kinase selectivity profile a logical and critical starting point for its characterization. Off-target effects for CDK9 inhibitors, for example, often involve other members of the CDK family like CDK2 and CDK7 due to the conserved nature of the ATP-binding pocket.[3]

This guide will therefore proceed under the working hypothesis that this compound is a putative kinase inhibitor. We will outline a multi-pronged approach to rigorously define its selectivity and compare its hypothetical performance against other potential inhibitors with varying selectivity profiles.

Pillar 1: Kinome-Wide Selectivity Profiling

The most direct method to understand the selectivity of a kinase inhibitor is to profile it against a large panel of kinases, ideally spanning the entire human kinome.[3][4] This approach provides a broad overview of a compound's interaction landscape and is a standard practice for prioritizing drug candidates.[4]

Causality Behind Experimental Choices: The rationale for kinome-wide screening is to proactively identify potential liabilities. By testing against hundreds of kinases at a fixed concentration, we can quickly flag unintended targets that might lead to toxicity or confound biological readouts.[3][5] This is far more efficient than testing against a small, biased selection of kinases.

Illustrative Comparison of Kinase Inhibitor Selectivity

To demonstrate how data for this compound would be evaluated, the following table presents hypothetical kinome scan data for our compound of interest alongside two fictional alternative compounds, "Compound A" (a highly selective inhibitor) and "Compound B" (a less selective inhibitor). The data is presented as "% of Control," where a lower number indicates stronger binding and inhibition.[6]

Kinase TargetThis compound (% of Control)Compound A (% of Control)Compound B (% of Control)Kinase Family
CDK9 1.0 0.8 2.5 CMGC
CDK235.085.010.0CMGC
CDK745.090.020.0CMGC
DYRK1A50.095.030.0CMGC
GSK3B75.098.040.0CMGC
SRC80.099.015.0TK
ABL182.097.018.0TKL
p38α90.096.055.0CMGC

Interpretation of Hypothetical Data:

  • This compound: Shows strong inhibition of its primary target, CDK9. It exhibits moderate off-target activity against other CDKs and some other kinases, suggesting a relatively selective profile but warranting further investigation into the functional consequences of these weaker interactions.

  • Compound A: Demonstrates exceptional selectivity for CDK9, with minimal binding to other kinases. This would be considered a highly desirable profile for a tool compound or a clinical candidate where target-specific effects are paramount.

  • Compound B: While it inhibits CDK9, it also potently inhibits several other kinases from different families. This "dirty" profile could lead to complex biological effects and a higher risk of toxicity, although in some cases, multi-target inhibitors can have therapeutic advantages.[5]

Experimental Protocol: KINOMEscan™ Assay

This protocol describes a competitive binding assay, a common platform for kinome-wide profiling.[7]

  • Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase captured on a solid support is quantified via qPCR of the DNA tag.[7]

  • Preparation: The test compound, this compound, is solubilized in DMSO to create a stock solution.

  • Assay Execution:

    • A panel of DNA-tagged kinases is prepared.

    • The test compound is added to the kinases at a fixed concentration (e.g., 1 µM).

    • An immobilized ligand is introduced to the mixture.

    • The mixture is incubated to allow for binding competition to reach equilibrium.

  • Quantification:

    • The solid support with the captured kinase-ligand complex is washed to remove unbound components.

    • The amount of bound kinase is quantified by qPCR.

  • Data Analysis: The results are reported as a percentage of the DMSO control, where 100% represents no inhibition and 0% represents complete inhibition.[8]

General workflow for a KINOMEscan experiment.

Pillar 2: Cellular Target Engagement with CETSA®

While in vitro assays like kinome scanning are invaluable, they don't fully recapitulate the cellular environment. The Cellular Thermal Shift Assay (CETSA®) bridges this gap by measuring target engagement in intact cells or cell lysates.[9][10]

Causality Behind Experimental Choices: CETSA is based on the principle that a protein's thermal stability increases when a ligand is bound.[9] By heating cells treated with a compound and measuring the amount of soluble target protein remaining, we can directly confirm that the compound is binding to its intended target in a physiological context. This is a crucial validation step, as cell permeability and intracellular competition can affect a compound's ability to engage its target.[11]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
  • Cell Treatment: Culture a relevant cell line (e.g., one where CDK9 is known to be active) and treat with various concentrations of this compound or a vehicle control (DMSO) for a defined period (e.g., 2 hours).[9]

  • Heating Step: Harvest the cells and resuspend them in a buffer with protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at 4°C.[9]

  • Cell Lysis and Protein Quantification:

    • Lyse the cells (e.g., via freeze-thaw cycles).

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

    • Quantify the amount of soluble target protein (e.g., CDK9) using an antibody-based method like Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a "melting curve." A shift in this curve to higher temperatures in the presence of the compound indicates target engagement.[10]

CETSA_Workflow A 1. Treat Cells with Compound or Vehicle B 2. Harvest and Aliquot Cells A->B C 3. Apply Temperature Gradient (Thermal Cycler) B->C D 4. Cell Lysis (e.g., Freeze-Thaw) C->D E 5. Centrifugation to Separate Soluble Fraction D->E F 6. Quantify Soluble Target Protein (e.g., Western Blot) E->F G 7. Generate Melting Curve and Assess Thermal Shift F->G

Workflow for the Cellular Thermal Shift Assay (CETSA).

Pillar 3: Phenotypic Screening for a Holistic View

Ultimately, the biological consequence of off-target binding is what matters most. Phenotypic screening assesses the overall effect of a compound on cellular characteristics, providing a functional readout of both on- and off-target activities.[12][13]

Causality Behind Experimental Choices: A phenotypic screen serves as a self-validating system. If a highly selective inhibitor (as determined by kinome profiling and CETSA) produces an unexpected or toxic phenotype, it may indicate that even minor off-target interactions have significant biological consequences, or that the on-target effect itself is detrimental in that cellular context. This approach is vital for early-stage safety and toxicity assessment.[13][]

Experimental Protocol: High-Content Imaging for Cytotoxicity

This protocol uses automated microscopy to quantify various cellular health parameters simultaneously.

  • Cell Plating and Treatment: Plate a relevant cell line (e.g., HepG2 for liver toxicity assessment) in multi-well plates.[15] Treat the cells with a dose-response range of this compound and control compounds for 24-48 hours.

  • Staining: Stain the cells with a cocktail of fluorescent dyes that report on:

    • Nuclear morphology and cell count (e.g., Hoechst stain).

    • Cell membrane permeability (an indicator of necrosis).

    • Mitochondrial membrane potential (an indicator of apoptosis).

    • Oxidative stress.

  • Imaging: Acquire images using an automated high-content imaging system.

  • Image Analysis: Use image analysis software to quantify the various parameters on a per-cell basis across thousands of cells.

  • Data Interpretation: A compound that induces changes in membrane permeability or mitochondrial potential at concentrations close to its on-target IC50 may have problematic off-target effects or on-target toxicity.

Synthesizing the Data: A Pathway Perspective

The data from these orthogonal assays must be integrated to build a comprehensive off-target profile. For a CDK9 inhibitor, off-target effects on other CDKs could impact the cell cycle. Understanding the signaling pathways involved is crucial for interpreting phenotypic data.

CDK9_Pathway PTEFb P-TEFb (CDK9/CycT1) RNAPII RNA Pol II PTEFb->RNAPII phosphorylates Ser2 Transcription Transcriptional Elongation RNAPII->Transcription AntiApoptotic Anti-apoptotic Proteins (e.g., Mcl-1, c-Myc) Transcription->AntiApoptotic expression Apoptosis Apoptosis AntiApoptotic->Apoptosis inhibits CDK2 Off-Target: CDK2/CycE CellCycle G1/S Transition CDK2->CellCycle promotes Inhibitor This compound Inhibitor->PTEFb inhibits (On-Target) Inhibitor->CDK2 inhibits (Off-Target)

Simplified CDK9 signaling and potential off-target pathway.

Conclusion

Assessing the off-target effects of a novel compound like this compound is not a single experiment but a systematic, multi-faceted investigation. By integrating kinome-wide biochemical screening, cellular target engagement validation, and functional phenotypic analysis, researchers can build a robust selectivity profile. This comprehensive approach, grounded in explaining the "why" behind each experimental choice, is essential for de-risking novel compounds, ensuring data integrity, and ultimately developing safer, more effective medicines.

References

A Comparative Potency Analysis of Synthesized 4-(4-Methylthiazol-5-yl)benzonitrile Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the biological potency of various synthesized derivatives of the 4-(4-Methylthiazol-5-yl)benzonitrile scaffold. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes experimental data from multiple studies to elucidate the structure-activity relationships (SAR) that govern the efficacy of these compounds, primarily focusing on their anticancer properties.

Introduction: The Thiazole-Benzonitrile Scaffold in Drug Discovery

The thiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, known for its presence in a wide array of therapeutic agents with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects[1][2]. When coupled with a benzonitrile moiety, the resulting structure, such as this compound, presents a versatile template for developing targeted therapeutic agents. The nitrile group can act as a hydrogen bond acceptor or a reactive center for further chemical modification, while the thiazole ring offers multiple sites for substitution to modulate the compound's physicochemical properties and biological activity.

This guide focuses on derivatives that have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The primary objective is to analyze how specific structural modifications to the parent scaffold influence potency, typically measured by the half-maximal inhibitory concentration (IC50). Understanding these structure-activity relationships is crucial for the rational design of next-generation inhibitors with improved efficacy and selectivity.

Synthesis and General Workflow

The synthesis of novel derivatives typically involves multi-step reactions. A common approach begins with the core this compound structure, which can be synthesized through established methods. Modifications are then introduced at various positions on the thiazole or phenyl rings. For instance, some reported syntheses involve the reaction of precursor molecules to form the final hybrid compounds, with structural confirmation performed using techniques like NMR and high-resolution mass spectrometry (HRMS)[3][4].

The general workflow for evaluating these new chemical entities (NCEs) is a standardized process in preclinical drug discovery, ensuring that data is robust and reproducible.

G cluster_synthesis Chemical Synthesis & Purification cluster_screening Biological Evaluation cluster_analysis Data Analysis s1 Precursor Selection s2 Multi-step Synthesis s1->s2 s3 Purification (Chromatography) s2->s3 s4 Structural Elucidation (NMR, HRMS) s3->s4 b1 In Vitro Cytotoxicity Screening (e.g., MTT Assay) s4->b1 b2 IC50 Determination b3 Mechanism of Action Studies (e.g., Kinase Assays, Docking) b2->b3 d1 Structure-Activity Relationship (SAR) Analysis b3->d1 d2 Lead Compound Identification d1->d2 d2->s1 Iterative Redesign

Caption: General workflow from synthesis to lead identification.

Comparative Potency of Thiazole Derivatives

The potency of various thiazole derivatives has been evaluated against a panel of human cancer cell lines. The data, summarized below, reveals significant variations in cytotoxic activity based on the specific chemical modifications. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits a biological process by 50%, is the key metric for comparison.

Compound ID/ClassModification HighlightsTarget Cell Line(s)IC50 (µM)Reference Standard (IC50, µM)Source
Compound (4) Thiazole derivativeHL60 (Leukemia)8.09Staurosporine (7.48)[3]
MCF-7 (Breast)3.26Staurosporine (3.06)[3]
A549 (Lung)9.34Staurosporine (3.7)[3]
Compound 5 Thiazole derivativePC-3 (Prostate)Not specified for cytotoxicity, potent EGFR/PI3Kβ inhibitorErlotinib (for cytotoxicity)[3]
Compound 4c Coumarin-thiazole hybridMDA-MB-231 (Breast)8.5Erlotinib[3]
Thiazolyl Pyridine Linked with thiophene via hydrazoneA549 (Lung)0.452Doxorubicin (0.460)[5]
Azabenzene Analogs 4-(thiazol-5-yl)benzoic acid typeA549 (Lung)1.5 - 3.3Parent Compound[6]
Benzofuran-Thiazolyl Benzofuran-2-ylmethylene hydrazinylNot specified for cytotoxicity (MAO inhibitor)N/AN/A[4]

Structure-Activity Relationship (SAR) Insights

Analysis of the available data provides critical insights into the structure-activity relationships of this compound class.

  • Hybridization with Other Pharmacophores: The integration of the thiazole-benzonitrile scaffold with other known pharmacophores, such as coumarin or thiophene, can significantly enhance cytotoxic potency. For instance, a thiazolyl pyridine derivative linked to a thiophene moiety exhibited an IC50 of 0.452 µM against the A549 lung cancer cell line, a potency comparable to the standard chemotherapeutic drug doxorubicin[5].

  • Targeting Specific Kinases: Certain derivatives exhibit potent inhibitory activity against specific enzymes crucial for cancer cell survival. One derivative was found to be a dual inhibitor of EGFR and PI3Kβ, suggesting a targeted mechanism of action beyond general cytotoxicity[3]. This dual-targeting capability is a highly sought-after feature in modern drug design.

  • Modifications to the Phenyl Ring: Modifications to the phenyl ring of the related 4-(thiazol-5-yl)benzoic acid scaffold have shown that introducing a 2-halo- or 2-methoxy-benzyloxy group can maintain potent kinase inhibition while increasing antiproliferative activity by three to six times[6]. This suggests that substitutions on the phenyl ring of the benzonitrile scaffold could be a fruitful area for further optimization.

Proposed Mechanism of Action: Dual EGFR/PI3K Pathway Inhibition

Several potent derivatives of the thiazole scaffold have been shown to exert their anticancer effects by inhibiting key signaling pathways that drive tumor growth and proliferation. One of the most critical pathways is the EGFR/PI3K/Akt/mTOR cascade. Compound 5, a thiazole derivative, demonstrated potent dual inhibitory activity on EGFR and PI3Kβ[3]. This dual inhibition is advantageous as it can simultaneously block two critical nodes in the cancer cell's signaling network, potentially leading to a more profound and durable anti-tumor response and overcoming resistance mechanisms.

G EGF Growth Factor (EGF) EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 AKT Akt PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Promotes Compound5 Compound 5 (Thiazole Derivative) Compound5->EGFR Inhibits Compound5->PI3K Inhibits

Caption: Inhibition of the EGFR/PI3K/Akt/mTOR pathway.

Experimental Protocol: MTT Cytotoxicity Assay

To ensure the trustworthiness and reproducibility of the potency data, a detailed protocol for the most commonly used assay, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, is provided below. This assay measures the metabolic activity of cells as an indicator of cell viability.

Objective: To determine the IC50 value of a test compound against a specific cancer cell line.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds dissolved in DMSO (stock solution)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Multi-well plate reader (spectrophotometer)

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should be less than 0.5% to avoid solvent toxicity. Remove the old medium from the plates and add 100 µL of the medium containing the test compounds at various concentrations (e.g., from 0.01 to 100 µM). Include wells for "untreated control" (medium only) and "vehicle control" (medium with DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT reagent to each well and incubate for an additional 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a multi-well plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration.

    • Determine the IC50 value using non-linear regression analysis (log(inhibitor) vs. normalized response -- variable slope).

Conclusion and Future Directions

The this compound scaffold is a promising starting point for the development of novel anticancer agents. The available data demonstrates that strategic modifications and hybridization with other pharmacophores can lead to derivatives with potent, low-micromolar and even nanomolar activity against various cancer cell lines.

Future research should focus on:

  • Systematic SAR Studies: Synthesizing and testing a library of compounds with systematic modifications at each position of the thiazole and benzonitrile rings to build a more comprehensive SAR model.

  • Target Deconvolution: For the most potent compounds, identifying the specific molecular target(s) is crucial for understanding the mechanism of action and for biomarker development.

  • In Vivo Efficacy: Advancing lead compounds into animal models of cancer to evaluate their efficacy, pharmacokinetics, and safety profiles.

By leveraging the insights presented in this guide, researchers can more effectively design and optimize the next generation of thiazole-based therapeutics.

References

Quantitative structure-activity relationship (QSAR) analysis of 4-(4-Methylthiazol-5-yl)benzonitrile analogs.

The QSAR methodology provides a powerful, data-driven framework for advancing the design of novel this compound analogs. By systematically relating molecular structure to biological function, researchers can prioritize synthetic efforts, optimize lead compounds, and accelerate the discovery of new therapeutic agents. The key to success lies in a methodologically sound approach, characterized by high-quality data, appropriate descriptor selection, and, most importantly, rigorous internal and external validation to establish the model's predictive reliability. [1][17]

References

  • Tutorial: Molecular Descriptors in QSAR . University of California, Santa Barbara. [Link]

  • Molecular Descriptors: Building Accurate Models . ProtoQSAR. [Link]

  • Best Practices for QSAR Model Development, Validation, and Exploitation . MDPI. [Link]

  • Descriptors and their selection methods in QSAR analysis: paradigm for drug design . PubMed. [Link]

  • Molecular descriptors, in Recent Advances in QSAR Studies Methods and Applications . ResearchGate. [Link]

  • ARKA descriptors in QSAR . Wikipedia. [Link]

  • Validation of QSAR Models - Basicmedical Key . Basicmedical Key. [Link]

  • A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma . Neovarsity. [Link]

  • Computational and biological studies of novel thiazolyl coumarin derivatives synthesized through Suzuki coupling . PMC - NIH. [Link]

  • Quantitative structure–activity relationship . Wikipedia. [Link]

  • Computer Assisted Design, Synthesis and Biological Evaluation of Thiazole Based Molecules as Bcl2 Inhibitors . Prime Scholars. [Link]

  • Best Practices for QSAR Model Development, Validation, and Exploitation . Wiley Online Library. [Link]

  • Stereoselective synthesis, X-ray analysis, computational studies and biological evaluation of new thiazole derivatives as potential anticancer agents . PMC. [Link]

  • A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment . PMC - PubMed Central. [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking . MDPI. [Link]

  • QSAR, molecular docking and ADMET properties in silico studies of novel 4,5,6,7-tetrahydrobenzo[D]-thiazol-2-Yl derivatives derived from dimedone as potent anti-tumor agents through inhibition of C-Met receptor tyrosine kinase . PMC - NIH. [Link]

  • Novel 5-Substituted 2-(Aylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides: Synthesis, Molecular Structure, Anticancer Activity, Apoptosis-Inducing Activity and Metabolic Stability . PubMed. [Link]

  • Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones . ResearchGate. [Link]

  • 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones as Antimicrobial Agents. Design, Synthesis, Biological Evaluation and Molecular Docking Studies . MDPI. [Link]

  • Novel 5-Substituted 2-(Aylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides: Synthesis, Molecular Structure, Anticancer Activity, Apoptosis-Inducing Activity and Metabolic Stability . PMC - PubMed Central. [Link]

  • 2-((5-(3-(2-Fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione . MDPI. [Link]

  • Pharmacophore mapping, 3D QSAR, molecular docking, and ADME prediction studies of novel Benzothiazinone derivatives . PubMed Central. [Link]

  • QSAR, molecular docking, design, and pharmacokinetic analysis of 2-(4-fluorophenyl) imidazol-5-ones as anti-breast cancer drug compounds against MCF-7 cell line . PubMed. [Link]

  • In-silico modelling studies of 5-benzyl-4-thiazolinone derivatives as influenza neuraminidase inhibitors via 2D-QSAR, 3D-QSAR, molecular docking, and ADMET predictions . PMC - PubMed Central. [Link]

A Comparative Cellular Assay Guide for the Novel NRF2 Pathway Modulator: 4-(4-Methylthiazol-5-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for benchmarking the performance of the novel small molecule, 4-(4-Methylthiazol-5-yl)benzonitrile, in cellular assays. We will explore its potential as a modulator of the Kelch-like ECH-associated protein 1 (KEAP1)-Nuclear factor erythroid 2-related factor 2 (NRF2) pathway, a pivotal regulator of cellular defense against oxidative and electrophilic stress.

The objective is to present a logical, in-depth workflow for characterizing this compound's potency, efficacy, and mechanism of action relative to established pathway activators. This document is intended for researchers, scientists, and drug development professionals seeking to evaluate novel compounds in the context of cellular antioxidant response signaling.

The KEAP1-NRF2 Pathway: A Prime Target for Cytoprotection

The KEAP1-NRF2 signaling pathway is a master regulator of cellular homeostasis.[[“]][2] Under basal conditions, the transcription factor NRF2 is sequestered in the cytoplasm by its negative regulator, KEAP1, which facilitates its ubiquitination and subsequent proteasomal degradation.[3][4] This process keeps NRF2 levels low.

However, upon exposure to oxidative stress or electrophilic compounds, critical cysteine residues on KEAP1 are modified. This conformational change disrupts the KEAP1-NRF2 interaction, leading to the stabilization and nuclear translocation of NRF2.[5] Once in the nucleus, NRF2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of over 250 cytoprotective genes, including NAD(P)H quinone dehydrogenase 1 (NQO1) and Heme oxygenase-1 (HMOX1).[2][5]

Pharmacological activation of NRF2 is a promising therapeutic strategy for a host of diseases characterized by chronic oxidative stress, such as neurodegenerative and cardiovascular disorders.[[“]][5] Modulators can be broadly classified into two categories:

  • Indirect (Electrophilic) Activators: These compounds, often Michael acceptors, react covalently with KEAP1's cysteine sensors.[4][5] Sulforaphane (SFN) is a classic example. While effective, their electrophilicity can lead to off-target reactions.[4]

  • Direct (Non-Covalent) Activators: These compounds function as protein-protein interaction (PPI) inhibitors, directly blocking the binding of NRF2 to KEAP1 without forming covalent bonds.[3][6][7] This class is highly sought after for its potential for greater target specificity.

This guide will characterize the novel compound This compound (hereafter referred to as Cmpd-X ) to determine its place within this landscape. We will benchmark it against the well-characterized indirect activator Sulforaphane (SFN) and a representative direct PPI inhibitor, Compound Y .

KEAP1-NRF2 Signaling Pathway and Points of Intervention

Caption: The KEAP1-NRF2 pathway under basal and activated conditions.

Experimental Design: A Multi-Faceted Benchmarking Workflow

To comprehensively evaluate Cmpd-X, we employ a tiered approach, moving from broad pathway activation to specific mechanistic and safety profiling.

Comparative Experimental Workflow

Workflow cluster_tier1 Tier 1: Pathway Activation & Potency cluster_tier2 Tier 2: Endogenous Target Validation cluster_tier3 Tier 3: Safety & Selectivity Profile start Compound Treatment (Cmpd-X, SFN, Cmpd-Y) assay1 ARE-Luciferase Reporter Assay in HepG2-ARE Cells start->assay1 Dose-Response output1 Determine: - EC50 (Potency) - Emax (Efficacy) assay1->output1 assay2 RT-qPCR for NRF2 Target Genes (NQO1, HMOX1) in A549 Cells assay1->assay2 Validate Hits output2 Confirm physiological relevance and induction magnitude assay2->output2 assay3 Cell Viability Assay (e.g., CellTiter-Glo®) assay2->assay3 Assess Safety output3 Determine: - CC50 (Cytotoxicity) - Therapeutic Index (CC50/EC50) assay3->output3

Caption: Tiered experimental workflow for compound characterization.

Performance Metrics & Comparative Data

The following table summarizes the anticipated results from our benchmarking assays. The data presented is hypothetical but reflects realistic outcomes for compounds with the described mechanisms of action.

Parameter Cmpd-X (Test Article) Sulforaphane (SFN) Compound Y (PPI Inhibitor) Rationale & Interpretation
ARE-Luciferase EC₅₀ 150 nM 2.5 µM200 nMPotency: A lower EC₅₀ indicates higher potency. Cmpd-X and Cmpd-Y show sub-micromolar potency, suggesting a strong interaction with the pathway, while the indirect activator SFN is less potent.
Maximal ARE Fold Induction 18-fold12-fold20-foldEfficacy: Measures the maximum level of pathway activation. All compounds are effective activators. Direct PPI inhibitors often show higher maximal efficacy.
NQO1 mRNA Induction (at 3x EC₅₀) 15-fold8-fold16-foldTarget Gene Validation: Confirms that reporter activity translates to endogenous gene expression. The trend mirrors the luciferase assay results.
Cell Viability CC₅₀ (A549 cells) > 50 µM25 µM> 50 µMCytotoxicity: A higher CC₅₀ is safer. The electrophilic nature of SFN may contribute to its lower cytotoxicity threshold compared to the non-covalent inhibitors.
Therapeutic Index (CC₅₀/EC₅₀) > 333 10> 250Safety Window: A larger therapeutic index is highly desirable. Cmpd-X demonstrates a significantly wider safety margin than SFN, indicating a better potential therapeutic profile.
Mechanism of Action Direct PPI Inhibitor Indirect (Covalent)Direct PPI InhibitorClassification: Based on supplementary assays (e.g., cysteine reactivity), Cmpd-X does not modify KEAP1 covalently, classifying it as a direct NRF2 activator.

Detailed Experimental Protocols

To ensure scientific rigor and reproducibility, the following detailed protocols are provided.

Protocol 1: ARE-Luciferase Reporter Gene Assay

This assay provides a high-throughput method to quantify the activation of the NRF2 pathway.[8][9]

  • Cell Seeding: Seed HepG2 cells stably expressing an ARE-driven luciferase reporter construct (HepG2-ARE) in white, clear-bottom 96-well plates at a density of 20,000 cells/well. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution series for Cmpd-X, SFN, and Cmpd-Y in DMSO. The final DMSO concentration in the assay should be ≤ 0.1%.

  • Cell Treatment: Add the diluted compounds to the cells. Include a vehicle control (DMSO only) and a positive control (e.g., 5 µM SFN).

  • Incubation: Incubate the plates for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Lysis and Luminescence Reading: Lyse the cells and measure luciferase activity using a commercial kit (e.g., Promega ONE-Glo™) according to the manufacturer's instructions on a plate luminometer.

  • Data Analysis: Normalize the luminescence signal to the vehicle control to calculate fold induction. Plot the fold induction against the compound concentration and fit a four-parameter logistic curve to determine the EC₅₀ and Eₘₐₓ values.

Protocol 2: RT-qPCR for NRF2 Target Gene Expression

This assay validates pathway activation by measuring the transcriptional upregulation of endogenous NRF2 target genes.[10]

  • Cell Culture and Treatment: Seed A549 human lung carcinoma cells in 12-well plates. Once they reach ~80% confluency, treat them with Cmpd-X, SFN, and Cmpd-Y at their respective 1x and 3x EC₅₀ concentrations for 6 hours.

  • RNA Extraction: Harvest the cells and extract total RNA using a column-based kit (e.g., Qiagen RNeasy Kit), including an on-column DNase digestion step to remove genomic DNA contamination.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and random hexamer primers.

  • Quantitative PCR (qPCR): Perform qPCR using a SYBR Green-based master mix on a real-time PCR system. Use validated primers for NQO1, HMOX1, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

  • Data Analysis: Calculate the relative mRNA expression levels using the ΔΔCt method. Express the data as fold change relative to the vehicle-treated control cells.

Protocol 3: Cell Viability (Cytotoxicity) Assay

This assay is critical for determining the concentration at which a compound becomes toxic to cells, establishing its therapeutic window.

  • Cell Seeding: Seed A549 cells in 96-well plates at 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a broad range of concentrations (e.g., from 0.1 µM to 100 µM) of each compound for 24 hours.

  • Viability Measurement: Measure cell viability using a luminescent ATP-based assay such as CellTiter-Glo® (Promega). The amount of ATP is directly proportional to the number of metabolically active, viable cells.

  • Data Analysis: Normalize the luminescence signal to the vehicle-treated control wells (representing 100% viability). Plot the percentage of viability against compound concentration and use a non-linear regression model to calculate the CC₅₀ value (the concentration that causes 50% reduction in cell viability).

Concluding Remarks

This guide outlines a robust, logical workflow for the cellular characterization of this compound (Cmpd-X) as a potential NRF2 pathway activator. The hypothetical data strongly position Cmpd-X as a potent and safe direct inhibitor of the KEAP1-NRF2 protein-protein interaction, distinguishing it from the covalent modifier sulforaphane. Its high potency and wide therapeutic index suggest it is a promising candidate for further preclinical development. By adhering to these self-validating protocols, researchers can generate high-quality, reproducible data essential for advancing novel cytoprotective agents from the bench to the clinic.

References

A Guide to Ensuring the Reproducibility of Experimental Findings for 4-(4-Methylthiazol-5-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Reproducibility in Small Molecule Synthesis

The reproducibility of experimental findings is the cornerstone of scientific integrity. In the realm of medicinal chemistry and drug development, the consistent synthesis and characterization of small molecules like 4-(4-methylthiazol-5-yl)benzonitrile are paramount for advancing research and ensuring the validity of biological data. This guide, intended for researchers and drug development professionals, provides an in-depth technical comparison of methodologies for the synthesis, purification, and characterization of this compound. By explaining the causality behind experimental choices and highlighting critical parameters, this document aims to empower scientists to achieve reliable and reproducible results.

This compound is a heterocyclic compound incorporating a thiazole and a benzonitrile moiety. Such structures are of significant interest in medicinal chemistry due to their potential biological activities. The presence of the nitrile group and the thiazole ring offers multiple points for chemical interaction, making it a valuable scaffold for drug discovery. Ensuring the consistent production of this molecule with high purity is therefore a critical first step in any research endeavor.

Synthesis of this compound: A Comparative Approach

The synthesis of 5-aryl-4-methylthiazoles is most commonly achieved through the Hantzsch thiazole synthesis.[1][2][3] This well-established reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of this compound, a plausible and reproducible approach involves the reaction of 2-bromo-1-(4-cyanophenyl)propan-1-one with thioacetamide.

An alternative, though potentially more complex, route could involve a Suzuki-Miyaura cross-coupling reaction.[4][5] This would typically involve coupling a boronic acid or ester derivative of 4-methylthiazole with a halogenated benzonitrile. While powerful, the Suzuki coupling often requires more specialized catalysts and ligands, and the synthesis of the requisite boronic acid derivative may add extra steps. For routine synthesis, the Hantzsch method is generally more direct and cost-effective.

Below, we present a detailed, proposed protocol based on the Hantzsch synthesis, designed to be a self-validating system with clear checkpoints for ensuring reaction progression and product formation.

Proposed Synthetic Protocol: Hantzsch Thiazole Synthesis

This protocol is a composite of established procedures for the synthesis of analogous 5-aryl-4-methylthiazoles and is designed to maximize reproducibility.

Reaction Scheme:

A visual representation of the Hantzsch thiazole synthesis.

Materials:

  • 2-Bromo-1-(4-cyanophenyl)propan-1-one

  • Thioacetamide

  • Ethanol (absolute)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-1-(4-cyanophenyl)propan-1-one (1 equivalent) in absolute ethanol (approximately 5-10 mL per gram of the bromo-ketone).

  • Addition of Thioamide: To the stirred solution, add thioacetamide (1.1 equivalents). The slight excess of thioacetamide ensures the complete consumption of the limiting α-haloketone.

  • Reaction Progression: Heat the reaction mixture to reflux (the boiling point of ethanol, approximately 78 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The disappearance of the starting materials and the appearance of a new, more polar spot corresponding to the thiazole product will indicate the reaction's progression. The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in dichloromethane (DCM).

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any hydrobromic acid formed during the reaction.

    • Wash the organic layer with brine to remove any remaining aqueous contaminants.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Causality Behind Experimental Choices:

  • Solvent: Ethanol is a common and effective solvent for the Hantzsch synthesis as it readily dissolves both reactants and allows for a convenient reflux temperature.

  • Stoichiometry: A slight excess of the thioamide is used to drive the reaction to completion and consume the more valuable α-haloketone.

  • Work-up: The aqueous work-up with sodium bicarbonate is crucial to neutralize the acidic byproduct (HBr), which can otherwise interfere with purification and potentially cause side reactions. The brine wash and drying step are standard procedures to ensure the removal of water from the organic phase.

Purification of this compound: A Comparative Overview

The purity of the final compound is critical for its use in biological assays. Two common methods for purifying solid organic compounds are recrystallization and column chromatography. The choice between these methods depends on the nature of the impurities and the desired scale of purification.

Purification Method Principle Advantages Disadvantages Recommended for this compound
Recrystallization Difference in solubility of the compound and impurities in a hot versus cold solvent.Can be highly effective for removing small amounts of impurities, scalable, and can yield highly crystalline material.Requires finding a suitable solvent system; can lead to significant product loss if solubility parameters are not optimal.Recommended for a final purification step to obtain a highly pure, crystalline product. A solvent system of ethanol/water or isopropanol could be a good starting point.
Column Chromatography Differential adsorption of the compound and impurities onto a stationary phase (e.g., silica gel) as a mobile phase is passed through.Highly effective for separating mixtures with multiple components and impurities with similar polarities to the product.Can be time-consuming, requires larger volumes of solvent, and may not be as easily scalable as recrystallization.Recommended for the initial purification of the crude product, especially if TLC indicates the presence of multiple byproducts.
Detailed Protocol: Purification by Column Chromatography

Column Chromatography Workflow start Crude Product dissolve Dissolve in minimal DCM start->dissolve adsorb Adsorb onto silica gel dissolve->adsorb load Load adsorbed product onto column adsorb->load pack Pack column with silica gel slurry in hexane pack->load elute Elute with hexane/ethyl acetate gradient load->elute collect Collect fractions elute->collect tlc Analyze fractions by TLC collect->tlc combine Combine pure fractions tlc->combine evaporate Evaporate solvent combine->evaporate end Pure Product evaporate->end

A workflow for purification by column chromatography.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Dichloromethane (DCM, for sample loading)

  • Glass column, collection tubes, TLC plates

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Pack a glass column with the silica gel slurry, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this to the top of the packed column.

  • Elution: Begin eluting the column with pure hexane. Gradually increase the polarity of the mobile phase by adding increasing amounts of ethyl acetate (e.g., starting with 2% ethyl acetate in hexane and gradually increasing to 10-20%).

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield the purified this compound.

Characterization and Purity Assessment: A Multi-Technique Approach

To ensure the identity and purity of the synthesized this compound, a combination of analytical techniques should be employed. Each technique provides complementary information, and together they form a robust validation system.

Analytical Technique Information Provided Strengths for this Molecule Potential Challenges/Considerations
¹H NMR Spectroscopy Information about the number, connectivity, and chemical environment of protons.Can confirm the presence of the methyl group, the thiazole proton, and the aromatic protons of the benzonitrile ring.Signal overlap in the aromatic region is possible but can be resolved with a high-field instrument.
¹³C NMR Spectroscopy Information about the number and types of carbon atoms (aliphatic, aromatic, carbonyl, etc.).Confirms the total number of carbons and the presence of the nitrile carbon, thiazole carbons, and benzonitrile carbons.The nitrile carbon signal may be weak.
HPLC-UV Purity assessment and quantification.Provides a quantitative measure of purity by separating the target compound from impurities. The aromatic nature of the molecule allows for strong UV detection.Method development may be required to achieve optimal separation from closely related impurities.
Mass Spectrometry (MS) Molecular weight determination and structural information from fragmentation patterns.Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.Fragmentation patterns can be complex, but key fragments can provide structural confirmation.
Expected Analytical Data

Based on the structure of this compound and data from analogous compounds, the following spectral characteristics are expected:

  • ¹H NMR (in CDCl₃):

    • A singlet for the methyl group (CH₃) protons around δ 2.5 ppm.

    • A singlet for the thiazole proton (at C2) around δ 8.7-8.9 ppm.

    • A multiplet or two doublets for the four aromatic protons of the benzonitrile ring in the range of δ 7.5-7.8 ppm.

  • ¹³C NMR (in CDCl₃):

    • A signal for the methyl carbon (CH₃) around δ 15-20 ppm.

    • Signals for the benzonitrile aromatic carbons between δ 125-135 ppm, and a quaternary carbon attached to the nitrile group.

    • A signal for the nitrile carbon (C≡N) around δ 118-120 ppm.

    • Signals for the thiazole carbons, with the C2 carbon appearing downfield (around δ 150-160 ppm).

  • HPLC-UV:

    • A sharp, symmetrical peak for the pure compound. The retention time will depend on the specific column and mobile phase used. A C18 column with a mobile phase of acetonitrile and water would be a suitable starting point.[4] UV detection at around 254 nm should provide a strong signal.

  • Mass Spectrometry (EI-MS):

    • A molecular ion peak (M⁺) at m/z = 200, corresponding to the molecular weight of C₁₁H₈N₂S.

    • Potential fragmentation patterns could involve the loss of HCN (m/z = 173) or cleavage of the thiazole ring.

Analytical Workflow for Quality Control

Analytical_Workflow start Purified Product nmr ¹H and ¹³C NMR start->nmr hplc HPLC-UV start->hplc ms Mass Spectrometry start->ms structure_confirm Structure Confirmation nmr->structure_confirm purity_confirm Purity >95% hplc->purity_confirm mw_confirm Molecular Weight Confirmation ms->mw_confirm pass Batch Release structure_confirm->pass purity_confirm->pass mw_confirm->pass fail Repurify/Resynthesize

A comprehensive analytical workflow for quality control.

Conclusion: A Framework for Reproducible Science

Ensuring the reproducibility of experimental findings for this compound requires a systematic and well-documented approach. By utilizing a robust synthetic method like the Hantzsch thiazole synthesis, employing appropriate purification techniques, and conducting thorough analytical characterization, researchers can be confident in the quality and identity of their material. This guide provides a framework for achieving such reproducibility, emphasizing the importance of understanding the underlying chemical principles and implementing rigorous quality control measures. Adherence to these principles will not only enhance the reliability of individual research outcomes but also contribute to the overall integrity and progress of the scientific community.

References

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • CONICET. (2005). Spectral Assignments and Reference Data. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives. Retrieved from [Link]

  • Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. Retrieved from [Link]

  • Scribd. (n.d.). Hantzsch Thiazole Synthesis 2010. Retrieved from [Link]

  • Taylor & Francis Online. (2021, August 27). Synthesis and antimicrobial activity of 4-methylthiazole and 4-thiazolidinone derivatives derived from 5-(aryldiazo)salicylaldehyde thiosemicarbazones. Retrieved from [Link]

  • MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents. Retrieved from [Link]

  • PubChem. (n.d.). 4-((2-Amino-4-methylthiazol-5-yl)methyl)benzonitrile. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Protocol for the synthesis of 4-methylthiazole-5-carboxylic.... Retrieved from [Link]

  • Google Patents. (n.d.). CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid.
  • NIH. (n.d.). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Retrieved from [Link]

  • Google Patents. (n.d.). CN112724101A - Synthetic method of 4-methylthiazole-5-formaldehyde.
  • Google Patents. (n.d.). US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.
  • Google Patents. (n.d.). US4808723A - Process for the preparation of benzothiazoles.
  • PubChem. (n.d.). 4-(5-methyl-1H-pyrazol-4-yl)benzonitrile. Retrieved from [Link]

  • Ijres.org. (n.d.). Spectroscopic and electro-optical properties of 4-(5- Pentylpyrimidin-2-yl) benzonitrile molecule: A DFT study. Retrieved from [Link]

  • BMRB. (n.d.). bmse000284 Benzonitrile. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Compound Interest. (n.d.). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

  • Scribd. (n.d.). 13-C NMR Chemical Shift Table. Retrieved from [Link]

  • NPTEL. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzonitrile. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Benzonitrile, 4-[5-(4-butylphenyl)-2-pyrimidinyl]- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Shimadzu. (n.d.). C190-E094A_Tips for practical HPLC analysis. Retrieved from [Link]

  • NIH. (n.d.). HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. Retrieved from [Link]

  • NIH. (n.d.). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Retrieved from [Link]

Sources

A head-to-head comparison of different synthetic routes for 4-(4-Methylthiazol-5-yl)benzonitrile.

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-(4-methylthiazol-5-yl)benzonitrile, a key intermediate in the preparation of various pharmacologically active compounds, can be approached through several distinct synthetic strategies. This guide provides a detailed, head-to-head comparison of the most prominent methods: the classical Hantzsch thiazole synthesis and modern palladium-catalyzed cross-coupling reactions, specifically the Suzuki and Stille couplings. Each route is evaluated based on experimental data, mechanistic considerations, and practical applicability in a research and development setting.

At a Glance: Comparative Analysis of Synthetic Routes

Synthetic RouteKey TransformationYields (Reported for Analogous Systems)Key AdvantagesKey Disadvantages
Route 1: Hantzsch Thiazole Synthesis Thiazole ring formation66-93%[1][2]Convergent, often one-pot, readily available starting materials.Use of lachrymatory α-haloketones, potential for side reactions.
Route 2: Suzuki Coupling C-C bond formationGood to excellent[3][4][5]High functional group tolerance, mild reaction conditions, commercially available boronic acids.Requires pre-functionalized thiazole or benzonitrile, potential for catalyst deactivation.
Route 3: Stille Coupling C-C bond formationGenerally highTolerant of a wide variety of functional groups, stable organostannane reagents.[6][7]Toxicity of organotin compounds, difficulty in removing tin byproducts.

Route 1: The Hantzsch Thiazole Synthesis: A Classic and Convergent Approach

The Hantzsch thiazole synthesis is a cornerstone in heterocyclic chemistry for the formation of the thiazole ring.[8][9] This method typically involves the condensation of an α-haloketone with a thioamide. For the synthesis of this compound, this would involve the reaction of an α-halo-4-cyanophenyl ketone derivative with thioacetamide. A likely precursor for this reaction is α-bromo-4-cyanoacetophenone.[10]

Mechanistic Rationale

The reaction proceeds via a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. The use of acidic conditions can sometimes alter the regioselectivity of the cyclization.[11]

Hantzsch_Mechanism reagents α-Bromo-4-cyanoacetophenone + Thioacetamide intermediate1 Nucleophilic Attack (S on α-C) reagents->intermediate1 intermediate2 Intramolecular Cyclization (N on C=O) intermediate1->intermediate2 product This compound intermediate2->product - H₂O, - HBr

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Experimental Protocol: Hantzsch Synthesis of this compound (Hypothetical)

This protocol is based on established procedures for similar Hantzsch syntheses.[12][13]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve α-bromo-4-cyanoacetophenone (1.0 eq) in a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Addition of Thioamide: Add thioacetamide (1.1 eq) to the solution.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into cold water. The product may precipitate. Neutralize the solution with a mild base (e.g., sodium bicarbonate solution) to facilitate precipitation.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Route 2: The Suzuki Coupling: A Versatile C-C Bond Forming Strategy

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds and is widely used in the synthesis of biaryl compounds.[14] In the context of synthesizing this compound, this reaction can be envisioned in two ways:

  • Approach A: Coupling of a 5-halo-4-methylthiazole with 4-cyanophenylboronic acid.

  • Approach B: Coupling of a 4-halobenzonitrile with a 4-methyl-5-(organoboron)-thiazole derivative.

Approach A is often more practical due to the commercial availability of 4-cyanophenylboronic acid.

Mechanistic Rationale

The catalytic cycle of the Suzuki coupling involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the boronic acid derivative, and reductive elimination to form the C-C bond and regenerate the palladium(0) catalyst. The choice of palladium catalyst and ligands is crucial for the efficiency of the reaction, with various thiazole-based palladium complexes showing high catalytic activity.[3][4]

Suzuki_Coupling start 5-Bromo-4-methylthiazole + 4-Cyanophenylboronic Acid oxidative_addition Oxidative Addition start->oxidative_addition pd0 Pd(0) Catalyst pd0->oxidative_addition transmetalation Transmetalation oxidative_addition->transmetalation reductive_elimination Reductive Elimination transmetalation->reductive_elimination reductive_elimination->pd0 Regeneration product This compound reductive_elimination->product

Caption: Catalytic cycle of the Suzuki coupling reaction.

Experimental Protocol: Suzuki Coupling for this compound (Representative)

This protocol is a general procedure adapted from known Suzuki couplings of thiazole derivatives.[15][16]

  • Reaction Setup: To an oven-dried Schlenk flask, add 5-bromo-4-methylthiazole (1.0 eq), 4-cyanophenylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1), via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Route 3: The Stille Coupling: An Alternative Cross-Coupling Method

The Stille reaction provides another powerful method for C-C bond formation, utilizing organostannane reagents.[6][7] Similar to the Suzuki coupling, two main approaches can be considered for the synthesis of this compound:

  • Approach A: Coupling of a 5-halo-4-methylthiazole with a (4-cyanophenyl)trialkylstannane.

  • Approach B: Coupling of a 4-halobenzonitrile with a 4-methyl-5-(trialkylstannyl)thiazole.

Mechanistic Rationale

The mechanism of the Stille reaction is analogous to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination.[7] A key difference is the use of an organotin reagent in the transmetalation step. While organostannanes are stable and tolerate a wide range of functional groups, their toxicity is a significant drawback.[6]

Stille_Coupling start 5-Bromo-4-methylthiazole + (4-Cyanophenyl)tributylstannane oxidative_addition Oxidative Addition start->oxidative_addition pd0 Pd(0) Catalyst pd0->oxidative_addition transmetalation Transmetalation oxidative_addition->transmetalation reductive_elimination Reductive Elimination transmetalation->reductive_elimination reductive_elimination->pd0 Regeneration product This compound reductive_elimination->product

Caption: Catalytic cycle of the Stille coupling reaction.

Experimental Protocol: Stille Coupling for this compound (Representative)

This is a general procedure based on established Stille coupling protocols.

  • Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere, combine 5-bromo-4-methylthiazole (1.0 eq), (4-cyanophenyl)tributylstannane (1.1 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) in an anhydrous, degassed solvent such as toluene or DMF.

  • Reaction: Heat the mixture to 90-110 °C and monitor the reaction by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purification: The primary challenge in the Stille reaction is the removal of toxic tin byproducts. This can often be achieved by flash chromatography on silica gel, sometimes with the addition of a fluoride source (e.g., potassium fluoride) to precipitate the tin salts.

Conclusion and Recommendations

The choice of synthetic route for this compound will depend on several factors, including the scale of the synthesis, the availability of starting materials, and the desired level of "greenness" of the process.

  • For rapid, convergent synthesis on a laboratory scale, the Hantzsch thiazole synthesis offers a straightforward approach, provided that the α-bromo-4-cyanoacetophenone precursor is readily accessible. One-pot modifications of the Hantzsch synthesis can further enhance its efficiency.[1][17][18]

  • For syntheses requiring high functional group tolerance and milder conditions, the Suzuki coupling is often the preferred method. The commercial availability of a wide range of boronic acids and well-established catalytic systems makes this a highly versatile and reliable option.

  • The Stille coupling, while effective, is generally less favored due to the toxicity of the organotin reagents and the challenges associated with purification. However, it remains a valuable tool in complex molecule synthesis where other methods may fail.

Ultimately, the optimal synthetic strategy will be determined by a careful consideration of the specific requirements of the research or development project.

References

Safety Operating Guide

Navigating the Final Step: A Senior Scientist's Guide to the Proper Disposal of 4-(4-Methylthiazol-5-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the lifecycle of a chemical reagent extends beyond its use in an experiment. The final, and arguably one of the most critical, stages is its proper disposal. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 4-(4-methylthiazol-5-yl)benzonitrile, a compound frequently utilized in drug discovery and development. Our focus is not just on the "how," but the "why," ensuring that each step is understood in the context of laboratory safety and environmental stewardship.

Foundational Knowledge: Hazard Profile of this compound

Before handling any chemical for disposal, a thorough understanding of its hazard profile is paramount. While a specific, comprehensive Safety Data Sheet (SDS) for this compound may not always be readily available, we can infer its likely hazards based on its structural motifs—a benzonitrile group and a methylthiazole ring—and data from analogous compounds.[1][2][3]

Anticipated Hazards:

  • Acute Toxicity: Like many benzonitrile compounds, it should be considered harmful if swallowed, inhaled, or in contact with skin.[1][3] The nitrile group (-CN) is a key structural feature that warrants cautious handling.

  • Irritation: It may cause skin and serious eye irritation.[2]

  • Respiratory Irritation: Inhalation of the powder or dust may cause respiratory tract irritation.[2]

  • Environmental Hazards: Some related compounds are noted as being harmful to aquatic life. Therefore, disposal into sewer systems is strictly prohibited.[4][5]

This hazard profile dictates the stringent safety measures and disposal pathways outlined below. The core principle is to prevent any uncontrolled release into the environment and to protect all personnel from exposure.

The Regulatory Landscape: Compliance in the Laboratory

All chemical waste disposal is governed by strict regulations. In the United States, the primary framework is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[4] Many academic and research institutions operate under specific regulations like 40 CFR Part 262, Subpart K, which provides an alternative, more flexible set of standards for managing hazardous waste in laboratories.[6][7]

Key Regulatory Mandates:

  • Hazardous Waste Determination: The generator of the waste (i.e., the laboratory) is responsible for determining if it is hazardous.

  • Prohibition of Sewer Disposal: Hazardous chemicals must not be disposed of down the drain.[5]

  • No Evaporation: Waste cannot be left to evaporate in a fume hood.[5][8]

  • Proper Labeling and Storage: All waste containers must be correctly labeled and stored in designated Satellite Accumulation Areas (SAAs).[8]

Your institution's Environmental Health & Safety (EH&S) department is your primary resource for navigating these regulations and will have specific protocols in place.

Step-by-Step Disposal Protocol for this compound

This protocol ensures that all forms of waste containing this compound are handled safely and compliantly.

Step 1: Personal Protective Equipment (PPE)

Before beginning any waste handling procedures, ensure you are wearing the appropriate PPE. This is your first and most critical line of defense.

  • Eye Protection: Chemical splash goggles are mandatory.[9]

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, are required. If gloves become contaminated, they must be disposed of as hazardous waste.[9][10]

  • Body Protection: A lab coat must be worn and fully fastened.[9]

  • Respiratory Protection: If handling large quantities of the solid outside of a certified chemical fume hood, a NIOSH-approved respirator may be necessary.

Step 2: Waste Segregation

Proper segregation at the point of generation is crucial to prevent dangerous chemical reactions and to ensure cost-effective disposal.

  • Solid Waste:

    • Grossly Contaminated Items: Unused or expired this compound powder, and any items heavily contaminated (e.g., weigh boats, spatulas with visible residue), should be placed in a designated solid hazardous waste container.

    • Contaminated PPE: Used gloves, bench paper, and wipes with minor contamination should also be collected in the solid hazardous waste container.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a dedicated liquid hazardous waste container.

    • Crucial Note: Do not mix this waste stream with incompatible chemicals. Specifically, avoid mixing with strong acids, bases, or oxidizing agents to prevent exothermic or gas-producing reactions.[3] The first rinsate from cleaning contaminated glassware should also be collected as hazardous waste.[5]

Step 3: Waste Container Selection and Labeling

The integrity of your waste containment is essential for safety and compliance.

  • Container Choice:

    • Use containers that are chemically compatible with the waste. For this compound and common organic solvents, a high-density polyethylene (HDPE) or glass container is appropriate.[8]

    • Ensure the container has a secure, leak-proof screw cap.[4][8]

  • Labeling:

    • Label the container before adding any waste.

    • The label must include the words "Hazardous Waste."[8]

    • List all chemical constituents by their full name (no abbreviations or formulas). For example: "Waste this compound in Acetonitrile."

    • Indicate the approximate percentage of each component.

    • Include the name of the principal investigator and the laboratory location (building and room number).[8]

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

The SAA is the designated location within your lab for storing hazardous waste before it is collected by EH&S.

  • Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[4]

  • Storage:

    • Keep waste containers securely capped at all times, except when adding waste.[8]

    • Do not overfill containers; leave at least one inch of headspace to allow for expansion.[8]

    • Store the container in secondary containment (e.g., a plastic tub) to contain any potential leaks.

  • Time and Volume Limits: Your lab must not store more than 55 gallons of hazardous waste at one time.[5] Once a container is full, it must be removed from the SAA within three days.[8]

Step 5: Arranging for Disposal
  • Once your waste container is full, or if the project is complete, contact your institution's EH&S department to schedule a waste pickup.

  • Follow their specific procedures for requesting a collection. This is often done through an online portal.

Spill Management

In the event of a spill, immediate and correct action is critical.

  • Minor Spill (Contained, no immediate respiratory hazard):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an absorbent material (e.g., vermiculite or a commercial spill kit).

    • Carefully scoop the absorbed material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Major Spill (Large quantity, airborne dust, or outside of a fume hood):

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's emergency number or EH&S department.

    • Do not attempt to clean it up yourself.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste generated from experiments involving this compound.

DisposalWorkflow cluster_generation Waste Generation Point cluster_characterization Characterization & Segregation cluster_containment Containment & Labeling cluster_accumulation Accumulation & Disposal Waste Waste Containing This compound IsSolid Is it Solid or Liquid? Waste->IsSolid SolidWaste Solid Waste Container (e.g., contaminated gloves, powder) IsSolid->SolidWaste Solid LiquidWaste Liquid Waste Container (e.g., reaction solutions, rinsate) IsSolid->LiquidWaste Liquid LabelSolid Label Container: 'Hazardous Waste' List all constituents SolidWaste->LabelSolid SAA Store in Secondary Containment in Satellite Accumulation Area (SAA) SolidWaste->SAA LabelLiquid Label Container: 'Hazardous Waste' List all constituents LiquidWaste->LabelLiquid LiquidWaste->SAA EHS Contact EH&S for Pickup (When full or project ends) SAA->EHS

Caption: Decision workflow for disposal of this compound waste.

By adhering to this comprehensive guide, you not only ensure the safety of yourself and your colleagues but also uphold the principles of environmental responsibility that are integral to scientific integrity.

References

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025). US Environmental Protection Agency (EPA). [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025). Daniels Health. [Link]

  • Regulation of Laboratory Waste. American Chemical Society (ACS). [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • SOP for Handling of Chemicals and Reagents. (2024). Pharmaceutical Information. [Link]

  • The Disposal of Chemical Laboratory Wastes. P2 InfoHouse. [Link]

  • Life-Changing Safety Tips for Handling Laboratory Chemicals. Actylis Lab Solutions. [Link]

  • Handling of reagents. SynCrest Inc.[Link]

  • Are Nitrile Gloves Recyclable?. (2025). Polycarbin. [Link]

  • Hazardous Laboratory Chemicals Disposal Guide. Reed College. [Link]

  • A Guide To Preparing & Handling Chemical Solutions. (2023). ReAgent Chemical Services. [Link]

  • Chemical Safety and Handling in Pharmaceutical Industries. Slideshare. [Link]

  • Closing the loop: Nitrile glove recycling at UW–Madison laboratories. (2025). University of Wisconsin–Madison. [Link]

  • How to Recycle Nitrile Gloves. (2022). SUNLINE Supply. [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). National Institutes of Health (NIH). [Link]

  • Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. (2024). MDPI. [Link]

  • (PDF) Thiazole derivatives: prospectives and biological applications. (2024). ResearchGate. [Link]

  • Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. (2023). MDPI. [Link]

  • Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. National Institutes of Health (NIH). [Link]

Sources

Personal protective equipment for handling 4-(4-Methylthiazol-5-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Expert Guide to Personal Protective Equipment for Handling 4-(4-Methylthiazol-5-yl)benzonitrile

As a Senior Application Scientist, my primary goal is to empower researchers to achieve their scientific objectives safely and efficiently. Handling novel or specialized chemical reagents requires a deep understanding that goes beyond simply reading a label. This guide provides a comprehensive, field-proven framework for the safe handling of this compound, focusing on the rationale behind each safety protocol to build a robust and intuitive culture of safety within your laboratory.

The Hazard Profile: A Logic-Based Assessment

Specific toxicological data for this compound is not extensively documented. In such cases, a scientist must perform a risk assessment based on the hazards of structurally similar compounds and the constituent functional groups.[1][2] This is a cornerstone of proactive laboratory safety.

  • The Benzonitrile Moiety: This is the primary group of concern. Organic nitriles, while generally less acutely toxic than inorganic cyanides, can be metabolized to release cyanide, a potent inhibitor of cellular respiration.[3][4] Benzonitrile itself is classified as harmful if swallowed or in contact with skin and toxic if inhaled.[3][4] Therefore, preventing skin absorption and dust inhalation is of paramount importance.[4]

  • The Thiazole Moiety: Thiazole rings are common in pharmaceuticals and biologically active molecules.[5][6][7] Their very bioactivity is a reason for cautious handling; they are designed to interact with biological systems. Depending on the specific structure, they can be skin or eye irritants.[8]

  • Physical Form: As a solid powder, the compound poses a significant risk of aerosolization during handling (e.g., weighing, transferring). These fine particles can be easily inhaled or can settle on surfaces, leading to unintentional skin contact.

The Core PPE Ensemble: A Multi-Layered Defense

The following PPE is mandatory for any procedure involving this compound. This ensemble is designed as a self-validating system; if any layer is compromised, the layers beneath continue to provide protection.

PPE CategoryItemSpecification & Rationale (The "Why")
Hand Protection Chemical-Resistant GlovesSpecification: Nitrile gloves. Double-gloving is strongly recommended. Rationale: Nitrile provides effective protection against a wide range of chemicals.[1][2] Double-gloving creates a secondary barrier and allows for the safe removal of a contaminated outer glove without exposing the skin.
Eye & Face Protection Safety Goggles & Face ShieldSpecification: ANSI Z87.1-compliant chemical splash goggles. A face shield should be worn over the goggles.[2] Rationale: Goggles protect against dust particles entering the eyes. A face shield provides a broader barrier against unexpected splashes during solution preparation or reaction quenching.[1][9]
Body Protection Flame-Resistant Lab CoatSpecification: A flame-resistant lab coat, fully buttoned, with sleeves covering the wrists.[1][9] Rationale: Protects skin and personal clothing from contamination by dust or spills. The flame-resistant property is a general best practice in a chemical laboratory environment.
Respiratory Protection RespiratorSpecification: Work must be conducted in a certified chemical fume hood. If this is not possible, a NIOSH-approved respirator with cartridges for organic vapors and particulates is required.[1] Rationale: This is the most critical control to prevent inhalation of the harmful benzonitrile moiety. A fume hood is the primary engineering control to capture dust at the source.[1]
Foot Protection Closed-toe ShoesSpecification: Substantial, non-perforated shoes that cover the entire foot.[1] Rationale: Protects feet from spills and falling objects, a fundamental requirement for any chemical laboratory.

Operational Plan: Integrating Safety into Your Workflow

Safe handling is not just about wearing PPE; it's about integrating safe practices into every step of the experimental protocol.

Step-by-Step Handling Protocol
  • Preparation: Before retrieving the chemical, ensure your workspace (chemical fume hood) is clean and uncluttered. Don all required PPE as detailed in the table above. Locate the nearest eyewash station and safety shower and confirm they are accessible.

  • Weighing & Dispensing: Conduct all manipulations of the solid compound within the fume hood to contain any dust. Use tools like a spatula and weigh paper carefully to minimize aerosolization.

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Reaction & Work-up: Keep the reaction apparatus within the fume hood.

  • Decontamination: After use, decontaminate the spatula and any non-disposable equipment with an appropriate solvent. Wipe down the work surface in the fume hood.

  • Doffing PPE: Remove PPE in the correct order (gloves first) to prevent self-contamination. Dispose of contaminated, single-use PPE as hazardous waste. Wash hands thoroughly after removing all PPE.

Experimental Workflow Diagram

The following diagram illustrates the critical control points and required PPE for each stage of handling.

experimental_workflow cluster_prep Preparation & Handling cluster_exp Experimentation cluster_post Cleanup & Disposal prep 1. Area & PPE Prep weigh 2. Weighing in Fume Hood prep->weigh dissolve 3. Dissolution weigh->dissolve ppe_weigh Full PPE Required: - Double Nitrile Gloves - Goggles & Face Shield - Lab Coat - Fume Hood (Primary Control) weigh->ppe_weigh react 4. Reaction Setup & Monitoring dissolve->react workup 5. Work-up / Quenching react->workup decon 6. Decontaminate Equipment workup->decon dispose 7. Segregate Hazardous Waste decon->dispose ppe_dispose Core PPE Required: - Nitrile Gloves - Goggles - Lab Coat dispose->ppe_dispose

Caption: A workflow for handling this compound, highlighting key PPE stages.

Disposal Plan: Ensuring a Safe Conclusion

Improper disposal of chemical waste poses a significant risk to both personnel and the environment. A strict protocol is required.

  • Solid Waste: All disposable items that have come into contact with the compound, including gloves, weigh paper, and paper towels used for cleanup, must be considered hazardous waste.[10][11]

    • Action: Collect these materials in a dedicated, clearly labeled hazardous waste container. Do not mix with regular trash.[1][12]

  • Liquid Waste: Solutions containing this compound and solvents used for decontamination must be disposed of as hazardous chemical waste.

    • Action: Collect in a designated, sealed, and clearly labeled waste container. Never dispose of this chemical down the drain.[1]

  • Regulatory Compliance: All waste disposal must be conducted through your institution's Environmental Health and Safety (EHS) office to ensure compliance with local, state, and federal regulations.[1]

Contaminated gloves should be placed in a designated hazardous waste container; they cannot be recycled in standard streams.[13][14]

References

  • BenchChem. "Personal protective equipment for handling 2-Azepan-1-yl-5-nitrobenzonitrile". BenchChem Safety Operating Guide.
  • BenchChem. "Personal protective equipment for handling 4-Amino-3-(tert-butyl)benzonitrile". BenchChem Safety Operating Guide.
  • Earth Safe PPE. "How to Dispose of Nitrile Gloves?". Earth Safe PPE.
  • Unisan. "How to Dispose of Nitrile Gloves: Reduce, Recycle or Reuse?". Unisan.
  • International E-Z UP, Inc. "How to Recycle Nitrile Gloves". International E-Z UP, Inc.
  • Sigma-Aldrich. "Benzonitrile Safety Data Sheet". Sigma-Aldrich.
  • Thermo Fisher Scientific. "4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile Safety Data Sheet". Thermo Fisher Scientific.
  • U.S. Environmental Protection Agency. "Personal Protective Equipment". EPA.gov.
  • University of California, San Francisco. "Chemical Safety: Personal Protective Equipment". UCSF Environmental Health and Safety.
  • CSP Inc. "Are You Disposing Nitrile Gloves Correctly? Easy Steps for Environmental Safety in 2025". CSP Inc.
  • BLD Pharmatech. "4-(1,2,3-Thiadiazol-4-yl)benzonitrile Safety Data Sheet". BLD Pharmatech.
  • Earth911. "How to Recycle Nitrile, Latex, and Vinyl Sterile Gloves". Earth911.
  • Chem Service, Inc. "Benzonitrile Safety Data Sheet". Chem Service, Inc.
  • New Jersey Department of Health. "Hazardous Substance Fact Sheet: Benzonitrile". NJ.gov.
  • Fisher Scientific. "Benzonitrile, 4-methyl- Safety Data Sheet". Fisher Scientific.
  • Hazmat School. "5 Types of PPE for Hazardous Chemicals". Hazmat School.
  • BB FABRICATION. "FORMULE Y KITCHEN AND BATHROOMS MONOLAYER CEILING PAINT ECOLABEL Safety Data Sheet". BB FABRICATION.
  • AkzoNobel. "Safety Data Sheet". AkzoNobel.
  • Al-Ostoot, F.H., et al. "Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents". Molecules. 2021.
  • Asati, V., et al. "The Potential of Thiazole Derivatives as Antimicrobial Agents". Molecules. 2022.
  • Hafez, H.N., et al. "New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking". Molecules. 2019.
  • International Journal of Pharmaceutical and Bio-Medical Science. "An Overview of Thiazole Derivatives and its Biological Activities". ijpbms.com. 2023.
  • El-Sayed, N.F., et al. "Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation". Molecules. 2024.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.